Big gastrin
Description
Properties
CAS No. |
53988-98-0 |
|---|---|
Molecular Formula |
C132H194N40O49S |
Molecular Weight |
3157.3 g/mol |
IUPAC Name |
(4S)-4-[[2-[[2-[[(2S)-1-[2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[2-[[2-[[(2S)-1-[2-[[(2S)-5-amino-2-[[2-[[2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetyl]amino]acetyl]amino]-5-oxopentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C132H194N40O49S/c1-66(2)45-84(169-125(214)78-27-34-92(175)156-78)120(209)147-54-96(179)143-60-103(186)158-75(25-32-90(135)173)117(206)152-64-106(189)171-42-15-23-88(171)131(220)150-56-98(181)140-51-93(176)139-52-94(177)141-58-100(183)155-68(4)116(205)168-86(48-112(199)200)121(210)148-55-97(180)142-59-102(185)157-73(21-11-13-40-133)122(211)161-74(22-12-14-41-134)123(212)162-76(26-33-91(136)174)119(208)153-65-107(190)172-43-16-24-89(172)132(221)151-57-99(182)144-61-104(187)159-79(29-36-109(193)194)124(213)164-81(31-38-111(197)198)127(216)165-80(30-37-110(195)196)126(215)163-77(28-35-108(191)192)118(207)149-63-101(184)154-67(3)115(204)146-53-95(178)145-62-105(188)160-85(47-70-50-138-72-20-10-9-19-71(70)72)129(218)166-82(39-44-222-5)128(217)170-87(49-113(201)202)130(219)167-83(114(137)203)46-69-17-7-6-8-18-69/h6-10,17-20,50,66-68,73-89,138H,11-16,21-49,51-65,133-134H2,1-5H3,(H2,135,173)(H2,136,174)(H2,137,203)(H,139,176)(H,140,181)(H,141,177)(H,142,180)(H,143,179)(H,144,182)(H,145,178)(H,146,204)(H,147,209)(H,148,210)(H,149,207)(H,150,220)(H,151,221)(H,152,206)(H,153,208)(H,154,184)(H,155,183)(H,156,175)(H,157,185)(H,158,186)(H,159,187)(H,160,188)(H,161,211)(H,162,212)(H,163,215)(H,164,213)(H,165,216)(H,166,218)(H,167,219)(H,168,205)(H,169,214)(H,170,217)(H,191,192)(H,193,194)(H,195,196)(H,197,198)(H,199,200)(H,201,202)/t67-,68-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-/m0/s1 |
InChI Key |
RZIMNEGTIDYAGZ-HNSJZBNRSA-N |
SMILES |
CC(C)CC(C(=O)NCC(=O)NCC(=O)NC(CCC(=O)N)C(=O)NCC(=O)N1CCCC1C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)N2CCCC2C(=O)NCC(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(C)C(=O)NCC(=O)NCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC5=CC=CC=C5)C(=O)N)NC(=O)C6CCC(=O)N6 |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)CNC(=O)[C@@H]4CCCN4C(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)[C@@H]5CCCN5C(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]6CCC(=O)N6 |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NCC(=O)NC(CCC(=O)N)C(=O)NCC(=O)N1CCCC1C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)N2CCCC2C(=O)NCC(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(C)C(=O)NCC(=O)NCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC5=CC=CC=C5)C(=O)N)NC(=O)C6CCC(=O)N6 |
sequence |
XLGGQGPGGGGADGGKKQGPGGEEEEGAGGWMDF |
Synonyms |
ig gastrin big-big gastrin gastrin 34 gastrin 52 gastrin 71 gastrin-34 human gastrin-52 gastrin-71 glycine-extended gastrin 34 pro-gastrin progastrin progastrin (1-80) |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physiological Functions of "Big Gastrin" (G-34)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gastrin, a critical peptide hormone, orchestrates gastric acid secretion and mucosal growth. It exists in several molecular forms, with "big gastrin" (G-34) being a predominant circulating form alongside "little gastrin" (G-17). This technical guide provides a comprehensive overview of the physiological functions of G-34, with a focus on its comparative bioactivity with G-17, its signaling pathways, and its trophic effects on the gastric epithelium. Detailed experimental protocols for the study of gastrin and quantitative data are presented to facilitate further research and drug development in this area.
Introduction
Gastrin is synthesized in G-cells located in the antrum of the stomach and the duodenum. Post-translational processing of its precursor, preprogastrin, results in various bioactive peptides, most notably G-34 and G-17. While both forms share the same biologically active C-terminal tetrapeptide amide, their distinct N-terminal extensions confer different pharmacokinetic and pharmacodynamic properties. Understanding the specific physiological roles of G-34 is crucial for elucidating the complex regulation of gastric function in both health and disease states, such as Zollinger-Ellison syndrome, where hypergastrinemia is a key feature.
Comparative Physiology of G-34 and G-17
The primary physiological roles of gastrin are the stimulation of gastric acid secretion and the promotion of gastric mucosal growth.[1] G-34 and G-17, while qualitatively similar in their effects, exhibit significant quantitative differences in their activity and clearance.
Gastric Acid Secretion
Both G-34 and G-17 stimulate gastric acid secretion by binding to the cholecystokinin B (CCKB) receptor on parietal cells and enterochromaffin-like (ECL) cells.[2] However, their potencies and durations of action differ. Studies have shown that on a molar basis, G-34 and G-17 have similar potencies for stimulating gastric acid secretion when equivalent blood concentrations are achieved.[3] Due to its longer half-life, an equimolar intravenous dose of G-34 results in a much larger total acid response compared to G-17.[3]
Trophic Effects
Gastrin exerts a significant trophic, or growth-promoting, effect on the gastric mucosa, particularly the oxyntic mucosa.[1][4] This effect is characterized by an increase in mucosal weight and thickness.[1] Sustained hypergastrinemia, whether from exogenous administration or endogenous overproduction, leads to hypertrophy and hyperplasia of ECL cells.[1] This trophic action is a direct effect of gastrin on ECL cells, which possess gastrin receptors.[5] The proliferation of progenitor cells in the gastric glands, however, appears to be an indirect effect mediated by growth factors released from ECL and parietal cells in response to gastrin stimulation.[5]
Quantitative Data
The following table summarizes the key quantitative parameters of human G-34 and G-17.
| Parameter | "this compound" (G-34) | "Little Gastrin" (G-17) | Reference |
| Amino Acids | 34 | 17 | [6] |
| Molecular Weight | ~3839 Da | ~2098 Da | |
| Plasma Half-Life | ~44 minutes | ~8 minutes | [3] |
| Receptor Binding | Binds to CCKB receptor with similar affinity to G-17 | Binds to CCKB receptor with high affinity | [2] |
| Potency for Acid Secretion | Similar to G-17 at equivalent blood concentrations | Potent stimulator of gastric acid secretion | [3] |
| Basal Serum Levels (Fasting) | ~12 pmol/L (in duodenal ulcer patients) | ~6 pmol/L (in duodenal and gastric ulcer patients) | [7] |
| Postprandial Serum Levels | Peak increase of ~10 pmol/L over basal (in duodenal ulcer patients) | Increases approximately three-fold from basal | [7] |
Signaling Pathways
Upon binding to the CCKB receptor, a G-protein coupled receptor (GPCR), gastrin initiates a cascade of intracellular signaling events.[2][8]
Gastric Acid Secretion Signaling Pathway
The binding of G-34 to the CCKB receptor on parietal and ECL cells activates the Gq alpha subunit of the associated G-protein. This, in turn, stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevation of intracellular Ca2+ and activation of PKC ultimately lead to the translocation and activation of the H+/K+-ATPase (proton pump) at the apical membrane of the parietal cell, resulting in the secretion of hydrochloric acid into the gastric lumen. In ECL cells, this signaling cascade stimulates the release of histamine, which then acts in a paracrine manner on H2 receptors on parietal cells to further stimulate acid secretion.
References
- 1. Trophic effects of gastrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Similar acid stimulatory potencies of synthetic human big and little gastrins in man - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gastrin and the trophic control of gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of gastric mucosal proliferation induced by gastrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Production and Role of Gastrin-17 and Gastrin-17-Gly in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular forms of gastrin in peptic ulcer: comparison of serum and tissue concentrations of G17 and G34 in gastric and duodenal ulcer subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are CCKB agonists and how do they work? [synapse.patsnap.com]
The Enduring Influence of "Big Gastrin" (G-34) on Gastric Acid Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the physiological role and mechanism of action of "big gastrin" (G-34), a major circulating form of the hormone gastrin. We will explore its biosynthesis, signaling pathways, comparative potency relative to other gastrin isoforms, and the experimental methodologies used to investigate its function. This document is intended to serve as a technical resource for professionals engaged in gastroenterology research and the development of therapeutics targeting gastric acid secretion.
Introduction to Gastrin Isoforms
Gastrin is the principal hormonal regulator of gastric acid secretion and also exerts a significant trophic effect on the gastric mucosa.[1][2] It is synthesized and secreted by G-cells located in the gastric pits of the stomach's antrum and, to a lesser extent, the duodenum.[2][3] Gastrin exists in several molecular forms, resulting from the post-translational processing of its precursor, preprogastrin.[3][4] The two most biologically significant and abundant forms in circulation are:
-
Gastrin-34 (G-34 or "this compound"): A 34-amino acid peptide, which is the predominant form in the circulation.[1][5]
-
Gastrin-17 (G-17 or "Little Gastrin"): A 17-amino acid peptide, which is the C-terminal portion of G-34.[6]
Both forms share an identical C-terminal pentapeptide sequence, which is essential for their biological activity.[1] While G-17 was initially considered the more potent secretagogue, evidence indicates that G-34 has a comparable, if not greater, overall physiological impact due to its significantly longer circulatory half-life.[7][8]
Biosynthesis and Processing of this compound (G-34)
The production of G-34 is a multi-step process involving enzymatic cleavage of a larger precursor molecule.
-
Preprogastrin to Progastrin: The GAST gene encodes a 101-amino acid precursor peptide called preprogastrin.[4] Following synthesis, preprogastrin is translocated into the endoplasmic reticulum where its signal peptide is cleaved to form the 80-amino acid prohormone, progastrin.[4]
-
Progastrin Processing: Progastrin is then transported through the Golgi apparatus and packaged into secretory granules.[9] Within these granules, prohormone convertases (PCs), primarily PC1/3 and PC2, perform endoproteolytic cleavage at specific dibasic amino acid sites.[9][10]
-
Formation of G-34: Cleavage of progastrin by PC1/3 at Arg57-Arg58 yields glycine-extended G-34 (G-34-Gly).[9] The C-terminal glycine residue is then converted to an amide group by the enzyme peptidyl-glycine alpha-amidating monooxygenase (PAM), producing the mature, biologically active G-34.[9] Further cleavage of G-34 at Lys74-Lys75 by a prohormone convertase can then generate G-17.[9]
Caption: Post-translational processing of progastrin to G-34 and G-17.
Mechanism of Action: Stimulating the Gastric Acid Pump
G-34 stimulates gastric acid (HCl) secretion from parietal cells through both direct and indirect pathways, mediated by the cholecystokinin 2 receptor (CCK2R), a G-protein coupled receptor for which gastrin and cholecystokinin (CCK) have similar high affinities.[11][12][13]
-
Indirect Pathway (Primary): This is considered the main physiological route for gastrin-stimulated acid secretion.[3][14][15] G-34 binds to CCK2 receptors on enterochromaffin-like (ECL) cells located in the gastric mucosa. This binding activates a Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, leading to the release of histamine from ECL cells. Histamine then acts as a paracrine mediator, binding to H2 receptors on adjacent parietal cells, activating adenylyl cyclase, increasing intracellular cAMP, and potently stimulating the H+/K+-ATPase (proton pump).[2][14]
-
Direct Pathway: G-34 can also bind directly to CCK2 receptors on the basolateral membrane of parietal cells.[13] This interaction also activates the Gq/PLC/IP3/Ca2+ signaling cascade, leading to a direct, albeit less potent, stimulation of the H+/K+-ATPase.[13][16] Gastrin signaling also potentiates the effects of other secretagogues like acetylcholine.[13]
Caption: Direct and indirect signaling pathways of G-34 on gastric acid secretion.
Comparative Physicochemical and Kinetic Properties
While both G-34 and G-17 stimulate the same receptor, their differing physicochemical properties result in distinct pharmacokinetic and pharmacodynamic profiles. G-34's longer half-life means it persists in the circulation, providing a more sustained stimulus for acid secretion compared to the more transient effect of G-17.
| Property | This compound (G-34) | Little Gastrin (G-17) | Reference(s) |
| Amino Acids | 34 | 17 | [5],[6] |
| Molecular Weight | ~3839 Da | ~2098 Da | [5] |
| Circulatory Half-Life (Human) | ~44 minutes | ~8 minutes | [7],[8] |
| Circulatory Half-Life (Dog) | ~11.5 - 16.8 minutes | ~4.85 minutes | [17],[5] |
| Receptor Affinity | High affinity for CCK2R | High affinity for CCK2R | [11] |
| Acid Secretion Potency | On a molar basis, G-34 and G-17 have similar acid-stimulating activity when equivalent blood concentrations are achieved. However, due to its longer half-life, an equimolar intravenous dose of G-34 produces a much larger total acid response over time compared to G-17. | On a molar basis, G-17 and G-34 have similar acid-stimulating activity when equivalent blood concentrations are achieved. | [7],[17],[8] |
Role in Pathophysiology
An overproduction of gastrin, including G-34, by tumors known as gastrinomas leads to Zollinger-Ellison syndrome.[5] The resulting hypergastrinemia causes excessive and unregulated gastric acid secretion, leading to severe peptic ulcer disease.[3][5] Conversely, in conditions of low stomach acid (hypochlorhydria), such as in autoimmune atrophic gastritis, G-cell activity is stimulated, leading to compensatory high levels of circulating gastrin.[3]
Experimental Protocols for Studying this compound
Investigating the effects of G-34 requires a combination of in vivo and in vitro methodologies to assess its impact on acid secretion and to quantify its presence.
In Vivo Measurement of Gastric Acid Secretion
This protocol provides a general framework for assessing G-34-stimulated acid secretion in a human or large animal model using intragastric titration.
Objective: To quantify the rate of gastric acid secretion in response to intravenous infusion of G-34.
Methodology:
-
Subject Preparation: The subject fasts overnight. A multilumen nasogastric tube is inserted into the stomach, with its position confirmed radiologically.[18]
-
Basal Acid Output (BAO): Gastric contents are collected by continuous suction for a baseline period (e.g., four 15-minute intervals) to determine the basal acid output.[18][19]
-
G-34 Infusion: A sterile solution of synthetic human G-34 is infused intravenously at a constant rate. Doses can be graded to establish a dose-response curve.
-
Intragastric Titration: Throughout the infusion, the pH of the gastric contents is continuously monitored. A solution of sodium bicarbonate (e.g., 0.1 M NaHCO3) is infused into the stomach at a variable rate to maintain a constant target pH (e.g., pH 5.0 or 5.5).[20][21]
-
Calculation: The rate of acid secretion is calculated from the amount of bicarbonate infused over a specific time period, as it directly neutralizes the secreted acid. The results are typically expressed in millimoles of H+ per hour (mmol/h).[20][22]
-
Data Analysis: The stimulated acid secretion rate is compared to the basal rate to determine the effect of G-34.
Caption: Experimental workflow for in vivo measurement of G-34 stimulated acid secretion.
In Vitro Measurement of Acid Secretion (Aminopyrine Uptake Assay)
This assay indirectly measures acid secretion in isolated gastric glands or parietal cells by quantifying the accumulation of a weak base, [14C]-aminopyrine.
Objective: To assess the direct effect of G-34 on parietal cell acid production.
Methodology:
-
Gastric Gland Isolation: Gastric glands are isolated from animal (e.g., rabbit, mouse) stomach mucosa by enzymatic digestion, typically using collagenase.[23]
-
Incubation: Aliquots of the isolated glands are suspended in a buffer medium. They are incubated at 37°C with [14C]-aminopyrine (a weak base with a pKa of 5.0) and various concentrations of G-34 or other secretagogues (e.g., histamine, carbachol).[16][23]
-
Mechanism: In its unprotonated state, aminopyrine freely diffuses across cell membranes. When parietal cells are stimulated and secrete acid into their canaliculi, the aminopyrine becomes protonated and trapped within these acidic compartments.[23][24]
-
Separation and Lysis: After incubation (e.g., 30 minutes), the glands are separated from the medium by centrifugation. The cell pellets are then lysed.
-
Quantification: The amount of trapped [14C]-aminopyrine in the lysed cells is quantified using a scintillation counter.[23]
-
Calculation: An accumulation ratio is calculated (radioactivity inside the cells / radioactivity in the medium), which serves as an index of acid secretion.[23]
Quantification of this compound (Radioimmunoassay)
Radioimmunoassay (RIA) is a highly sensitive technique used to measure the concentration of G-34 in biological fluids like serum or plasma.
Objective: To determine the circulating levels of G-34.
Methodology:
-
Principle: The assay is based on the principle of competitive binding.[25] Unlabeled G-34 in a sample competes with a fixed amount of radiolabeled G-34 (e.g., 125I-G-34) for binding to a limited number of specific anti-gastrin antibodies.
-
Procedure:
-
A known quantity of patient serum, calibrators, or controls is incubated with the anti-gastrin antibody and the 125I-labeled G-34 tracer.[25]
-
During incubation, a competitive reaction occurs. The higher the concentration of unlabeled G-34 in the sample, the less radiolabeled G-34 will bind to the antibody.
-
-
Separation: After reaching equilibrium, the antibody-bound gastrin is separated from the free (unbound) gastrin, often using a second antibody or a precipitation agent like polyethylene glycol.[25][26]
-
Detection: The radioactivity of the bound fraction is measured in a gamma counter.
-
Standard Curve: A standard curve is generated by plotting the radioactivity of known concentrations of G-34. The concentration of G-34 in the patient samples is then determined by interpolating their radioactivity values from this curve.[25]
Conclusion
This compound (G-34) is a crucial component of the hormonal control of gastric function. Its prolonged circulatory half-life makes it a key contributor to the sustained acid secretion observed following a meal. Understanding the distinct biosynthesis, signaling, and pharmacokinetic properties of G-34 compared to other gastrin isoforms is essential for researchers in physiology and pharmacology. The experimental protocols detailed herein provide the foundational methodologies for further investigation into the role of this compound in both health and disease, and for the development of novel therapeutics targeting the pathways it regulates.
References
- 1. Gastrin [vivo.colostate.edu]
- 2. Physiology, Gastrin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Gastrin - Wikipedia [en.wikipedia.org]
- 4. Frontiers | hPG80 (circulating progastrin) as a blood biomarker for high-grade glial tumors: A pilot study [frontiersin.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. [Co-existence and co-release of gastrin 34 N-terminal fragment with gastrin 17 in rat stomach] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Similar acid stimulatory potencies of synthetic human big and little gastrins in man - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Similar acid stimulatory potencies of synthetic human big and little gastrins in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Production and Role of Gastrin-17 and Gastrin-17-Gly in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prohormone convertases 1/3 and 2 together orchestrate the site-specific cleavages of progastrin to release gastrin-34 and gastrin-17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of CCK/gastrin receptors in gastrointestinal/metabolic diseases and results of human studies using gastrin/CCK receptor agonists/antagonists in these diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]
- 13. The Physiology of the Gastric Parietal Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Parietal cell - Wikipedia [en.wikipedia.org]
- 15. journals.physiology.org [journals.physiology.org]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Comparison of biological activity and disappearance rates of synthetic this compound, little gastrin and minigastrin in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Non-invasive method for the assessment of gastric acid secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measurement of gastric acid secretion - WikiLectures [wikilectures.eu]
- 20. pH dependence of acid secretion and gastrin release in normal and ulcer subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Studies on the mechanisms of food-stimulated gastric acid secretion in normal human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Measurement of meal-stimulated gastric acid secretion by in vivo gastric autotitration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. In Pursuit of the Parietal Cell – An Evolution of Scientific Methodology and Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Acid secretion in isolated gastric glands from healthy subjects and ulcer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. diasource-diagnostics.com [diasource-diagnostics.com]
- 26. Radio-immunoassay of gastrin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis and Post-Translational Processing of "Big Gastrin" (G-34): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the intricate molecular processes involved in the synthesis and post-translational modification of "big gastrin" (G-34), a crucial peptide hormone regulating gastric acid secretion. This document details the journey from the genetic blueprint to the biologically active hormone, offering insights for researchers in gastroenterology, endocrinology, and pharmacology.
From Gene to Precursor: The Synthesis of Preprogastrin
The synthesis of all gastrin isoforms, including G-34, commences with the transcription and translation of the GAST gene. In humans, this gene is located on chromosome 17q21 and comprises three exons that encode a 101-amino acid precursor protein known as preprogastrin.[1][2]
The initial translation product, preprogastrin, has a calculated molecular mass of approximately 11.4 kDa.[2] Its primary structure consists of a 21-amino acid N-terminal signal sequence, a spacer peptide, the bioactive gastrin domain, and a C-terminal flanking peptide.[1][2] This signal peptide is essential for guiding the nascent polypeptide into the endoplasmic reticulum (ER), the first destination in its processing journey.[2]
Inside the ER, a membrane-bound signal peptidase swiftly cleaves the signal sequence between alanine-21 and serine-22, yielding the 80-amino acid intermediate, progastrin.[1][2] This initial cleavage is a critical step, marking the transition from a preprohormone to a prohormone.
The Journey Through the Secretory Pathway: Post-Translational Modifications
Progastrin undergoes a series of crucial post-translational modifications as it traverses the secretory pathway, from the Golgi apparatus to mature secretory granules. These modifications are essential for generating biologically active gastrin molecules.
Sulfation and Phosphorylation
Within the trans-Golgi network, progastrin can undergo two important modifications: sulfation and phosphorylation.[2] Sulfation occurs on a tyrosine residue, and phosphorylation on a serine residue.[2][3] While not obligatory for the subsequent cleavage steps, these modifications can influence the efficiency of progastrin maturation.[1][3]
Endoproteolytic Cleavage: The Role of Prohormone Convertases
The major proteolytic processing of progastrin occurs within the maturing dense-core secretory granules of the regulated secretory pathway.[2] This process is orchestrated by endopeptidases known as prohormone convertases (PCs), which cleave the polypeptide at specific pairs of basic amino acid residues.[2][4]
The key enzymes involved in progastrin processing are PC1/3 and PC2.[2][5]
-
PC1/3 is active in the early secretory pathway, where the pH is neutral (around 7). It cleaves progastrin after the Arginine36-Arginine37 and Arginine73-Arginine74 sequences.[2] The cleavage at Arg73-Arg74 is a pivotal step in the generation of G-34.[2]
-
PC2 acts on the Lysine53-Lysine54 site.[5]
The differential action of these convertases at three dibasic consensus sites within progastrin leads to the production of various gastrin forms.[2] The primary pathway for "this compound" synthesis involves the cleavage at Arg73-Arg74 by PC1/3.[2]
Exopeptidase Trimming: The Action of Carboxypeptidase E
Following endoproteolytic cleavage by prohormone convertases, the newly exposed C-terminal basic residues (arginine or lysine) are removed by an exopeptidase called Carboxypeptidase E (CPE) .[2][4][6] This trimming step is essential to produce the glycine-extended intermediates, such as G-34-Gly.[2][4] Studies in mice with a deficiency in CPE have shown a significant reduction in amidated gastrin levels and a marked elevation of its precursors, highlighting the critical role of this enzyme in gastrin processing.[6][7]
C-Terminal Amidation: The Final Activation Step
The final and indispensable step for the full biological activity of gastrin is the C-terminal amidation of the glycine-extended intermediates.[4][8] This reaction is catalyzed by the enzyme Peptidylglycine alpha-amidating monooxygenase (PAM) .[4][9][10][11] PAM converts the C-terminal glycine residue into a terminal amide group, a modification crucial for receptor binding and subsequent signal transduction.[4][12] The amidation process requires copper as a cofactor.[13]
The resulting 34-amino acid amidated peptide is "this compound" or G-34.[14][15] G-34 can be further cleaved at the Lysine74-Lysine75 bond to generate the smaller, 17-amino acid "little gastrin" (G-17).[8]
Quantitative Overview of Gastrin Forms
The post-translational processing of progastrin results in a heterogeneous population of gastrin-related peptides. The relative abundance of these forms can vary.
| Precursor/Product | Number of Amino Acids | Key Features | Predominant Location | Half-life in Circulation |
| Preprogastrin | 101 | Initial translation product with signal peptide. | Endoplasmic Reticulum | - |
| Progastrin | 80 | Precursor after signal peptide cleavage. | Secretory Pathway | - |
| "this compound" (G-34) | 34 | Major circulating form.[2] | G cells of the stomach and duodenum.[14] | Approximately 15 minutes.[2] |
| "Little Gastrin" (G-17) | 17 | Predominant form in antral tissue.[2][16] | G cells of the stomach antrum.[16] | Approximately 3-5 minutes.[2] |
| Gastrin-14 ("Minigastrin") | 14 | Another bioactive form.[14] | - | - |
| Glycine-extended Intermediates (e.g., G-34-Gly) | 35 (for G-34-Gly) | Precursors to amidated gastrins.[4] | Secretory Granules | - |
Visualizing the Pathway
The synthesis and processing of "this compound" can be visualized as a multi-step pathway involving specific enzymes and cellular compartments.
Caption: The biosynthetic pathway of "this compound" (G-34) from the GAST gene to the mature hormone.
Key Experimental Protocols
The elucidation of the gastrin synthesis pathway has relied on a variety of sophisticated experimental techniques. Below are overviews of key methodologies.
Radioimmunoassay (RIA) for Gastrin Quantification
Principle: RIA is a highly sensitive technique used to measure the concentration of antigens (in this case, different forms of gastrin) by using antibodies.
Methodology:
-
Antibody Generation: Specific antibodies are raised against different gastrin forms (e.g., G-34, G-17, G-Gly).
-
Radiolabeling: A known quantity of the target gastrin peptide is labeled with a radioisotope (e.g., ¹²⁵I).
-
Competitive Binding: The radiolabeled gastrin and the gastrin in the biological sample (e.g., serum, tissue extract) compete for binding to a limited amount of the specific antibody.
-
Separation: The antibody-bound gastrin is separated from the free gastrin.
-
Detection: The radioactivity of the antibody-bound fraction is measured using a gamma counter.
-
Quantification: The concentration of gastrin in the sample is determined by comparing the results to a standard curve generated with known concentrations of unlabeled gastrin.
High-Performance Liquid Chromatography (HPLC) for Peptide Separation
Principle: HPLC is a powerful chromatographic technique used to separate, identify, and quantify components in a mixture. For gastrin research, reversed-phase HPLC is commonly employed.
Methodology:
-
Sample Preparation: Tissue extracts or plasma samples containing various gastrin forms are prepared and filtered.
-
Injection: The sample is injected into the HPLC system.
-
Separation: The sample is passed through a column packed with a nonpolar stationary phase. A polar mobile phase (e.g., a gradient of acetonitrile in water with trifluoroacetic acid) is used to elute the peptides. Peptides are separated based on their hydrophobicity.
-
Detection: As the separated peptides elute from the column, they are detected by a UV detector or by collecting fractions for subsequent analysis by RIA or mass spectrometry.
-
Analysis: The retention time and peak area are used to identify and quantify the different gastrin peptides.
Site-Directed Mutagenesis to Study Enzyme Specificity
Principle: This technique is used to introduce specific mutations into a DNA sequence to study the function of particular amino acid residues in a protein, such as the cleavage sites for prohormone convertases or the substrate specificity of PAM.
Methodology:
-
Plasmid Preparation: A plasmid containing the cDNA for preprogastrin is isolated.
-
Primer Design: Oligonucleotide primers containing the desired mutation are synthesized.
-
PCR Amplification: The plasmid is amplified by PCR using the mutagenic primers, which results in the incorporation of the mutation.
-
Template Removal: The original, non-mutated parental DNA template is digested using a specific enzyme (e.g., DpnI).
-
Transformation: The mutated plasmid is transformed into competent E. coli for replication.
-
Verification: The plasmid DNA is isolated from the bacteria and the mutation is confirmed by DNA sequencing.
-
Expression and Analysis: The mutated preprogastrin is then expressed in a suitable cell line, and the effects on post-translational processing are analyzed using techniques like RIA and HPLC.
Logical Relationships in Gastrin Processing
The sequential and highly regulated nature of gastrin processing can be represented in a logical workflow.
Caption: A logical flowchart illustrating the critical decision points in the post-translational processing of progastrin.
This comprehensive guide provides a detailed technical overview of the synthesis and post-translational processing of "this compound." Understanding these intricate molecular mechanisms is fundamental for researchers and professionals working on the physiological and pathological roles of gastrin and for the development of novel therapeutic strategies targeting gastrin-related pathways.
References
- 1. Progastrin - Wikipedia [en.wikipedia.org]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. Post-translational processing of progastrin: inhibition of cleavage, phosphorylation and sulphation by brefeldin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Prohormone convertases 1/3 and 2 together orchestrate the site-specific cleavages of progastrin to release gastrin-34 and gastrin-17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of carboxypeptidase E deficiency on progastrin processing and gastrin messenger ribonucleic acid expression in mice with the fat mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Expression and post-translational processing of gastrin in heterologous endocrine cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gastrin-amidating enzyme in the porcine pituitary and antrum. Characterization of molecular forms and substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peptide alpha-amidation activity in human plasma: relationship to gastrin processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Peptidylglycine alpha-amidating monooxygenase - Wikipedia [en.wikipedia.org]
- 12. Substrate specificity of the gastrin-amidating enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of the alpha-amidation of gastrin: effects on gastric acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Gastrin - Wikipedia [en.wikipedia.org]
- 15. This compound - Wikipedia [en.wikipedia.org]
- 16. Localisation of intestinal gastrin in a distinct endocrine cell type | Nature [preview-nature.com]
Precursor role of "Big gastrin" to gastrin-17
An In-depth Technical Guide on the Precursor Role of "Big Gastrin" to Gastrin-17
Introduction
Gastrin is a critical peptide hormone that primarily regulates the secretion of gastric acid and supports the growth of the gastric mucosa[1]. It exists in several molecular forms, with the two principal bioactive forms being gastrin-34 ("this compound" or G-34) and gastrin-17 ("little gastrin" or G-17)[1]. These numbers denote the number of amino acids in their respective peptide chains. Gastrin-34 serves as a crucial precursor and an intermediate in the biosynthetic pathway that produces the highly potent gastrin-17. Understanding this precursor-product relationship is fundamental for researchers in gastroenterology, endocrinology, and drug development, particularly in the context of pathologies like Zollinger-Ellison syndrome and certain gastrointestinal cancers[2][3].
This technical guide provides a detailed overview of the conversion of G-34 to G-17, summarizing quantitative data, outlining key experimental protocols, and visualizing the core pathways involved.
Biosynthesis and Processing of Gastrin
The synthesis of gastrin is a multi-step process involving post-translational modifications of a larger precursor molecule.
-
Gene Transcription and Translation: The human gastrin (GAST) gene, located on chromosome 17, is transcribed and translated to produce a 101-amino acid precursor peptide known as preprogastrin[3][4].
-
Formation of Progastrin: As the preprogastrin polypeptide enters the endoplasmic reticulum, a 21-amino acid signal sequence is cleaved, resulting in an 80-amino acid peptide called progastrin[4][5]. Progastrin itself is the precursor to all subsequent gastrin forms.
-
Primary Cleavage to Gastrin-34: Within the antral G-cells, progastrin undergoes endoproteolytic cleavage at specific pairs of basic amino acid residues[6]. The dominant pathway involves cleavage that produces gastrin-34 (G-34), a 34-amino acid peptide[5][7]. This process also generates other fragments, including a C-terminal flanking peptide (CTFP)[5]. An intermediate form, glycine-extended G-34 (G34-Gly), is created before the final amidation step, which is necessary for full biological activity[6].
-
Conversion of Gastrin-34 to Gastrin-17: G-34 can then be further processed through cleavage at a Lys-Lys bond to yield the 17-amino acid gastrin-17 (G-17)[8][9]. This conversion is a key step in generating the most abundant form of gastrin found in antral tissue[10]. Like G-34, G-17 also exists in a glycine-extended intermediate form (G17-Gly) before final amidation[6][11]. Pulse-chase experiments have shown that labeled progastrin is first converted to G-34 and its intermediates, followed by the appearance of labeled G-17[11][12].
The enzymes responsible for these cleavages are prohormone convertases (PCs), such as PC1/3 and PC2, while the final C-terminal amidation is catalyzed by peptidyl-glycine alpha-amidating monooxygenase (PAM)[4][6].
Data Presentation: Comparison of Gastrin Forms
The different forms of gastrin exhibit distinct characteristics and physiological properties, which are summarized below.
Table 1: Molecular Characteristics of Human Gastrin Precursors and Products
| Feature | Preprogastrin | Progastrin | Gastrin-34 (G-34) | Gastrin-17 (G-17) |
| Number of Amino Acids | 101[3][4] | 80[2][5] | 34[1] | 17[1] |
| Description | Initial translation product | Cleaved preprogastrin; precursor to all gastrin forms | "this compound"; major circulating form and precursor to G-17 | "Little gastrin"; most potent form and most abundant in antral tissue |
Table 2: Physiological and Kinetic Properties of G-34 and G-17
| Property | Gastrin-34 (G-34) | Gastrin-17 (G-17) |
| Primary Location | Duodenum, Circulation[13] | Antral Mucosa[10][13] |
| Relative Abundance in Antral Mucosa | ~10%[4] | ~85-90%[4][10] |
| Relative Abundance in Circulation | Major circulating form[4] | Less abundant than G-34 in circulation |
| Biological Potency (Acid Secretion) | Less potent than G-17 on a molar basis | 5-6 times more potent than G-34 |
| Serum Half-Life (Humans) | ~15 minutes[4] | ~3-5 minutes[4] |
Note: The slower clearance rate of G-34 contributes to it being the major form found in circulation, despite G-17 being more abundant in tissue.[4]
Experimental Protocols
The study of gastrin processing relies on specific and sensitive techniques to separate and quantify the different molecular forms.
Protocol 1: Radioimmunoassay (RIA) for Gastrin Quantification
Radioimmunoassay is a highly sensitive method used to measure the concentration of gastrins in plasma or tissue extracts[14][15][16].
1. Antigen Preparation (Iodination):
-
Pure synthetic human gastrin-17 is radiolabeled, typically with Iodine-125 (¹²⁵I)[14][17].
-
The iodination reaction targets a tyrosine residue in the gastrin molecule[17].
-
Oxidizing agents like Chloramine-T or Iodogen are commonly used to facilitate the incorporation of ¹²⁵I[17].
-
Following the reaction, the mono-iodinated gastrin (the tracer) is separated from free iodine, unlabeled gastrin, and other byproducts using techniques like High-Performance Liquid Chromatography (HPLC)[17].
2. Antibody Generation:
-
Antibodies specific to different regions of the gastrin molecule are raised in animals (e.g., rabbits, guinea pigs) by immunizing them with gastrin conjugated to a larger carrier protein like bovine serum albumin[14][18]. The specificity of the antibody is crucial for distinguishing between G-17, G-34, and other precursors[19].
3. Assay Procedure:
-
A known quantity of radiolabeled gastrin (tracer) is mixed with a specific volume of the antibody.
-
A standard curve is prepared using known concentrations of unlabeled ("cold") gastrin. The unknown samples (e.g., patient plasma) are run in parallel[17].
-
The unlabeled gastrin in the standards or samples competes with the tracer for binding to the limited number of antibody sites.
-
The mixture is incubated for a set period (e.g., 48-72 hours at 4°C) to reach binding equilibrium[17].
4. Separation of Bound and Free Gastrin:
-
Antibody-bound gastrin is separated from the free (unbound) tracer. A common method is the double-antibody technique or the use of charcoal to adsorb the free gastrin[14][17].
-
After separation (e.g., by centrifugation), the radioactivity in the bound fraction (the precipitate) is measured using a gamma counter[17].
5. Data Analysis:
-
The amount of radioactivity is inversely proportional to the concentration of unlabeled gastrin in the sample.
-
The concentrations in the unknown samples are determined by comparing their results to the standard curve[17].
Protocol 2: Chromatographic Separation of Gastrin Forms
To analyze the specific molecular forms of gastrin (e.g., G-34 vs. G-17), they must first be separated from tissue extracts or plasma.
1. Sample Preparation:
-
Tissue (e.g., antral mucosa) is homogenized in an extraction buffer.
-
Plasma samples are collected in tubes containing protease inhibitors to prevent degradation of the peptides.
2. Gel Filtration Chromatography:
-
This technique separates molecules based on their size[20][21].
-
The sample extract is passed through a column packed with porous beads (e.g., Sephadex).
-
Larger molecules like progastrin and G-34 are excluded from the pores and thus elute from the column faster than smaller molecules like G-17, which enter the pores and have a longer path to travel.
-
Fractions are collected from the column effluent and then analyzed by RIA to determine the amount of immunoreactive gastrin in each fraction, allowing for the identification and quantification of each size variant[9][10].
3. Ion-Exchange Chromatography:
-
This method separates molecules based on their net charge[21][22].
-
The sample is applied to a column containing a charged stationary phase (e.g., DEAE-Cellulose)[10].
-
Gastrin forms, which may differ slightly in charge (e.g., due to sulfation), will bind to the column with different affinities.
-
They are then eluted by changing the pH or salt concentration of the mobile phase. Fractions are collected and assayed by RIA[10].
Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: The biosynthetic pathway of gastrin from preprogastrin to G-17.
Caption: Experimental workflow for separating and quantifying gastrin forms.
Caption: Gastrin-17 signaling pathway for gastric acid secretion.
Conclusion
"this compound" (G-34) plays an indispensable role as the direct precursor to gastrin-17 (G-17), the most potent form of the hormone responsible for stimulating gastric acid secretion. The conversion from the larger, more stable circulating form (G-34) to the highly active tissue form (G-17) is a tightly regulated process of post-translational modification. A thorough understanding of this biosynthetic pathway, facilitated by robust experimental techniques like radioimmunoassay and chromatography, is essential for both physiological research and the clinical diagnosis and management of hypergastrinemic states. The distinct kinetic and biological profiles of G-34 and G-17 underscore the importance of specific assays capable of differentiating these molecular forms for accurate clinical assessment.
References
- 1. Gastrin - Wikipedia [en.wikipedia.org]
- 2. Progastrin: An Overview of Its Crucial Role in the Tumorigenesis of Gastrointestinal Cancers [mdpi.com]
- 3. Gastrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. Progastrin - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. uniprot.org [uniprot.org]
- 8. Expression and post-translational processing of gastrin in heterologous endocrine cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Co-existence and co-release of gastrin 34 N-terminal fragment with gastrin 17 in rat stomach] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chromatographic and immunochemical studies on postsecretory processing of gastrin in the pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pathways of processing of the gastrin precursor in rat antral mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Radio-immunoassay of gastrin in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Radio-immunoassay of gastrin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Clinical significance of gastrin radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. akjournals.com [akjournals.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.journalagent.com [pdf.journalagent.com]
- 22. researchgate.net [researchgate.net]
Big Gastrin's Orchestration of Parietal Cell Acid Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastrin, a key peptide hormone, plays a pivotal role in regulating gastric acid secretion. It exists in various molecular forms, with "big gastrin" (G-34) and "little gastrin" (G-17) being the most prominent. This technical guide provides an in-depth exploration of the mechanism of action of this compound on parietal cells, the primary acid-secreting cells of the stomach. We will delve into the signaling pathways, present quantitative data on its activity, and provide detailed experimental protocols for studying its effects.
This compound, a 34-amino acid peptide, is a major circulating form of gastrin, particularly in the interdigestive state, and is characterized by a longer half-life compared to its smaller counterpart, G-17.[1] While both forms ultimately elicit the same physiological response—stimulation of hydrochloric acid (HCl) secretion—their pharmacokinetic differences have significant implications for the overall regulation of gastric acidity.
Mechanism of Action: A Two-Pronged Approach
This compound stimulates parietal cells through both a primary indirect pathway and a secondary direct pathway. Both mechanisms are initiated by the binding of G-34 to the cholecystokinin 2 receptor (CCK2R), a G-protein coupled receptor located on the basolateral membrane of both enterochromaffin-like (ECL) cells and parietal cells.[2][3]
The Predominant Indirect Pathway: Histamine's Crucial Role
The principal mechanism by which this compound stimulates acid secretion in humans is indirect, involving the release of histamine from ECL cells.[2]
-
Binding to ECL Cells: G-34 binds to CCK2 receptors on ECL cells, which are neuroendocrine cells located in the gastric glands in close proximity to parietal cells.
-
Histamine Release: This binding event triggers a signaling cascade within the ECL cell, leading to the synthesis and release of histamine.
-
Parietal Cell Activation: Histamine then diffuses to adjacent parietal cells and binds to H2 receptors, which are Gs-protein coupled receptors.
-
cAMP-Mediated Signaling: Activation of the H2 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.
-
Proton Pump Activation: Elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, culminating in the translocation and activation of the H+/K+-ATPase (the proton pump) at the apical membrane of the parietal cell. This pump is responsible for the final step of acid secretion, pumping hydrogen ions into the gastric lumen.[2]
The Direct Pathway: A Modulatory Role
While the indirect pathway is dominant, this compound can also directly stimulate parietal cells, albeit to a lesser extent.
-
Binding to Parietal Cells: G-34 binds to CCK2 receptors present on the parietal cell membrane.[2][4]
-
Gq-Mediated Signaling: The CCK2 receptor on parietal cells is coupled to a Gq-protein.[2]
-
Calcium Mobilization: Activation of the Gq-protein leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Increased Intracellular Calcium: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm and increasing intracellular calcium concentrations ([Ca2+]i).[2]
-
Potentiation of Acid Secretion: The rise in intracellular calcium, while having a modest direct stimulatory effect on the H+/K+-ATPase, primarily acts to potentiate the acid secretion stimulated by the cAMP pathway initiated by histamine.[2]
Quantitative Data on this compound Activity
The following tables summarize the available quantitative data regarding the properties and activity of this compound.
| Parameter | Value | Species | Reference |
| Half-life | 44 minutes | Human | |
| Receptor | Cholecystokinin 2 Receptor (CCK2R) | Human | [2][3] |
| Receptor Affinity (Kd) | Nanomolar (nM) range | Mammalian | [5] |
Table 1: Pharmacokinetic and Receptor Binding Properties of this compound (G-34)
| Comparison | Observation | Species | Reference |
| Acid Secretion Potency | G-34 and G-17 have similar potencies at equivalent blood concentrations. | Human | [1] |
Table 2: Comparative Potency of this compound (G-34) and Little Gastrin (G-17)
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex processes involved in this compound's mechanism of action, the following diagrams have been generated using Graphviz.
References
An In-depth Technical Guide to the Circulating Forms of Gastrin and Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the various circulating forms of the peptide hormone gastrin. It details their biosynthesis, post-translational modifications, biological activities, and the signaling pathways they initiate. Furthermore, it includes quantitative data on their concentrations and receptor affinities, alongside detailed methodologies for their analysis, to support advanced research and therapeutic development.
Gastrin Biosynthesis and Post-Translational Processing
Gastrin is a crucial peptide hormone primarily responsible for stimulating gastric acid secretion and promoting the growth of the gastric mucosa.[1][2][3] It is produced by G-cells located in the antrum of the stomach and the duodenum.[3][4] The synthesis of gastrin involves a series of complex post-translational modifications of a precursor molecule.[5][6]
The process begins with the translation of the gastrin gene (GAST) into a 101-amino acid precursor called preprogastrin.[7] Co-translationally, a 21-amino acid signal peptide is cleaved in the endoplasmic reticulum to yield the 80-amino acid progastrin.[7][8] As progastrin moves through the Golgi apparatus and into immature secretory vesicles, it undergoes further enzymatic processing.[8][9] Prohormone convertases cleave progastrin at specific sites, leading to the formation of glycine-extended intermediates, such as G34-Gly and G17-Gly.[6][7] The final and critical step for the classical biological activity of gastrin is the C-terminal α-amidation of these glycine-extended forms by the enzyme peptidyl-glycine α-amidating monooxygenase (PAM).[6][7] This amidation is essential for high-affinity binding to the cholecystokinin 2 (CCK2) receptor.[8] Additional modifications, such as O-sulfation of tyrosine residues, can also occur.[8]
References
- 1. Gastrin [vivo.colostate.edu]
- 2. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiology, Gastrin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Gastrin - Wikipedia [en.wikipedia.org]
- 5. Expression and post-translational processing of gastrin in heterologous endocrine cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. A network map of the gastrin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 9. Biosynthesis of gastrin. Localization of the precursor and peptide products using electron microscopic-immunogold methods - PubMed [pubmed.ncbi.nlm.nih.gov]
The Oncogenic Role of "Big Gastrin" in Gastric Cancer: A Technical Guide for Researchers
An In-depth Examination of Gastrin-34's Molecular Mechanisms and its Implications for Drug Development
Introduction: Gastrin, a peptide hormone primarily known for its role in stimulating gastric acid secretion, has increasingly been implicated in the pathogenesis of various cancers, including gastric adenocarcinoma. Among its various isoforms, the larger form, "Big gastrin" or gastrin-34 (G-34), is of particular interest to the research and drug development community. Elevated levels of gastrin are associated with an increased risk of gastric cancer.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's role in gastric cancer development, focusing on its molecular signaling pathways, effects on cancer cell biology, and the experimental methodologies used to elucidate these functions.
Molecular Mechanisms of this compound in Gastric Cancer
This compound exerts its pro-tumorigenic effects primarily through binding to the cholecystokinin B receptor (CCKBR), also known as the gastrin receptor.[1] This interaction triggers a cascade of intracellular signaling events that promote cell proliferation, inhibit apoptosis, and enhance cell migration and invasion.
Key Signaling Pathways Activated by this compound
The binding of G-34 to CCKBR, a G-protein coupled receptor, initiates signaling through multiple downstream pathways, most notably the MAPK/ERK and PI3K/Akt pathways. These pathways are central to the regulation of cell growth, survival, and differentiation, and their dysregulation is a hallmark of cancer.
-
MAPK/ERK Pathway: Activation of the MAPK/ERK pathway is a critical event in gastrin-induced cell proliferation. Upon G-34 binding, CCKBR activates a signaling cascade that leads to the phosphorylation and activation of ERK1/2. Activated ERK then translocates to the nucleus, where it phosphorylates and activates transcription factors that drive the expression of genes involved in cell cycle progression, such as Cyclin D1.[2]
-
PI3K/Akt Pathway: The PI3K/Akt pathway is another crucial mediator of gastrin's oncogenic effects, particularly in promoting cell survival by inhibiting apoptosis. Gastrin stimulation leads to the activation of PI3K, which in turn activates Akt. Activated Akt can then phosphorylate and inactivate pro-apoptotic proteins, such as Bad, and promote the expression of anti-apoptotic proteins like Bcl-2.
-
Other Signaling Pathways: Emerging evidence suggests the involvement of other signaling pathways in gastrin-mediated gastric cancer progression, including the NF-κB and β-catenin signaling pathways.[3]
digraph "Big_Gastrin_Signaling_Pathways" {
graph [fontname="Arial", fontsize=12, layout=dot, rankdir=TB, splines=ortho, nodesep=0.6, ranksep=0.8];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [arrowhead=normal, penwidth=1.5];
// Nodes
G34 [label="this compound (G-34)", fillcolor="#FBBC05", fontcolor="#202124"];
CCKBR [label="CCKBR", fillcolor="#4285F4", fontcolor="#FFFFFF"];
G_protein [label="G-protein", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
PLC [label="PLC", fillcolor="#34A853", fontcolor="#FFFFFF"];
IP3 [label="IP3", fillcolor="#EA4335", fontcolor="#FFFFFF"];
DAG [label="DAG", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Ca2 [label="Ca²⁺", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
PKC [label="PKC", fillcolor="#34A853", fontcolor="#FFFFFF"];
Ras [label="Ras", fillcolor="#34A853", fontcolor="#FFFFFF"];
Raf [label="Raf", fillcolor="#34A853", fontcolor="#FFFFFF"];
MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"];
ERK [label="ERK1/2", fillcolor="#34A853", fontcolor="#FFFFFF"];
PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"];
Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"];
NFkB [label="NF-κB", fillcolor="#34A853", fontcolor="#FFFFFF"];
beta_catenin [label="β-catenin", fillcolor="#34A853", fontcolor="#FFFFFF"];
Proliferation [label="Cell Proliferation", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"];
Anti_Apoptosis [label="Inhibition of Apoptosis", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"];
Migration_Invasion [label="Migration & Invasion", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"];
Gene_Transcription [label="Gene Transcription\n(e.g., Cyclin D1)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges
G34 -> CCKBR [color="#5F6368"];
CCKBR -> G_protein [color="#5F6368"];
G_protein -> PLC [color="#5F6368"];
G_protein -> PI3K [color="#5F6368"];
PLC -> IP3 [color="#5F6368"];
PLC -> DAG [color="#5F6368"];
IP3 -> Ca2 [label=" release", fontcolor="#5F6368", color="#5F6368"];
DAG -> PKC [color="#5F6368"];
Ca2 -> PKC [color="#5F6368"];
PKC -> Ras [color="#5F6368"];
Ras -> Raf [color="#5F6368"];
Raf -> MEK [color="#5F6368"];
MEK -> ERK [color="#5F6368"];
ERK -> Gene_Transcription [color="#5F6368"];
PI3K -> Akt [color="#5F6368"];
Akt -> Anti_Apoptosis [color="#5F6368"];
CCKBR -> NFkB [style=dashed, color="#5F6368"];
CCKBR -> beta_catenin [style=dashed, color="#5F6368"];
Gene_Transcription -> Proliferation [color="#5F6368"];
NFkB -> Proliferation [color="#5F6368"];
beta_catenin -> Proliferation [color="#5F6368"];
Akt -> Proliferation [color="#5F6368"];
NFkB -> Migration_Invasion [color="#5F6368"];
}
Figure 2: General workflow for Western Blot analysis.
Conclusion and Future Directions
The evidence strongly supports a significant role for this compound in the development and progression of gastric cancer. Its ability to activate key oncogenic signaling pathways, leading to increased proliferation and decreased apoptosis, makes it and its receptor, CCKBR, attractive targets for therapeutic intervention. The development of specific CCKBR antagonists and anti-gastrin therapies holds promise for the treatment of gastric cancer.[4]
Future research should focus on further dissecting the intricate signaling networks regulated by this compound, identifying novel downstream effectors, and exploring the mechanisms of resistance to anti-gastrin therapies. The use of advanced techniques such as single-cell RNA sequencing and proteomics will be invaluable in uncovering the heterogeneity of cellular responses to this compound and in identifying new therapeutic vulnerabilities.[5][6][7]
References
- 1. Gastrin and Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gastrin-induced gastric adenocarcinoma growth is mediated through cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multi-omics data of gastric cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rna-seqblog.com [rna-seqblog.com]
- 7. Joint single cell DNA-seq and RNA-seq of gastric cancer cell lines reveals rules of in vitro evolution - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Enduring Significance of "Big Gastrin": A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal discovery and rich history of "Big Gastrin" (G-34) research. We delve into the seminal experiments that unveiled this larger form of gastrin, detail the methodologies that propelled our understanding, and present key quantitative data for comparative analysis. Furthermore, we provide a comprehensive overview of the gastrin signaling pathway, a critical aspect for drug development professionals.
A Historical Perspective: From a Humble Hypothesis to a Hormonal Family
The story of gastrin began in 1905 with the pioneering work of John Sydney Edkins, who first proposed the existence of a substance in the stomach that stimulates acid secretion. However, it wasn't until 1964 that the hormone was isolated and its structure determined by Roderic Alfred Gregory and Hilda Tracy. Their work laid the foundation for the subsequent discovery of different forms of gastrin.
The narrative of "this compound" is intrinsically linked to the groundbreaking development of radioimmunoassay (RIA) by Rosalyn Yalow and Solomon Berson. While initially focused on insulin, their highly sensitive RIA technique was adapted to measure gastrin levels in the blood with unprecedented accuracy. In 1970, their application of RIA to gastrin revealed the presence of a larger, less acidic form of the hormone in the circulation, which they aptly named "this compound."[1] This discovery challenged the existing understanding of gastrin physiology and opened new avenues of research into the heterogeneity of gut hormones.
Contemporaneously, Gregory and Tracy were also on the trail of this larger gastrin molecule. In 1972, they successfully isolated and characterized two forms of "this compound" from a Zollinger-Ellison tumor, a gastrin-secreting tumor.[2][3] Their work provided the definitive chemical evidence for the existence of G-34 and its relationship to the previously identified "little gastrin" (G-17).
The Gastrin Family: A Comparative Overview
Gastrin exists in several molecular forms, with the most physiologically significant being gastrin-34 (G-34 or "this compound") and gastrin-17 (G-17 or "little gastrin"). Gastrin-14 ("minigastrin") is another, smaller form.[4] These different forms arise from the post-translational processing of a common precursor, preprogastrin.[4] While G-17 is the predominant form in the antrum of the stomach, G-34 is more prevalent in the duodenum.[5][6]
The following tables summarize key quantitative data comparing the different forms of gastrin.
| Parameter | Gastrin-34 (this compound) | Gastrin-17 (Little Gastrin) | Gastrin-14 (Minigastrin) | Reference |
| Amino Acid Residues | 34 | 17 | 14 | [4] |
| Predominant Location | Duodenum | Antrum | - | [5][6] |
| Parameter | Gastrin-34 (this compound) | Gastrin-17 (Little Gastrin) | Gastrin-14 (Minigastrin) | Species | Reference |
| Half-life | ~11.53 min | ~4.85 min | ~1.75 min | Dog | [7] |
| ~44 min | ~8 min | - | Human | [8] | |
| - | 9.5 - 10.5 min | - | Human | [9] | |
| - | ~2.65 min | - | Cat | [10] | |
| Relative Potency for Acid Secretion | Similar to G-17 on an equimolar basis | Similar to G-34 on an equimolar basis | Similar to G-17 and G-34 on an equimolar basis | Dog | [7] |
| Similar to G-17 | Similar to G-34 | - | Human | [8] |
| Condition | Gastrin-34 (G-34) Concentration | Gastrin-17 (G-17) Concentration | Reference |
| Healthy Adult (Fasting) | 126.68 +/- 5.57 pg/ml | 31.00 +/- 2.62 pg/ml | [11] |
| Newborn (Cord Blood) | 163.22 +/- 11.19 pg/ml | 29.28 +/- 4.16 pg/ml | [11] |
| Duodenal Ulcer (Fasting) | 12 pmol/l | ~6 pmol/l | [12] |
| Gastric Ulcer (Fasting) | 29 pmol/l | ~6 pmol/l | [12] |
| Zollinger-Ellison Syndrome | Markedly elevated | Markedly elevated | [13][14][15][16] |
Key Experimental Protocols
The following sections provide detailed methodologies for the seminal experiments in this compound research.
Radioimmunoassay (RIA) for Gastrin (Yalow and Berson)
This protocol outlines the fundamental principles of the competitive binding RIA developed by Yalow and Berson, which was instrumental in the discovery of this compound.
Objective: To quantify the concentration of gastrin in biological samples.
Principle: The assay is based on the competition between unlabeled gastrin (in the sample or standard) and a fixed amount of radiolabeled gastrin for a limited number of binding sites on a specific anti-gastrin antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled gastrin in the sample.
Materials:
-
Antibody: Guinea pig anti-porcine gastrin antiserum.
-
Radiolabeled Antigen: Highly purified porcine gastrin labeled with Iodine-125 (¹²⁵I).
-
Standard: Unlabeled porcine gastrin of known concentration.
-
Separation Agent: Anionic exchange resin to separate antibody-bound from free labeled gastrin.[17]
-
Buffers: Appropriate buffers for incubation and washing steps.
-
Gamma Counter: For measuring radioactivity.
Procedure:
-
Antibody Coating (Indirect Method): In a series of tubes, a fixed concentration of the anti-gastrin antibody is added.
-
Competitive Binding:
-
To a set of standard tubes, known concentrations of unlabeled gastrin are added.
-
To the sample tubes, the biological samples (e.g., plasma) are added.
-
A fixed amount of ¹²⁵I-labeled gastrin is added to all tubes.
-
-
Incubation: The mixture is incubated to allow the competitive binding reaction to reach equilibrium.
-
Separation: The antibody-bound gastrin is separated from the free gastrin using an anionic exchange resin.
-
Radioactivity Measurement: The radioactivity of the antibody-bound fraction (or the free fraction) is measured using a gamma counter.
-
Standard Curve Generation: A standard curve is plotted with the percentage of bound radioactivity as a function of the concentration of the unlabeled gastrin standards.
-
Concentration Determination: The concentration of gastrin in the unknown samples is determined by interpolating their percentage of bound radioactivity on the standard curve.[18]
Workflow Diagram:
Isolation of "this compound" (Gregory and Tracy)
This protocol describes the general approach used by Gregory and Tracy to isolate "this compound" from Zollinger-Ellison tumor tissue.
Objective: To purify and characterize the larger molecular form of gastrin.
Principle: A multi-step purification process involving various chromatographic and electrophoretic techniques to separate proteins based on their size, charge, and other physicochemical properties.
Materials:
-
Source Material: Zollinger-Ellison tumor tissue, known to be rich in gastrin.
-
Extraction Buffers: Solutions for homogenizing the tissue and solubilizing the peptides.
-
Chromatography Resins:
-
Gel Filtration (e.g., Sephadex): To separate molecules based on size.
-
Ion-Exchange Chromatography: To separate molecules based on charge.
-
-
Electrophoresis System: For further separation based on charge and mass-to-charge ratio.
-
Bioassay System: To test the biological activity (gastric acid secretion) of the purified fractions.
Procedure:
-
Extraction: The tumor tissue is homogenized in an appropriate buffer to extract the peptides.
-
Initial Fractionation (Gel Filtration): The crude extract is subjected to gel filtration chromatography. Fractions are collected and assayed for gastrin-like biological activity. Fractions containing the larger molecular weight activity (eluting earlier than G-17) are pooled.
-
Ion-Exchange Chromatography: The pooled fractions are further purified by ion-exchange chromatography to separate peptides with different net charges.
-
Electrophoresis: The fractions showing high biological activity are subjected to preparative electrophoresis for final purification.
-
Characterization: The purified "this compound" is then subjected to amino acid analysis and sequencing to determine its structure.
Workflow Diagram:
Measurement of Gastrin-Stimulated Gastric Acid Secretion
This protocol outlines a common method for assessing the biological activity of gastrin and its analogues.
Objective: To measure the amount of gastric acid secreted in response to gastrin stimulation.
Principle: A subject is administered a gastrin analogue (e.g., pentagastrin) or a purified gastrin preparation, and the resulting gastric acid output is collected and quantified by titration.
Materials:
-
Stimulant: Pentagastrin, synthetic human gastrin (G-17 or G-34), or other gastrin analogues.
-
Nasogastric Tube: For aspiration of gastric contents.
-
Suction Pump: For continuous or intermittent aspiration.
-
pH Meter: To measure the pH of the gastric aspirate.
-
Titration Equipment: Burette, standardized sodium hydroxide (NaOH) solution, and a pH indicator or pH meter.
Procedure:
-
Fasting: The subject fasts overnight to ensure a basal state of gastric secretion.
-
Nasogastric Tube Insertion: A nasogastric tube is inserted into the stomach.
-
Basal Acid Output (BAO) Measurement: Gastric juice is collected for a baseline period (e.g., one hour, in 15-minute aliquots) to determine the basal acid output.[19]
-
Stimulation: The gastrin stimulant is administered, typically via subcutaneous or intravenous injection.[19][20]
-
Maximal Acid Output (MAO) Measurement: Following stimulation, gastric juice is collected for a defined period (e.g., one hour, in 15-minute aliquots) to determine the maximal acid output.[19]
-
Titration: The volume of each gastric juice sample is measured, and the acid concentration is determined by titrating an aliquot with a standardized NaOH solution to a neutral pH (e.g., 7.0 or 7.4).[20]
-
Calculation: The acid output for each collection period is calculated by multiplying the acid concentration by the volume of the sample. The BAO and MAO are expressed in millimoles of HCl per hour (mmol/hr).[19]
The Gastrin Signaling Pathway
Gastrin exerts its physiological effects primarily through the cholecystokinin B receptor (CCKBR), also known as the CCK2 receptor, a G-protein coupled receptor.[21][22][23] The binding of gastrin to the CCKBR on parietal cells and enterochromaffin-like (ECL) cells initiates a cascade of intracellular events leading to gastric acid secretion and cell growth.
Signaling Cascade Overview:
-
Receptor Binding: Gastrin binds to the CCKBR on the cell surface.
-
G-Protein Activation: This binding activates the heterotrimeric G-protein Gq/11.
-
PLC Activation: The activated alpha subunit of Gq/11 stimulates phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).
-
PKC Activation: DAG and elevated intracellular Ca²⁺ activate protein kinase C (PKC).
-
Downstream Effects: Activated PKC and other signaling molecules trigger downstream pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which ultimately leads to the physiological responses of gastric acid secretion and cell proliferation.[23]
Signaling Pathway Diagram:
Conclusion
The discovery of "this compound" was a landmark achievement in gastroenterology, transforming our understanding of gut hormone physiology. The pioneering work of Yalow, Berson, Gregory, and Tracy not only identified a new member of the gastrin family but also highlighted the importance of molecular heterogeneity in hormone function. The development of sophisticated analytical techniques, such as RIA, was crucial to this discovery and continues to be fundamental in endocrine research. For drug development professionals, a thorough understanding of the different forms of gastrin, their physiological roles, and their signaling pathways is essential for the design of novel therapeutics targeting gastrin-related disorders, from peptic ulcer disease to certain types of cancer. The ongoing research in this field promises to further unravel the complexities of gastrin biology and its implications for human health.
References
- 1. garfield.library.upenn.edu [garfield.library.upenn.edu]
- 2. Isolation of two "big gastrins" from Zollinger-Ellison tumour tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. garfield.library.upenn.edu [garfield.library.upenn.edu]
- 4. Gastrin - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. The Production and Role of Gastrin-17 and Gastrin-17-Gly in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of biological activity and disappearance rates of synthetic this compound, little gastrin and minigastrin in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Similar acid stimulatory potencies of synthetic human big and little gastrins in man - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clearance rate, half-life, and secretory potency of human gastrin-17-I in different species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Gastrin 17 and gastrin 34, before and after a meal, in newborn infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular forms of gastrin in peptic ulcer: comparison of serum and tissue concentrations of G17 and G34 in gastric and duodenal ulcer subjects [pubmed.ncbi.nlm.nih.gov]
- 13. Serum gastrin in Zollinger-Ellison syndrome: I. Prospective study of fasting serum gastrin in 309 NIH patients and comparison with 2229 cases from the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Zollinger-Ellison syndrome and antral G-cell hyperfunction in patients with resistant duodenal ulcer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Gastrinoma and Zollinger Ellison syndrome: A roadmap for the management between new and old therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. my.clevelandclinic.org [my.clevelandclinic.org]
- 17. researchgate.net [researchgate.net]
- 18. upcollege.ac.in [upcollege.ac.in]
- 19. Measurement of gastric acid secretion - WikiLectures [wikilectures.eu]
- 20. m.youtube.com [m.youtube.com]
- 21. Cholecystokinin B receptor - Wikipedia [en.wikipedia.org]
- 22. genecards.org [genecards.org]
- 23. geneglobe.qiagen.com [geneglobe.qiagen.com]
The Intricacies of "Big Gastrin" Gene Expression and Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular mechanisms governing the expression and regulation of the "big gastrin" gene (GAST). It is designed to be a comprehensive resource, detailing the signaling pathways, experimental methodologies, and quantitative data relevant to the study of this important peptide hormone precursor.
Introduction to "this compound" and its Precursor
Gastrin, a key regulator of gastric acid secretion, exists in several molecular forms. "this compound" (G34) is a 34-amino acid peptide that, along with other gastrin forms, is processed from an 80-amino acid precursor protein called progastrin.[1][2] Progastrin itself is derived from a 101-amino acid precursor, preprogastrin, following the cleavage of a signal peptide.[3] The human GAST gene, located on chromosome 17q21, encodes preprogastrin.[1][3] While G cells in the gastric antrum are the primary site of progastrin expression, it is also found in other tissues.[1] The post-translational processing of progastrin is a complex process involving multiple enzymatic steps to yield the various bioactive forms of gastrin.
Transcriptional Regulation of the Gastrin Gene
The expression of the GAST gene is tightly controlled by a variety of signaling pathways and transcription factors, ensuring appropriate physiological responses. Aberrant regulation of this gene is implicated in pathological conditions, including certain cancers.
Key Signaling Pathways
Several major signaling pathways converge on the gastrin promoter to modulate its activity:
-
Wnt/β-catenin Signaling: The gastrin gene is a well-established downstream target of the Wnt/β-catenin signaling pathway.[4][5] Activation of this pathway leads to the accumulation of β-catenin in the nucleus, where it complexes with T-cell factor (TCF) transcription factors to drive the expression of target genes, including GAST.[5]
-
Epidermal Growth Factor (EGF) Signaling: EGF and its receptor (EGFR) play a significant role in stimulating gastrin gene expression.[6] This signaling cascade activates downstream effectors that interact with specific response elements on the gastrin promoter.
-
Transforming Growth Factor-beta (TGF-β)/Smad Signaling: The TGF-β/Smad pathway can synergistically activate the gastrin promoter in concert with the Wnt/β-catenin pathway.[7]
Transcription Factors and Promoter Elements
The gastrin promoter contains several key cis-regulatory elements that bind specific trans-acting factors to control transcription:
-
Sp1: The transcription factor Sp1 binds to a GC-rich region of the gastrin promoter and is crucial for basal and EGF-induced expression.[6]
-
JunD: JunD, a member of the AP-1 family of transcription factors, is also known to be involved in regulating gastrin gene expression.
-
Neurogenin 3 (Ngn3) and Nkx2.2: These transcription factors are essential for gastrin expression in the embryonic pancreas.[8]
-
Gastrin EGF Response Element (gERE): A specific GC-rich DNA element within the gastrin promoter is responsible for mediating the response to EGF.[9]
Quantitative Data on Gastrin Gene Expression
The following tables summarize quantitative data on the regulation of gastrin gene expression from various studies.
| Regulator | Cell/System | Fold Change in Gastrin mRNA/Promoter Activity | Citation |
| Epidermal Growth Factor (EGF) | Canine G cells (primary culture) | ~2-fold increase in gastrin mRNA | [6] |
| Epidermal Growth Factor (EGF) | AGS human gastric adenocarcinoma cells | ~4-fold increase in gastrin mRNA | [6] |
| Epidermal Growth Factor (EGF) | AGS cells transfected with gastrin reporter constructs | >4-fold increase in promoter activity | [6] |
Table 1: Effect of Epidermal Growth Factor (EGF) on Gastrin Gene Expression
| Regulator | Cell/System | Fold Change in Gastrin Promoter Activity | Citation |
| Wnt/β-catenin and TGF-β/Smad (co-transfection of Smad3/Smad4 and β-catenin) | AGS cells | 30-60-fold synergistic activation | [7] |
Table 2: Synergistic Effect of Wnt/β-catenin and TGF-β/Smad Signaling on Gastrin Promoter Activity
Experimental Protocols
This section provides detailed methodologies for key experiments used to study "this compound" gene expression and regulation.
Quantification of Progastrin mRNA by Quantitative Real-Time PCR (qPCR)
This protocol is adapted from standard SYBR Green-based qPCR methods for gene expression analysis.
1. RNA Isolation:
- Isolate total RNA from cells or tissues of interest using a commercial kit (e.g., RNeasy Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.
- Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis to check for intact ribosomal RNA bands.
2. cDNA Synthesis:
- Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit (e.g., SuperScript IV First-Strand Synthesis System, Thermo Fisher Scientific) with oligo(dT) or random hexamer primers.
3. qPCR Reaction Setup:
- Prepare the qPCR reaction mix in a 96- or 384-well plate. For a 20 µL reaction, combine:
- 10 µL of 2x SYBR Green qPCR Master Mix
- 1 µL of forward primer (10 µM)
- 1 µL of reverse primer (10 µM)
- 2 µL of diluted cDNA (e.g., 1:10 dilution)
- 6 µL of nuclease-free water
- Human Progastrin (GAST) Primer Design (Example):
- Forward Primer: 5'-AGCCAGTGAAGCCAGGGTC-3'
- Reverse Primer: 5'-GGCAGTGAGGTGGTAGAGGT-3'
- Note: Primers should be designed to span an exon-exon junction to avoid amplification of genomic DNA and validated for efficiency and specificity.
- Include a no-template control (NTC) and a no-reverse-transcriptase control (-RT) for each primer set.
- Run samples in triplicate.
4. qPCR Cycling Conditions (Example):
- Initial Denaturation: 95°C for 10 minutes
- 40 Cycles:
- Denaturation: 95°C for 15 seconds
- Annealing/Extension: 60°C for 1 minute
- Melt Curve Analysis: To verify the specificity of the amplified product.
5. Data Analysis:
- Determine the cycle threshold (Ct) values for the target gene (GAST) and a reference gene (e.g., GAPDH, ACTB).
- Calculate the relative fold change in gene expression using the ΔΔCt method.
Analysis of Gastrin Promoter Activity using a Luciferase Reporter Assay
This protocol describes how to measure the activity of the gastrin gene promoter in response to specific stimuli.
1. Plasmid Constructs:
- Clone the human gastrin promoter region of interest upstream of a firefly luciferase reporter gene in a suitable vector (e.g., pGL3-Basic, Promega).
- Co-transfect a control plasmid expressing Renilla luciferase under a constitutive promoter (e.g., pRL-TK, Promega) for normalization of transfection efficiency.
2. Cell Culture and Transfection:
- Plate cells (e.g., AGS gastric adenocarcinoma cells) in 24-well plates.
- When cells reach 70-80% confluency, co-transfect the gastrin promoter-luciferase construct and the Renilla luciferase control plasmid using a suitable transfection reagent (e.g., Lipofectamine 3000, Thermo Fisher Scientific) according to the manufacturer's protocol.
3. Cell Treatment and Lysis:
- 24 hours post-transfection, treat the cells with the desired stimulus (e.g., Wnt agonist, EGF) or vehicle control for a specified time period (e.g., 24-48 hours).
- Wash the cells with PBS and lyse them using a passive lysis buffer (e.g., from a Dual-Luciferase Reporter Assay System, Promega).
4. Luciferase Activity Measurement:
- Measure the firefly and Renilla luciferase activities sequentially in the cell lysate using a luminometer and a dual-luciferase assay reagent kit.
5. Data Analysis:
- Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
- Express the results as fold induction relative to the vehicle-treated control.
Chromatin Immunoprecipitation (ChIP) Assay for Transcription Factor Binding to the Gastrin Promoter
This protocol outlines the steps to determine the in vivo binding of transcription factors like Sp1 or JunD to the gastrin gene promoter.
1. Cell Cross-linking and Lysis:
- Treat cultured cells (e.g., AGS cells) with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.
- Quench the cross-linking reaction with glycine.
- Harvest the cells and lyse them to release the nuclei.
2. Chromatin Shearing:
- Isolate the nuclei and resuspend them in a suitable buffer.
- Shear the chromatin into fragments of 200-1000 bp using sonication. The optimal sonication conditions should be empirically determined.
- Verify the chromatin shearing efficiency by running an aliquot of the sheared chromatin on an agarose gel.
3. Immunoprecipitation:
- Pre-clear the chromatin with Protein A/G agarose/magnetic beads.
- Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for the transcription factor of interest (e.g., anti-Sp1, anti-JunD) or a negative control IgG antibody.
- Add Protein A/G beads to precipitate the antibody-protein-DNA complexes.
4. Washing and Elution:
- Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
- Elute the chromatin complexes from the beads.
5. Reverse Cross-linking and DNA Purification:
- Reverse the protein-DNA cross-links by incubating the eluted samples at 65°C overnight with NaCl.
- Treat the samples with RNase A and Proteinase K.
- Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
6. DNA Analysis by qPCR (ChIP-qPCR):
- Perform qPCR on the purified ChIP DNA and input DNA (an aliquot of sheared chromatin saved before immunoprecipitation) using primers designed to amplify a specific region of the gastrin promoter containing the putative binding site for the transcription factor of interest.
- Example Primers for Human Gastrin Promoter (targeting Sp1 binding site):
- Forward: 5'-CCTCTCCCCCTCTTTCCTCT-3'
- Reverse: 5'-GGAGGGAGGGAGAGAGAGAG-3'
- Also, use primers for a negative control genomic region not expected to be bound by the transcription factor.
7. Data Analysis:
- Calculate the amount of immunoprecipitated DNA as a percentage of the input DNA for both the specific antibody and the IgG control.
- Enrichment is determined by comparing the percent input of the specific antibody to the IgG control.
Visualization of Key Pathways and Workflows
Signaling Pathways Regulating Gastrin Gene Expression
References
- 1. researchgate.net [researchgate.net]
- 2. Chromatin immunoprecipitation: optimization, quantitative analysis and data normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential sensitivity to Wnt signaling gradients in human gastric organoids derived from corpus and antrum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromatin Immunoprecipitation and Quantitative Real-Time PCR to Assess Binding of a Protein of Interest to Identified Predicted Binding Sites Within a Promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of the Wnt/β-catenin pathway in gastric cancer: An in-depth literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel method to detect hPG 80 (human circulating progastrin) in the blood - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY00986A [pubs.rsc.org]
- 7. The murine gastrin promoter is synergistically activated by transforming growth factor-beta/Smad and Wnt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. phoenixbiotech.net [phoenixbiotech.net]
Methodological & Application
Application Notes and Protocols for "Big Gastrin" Immunoassay Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and execution of immunoassays for the detection and quantification of "big gastrin" (G34), a crucial peptide hormone in gastrointestinal physiology and various pathologies.
Introduction to this compound
Gastrin is a peptide hormone that plays a primary role in stimulating gastric acid secretion.[1] It exists in several forms, with "this compound" (G34) and "little gastrin" (G17) being the most common.[2] G34 is the predominant form in circulation during fasting, while G17 levels rise after a meal. Both are derived from a precursor protein, preprogastrin, which is cleaved to progastrin and then further processed.[3][4] The bioactivity of all gastrin forms resides in the C-terminal pentapeptide sequence.[1]
Hypergastrinemia, or elevated gastrin levels, is associated with conditions such as Zollinger-Ellison syndrome, a condition characterized by gastrin-producing tumors (gastrinomas).[5] Therefore, accurate measurement of gastrin, including this compound, is essential for diagnosis and monitoring. Immunoassays are the primary method for quantifying gastrin levels in biological samples.
Gastrin Signaling Pathway
Gastrin exerts its physiological effects primarily through the cholecystokinin B (CCKB) receptor, a G-protein coupled receptor found on parietal and enterochromaffin-like (ECL) cells in the stomach.[3][6] Binding of gastrin to the CCKB receptor initiates a signaling cascade that leads to the secretion of hydrochloric acid (HCl) from parietal cells and histamine from ECL cells, which further stimulates acid secretion.[1][3] Gastrin signaling is also implicated in the proliferation of gastric mucosal cells.[3][6]
Immunoassay Formats for this compound Detection
Several immunoassay formats can be employed for the detection of this compound, with Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA) being the most prevalent.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. For this compound, competitive ELISA is a common format.[7][8]
Principle of Competitive ELISA: In a competitive ELISA, the antigen in the sample competes with a labeled antigen for binding to a limited number of antibody binding sites. The amount of signal is inversely proportional to the concentration of the antigen in the sample.
Radioimmunoassay (RIA)
RIA is a highly sensitive in vitro assay technique used to measure concentrations of antigens by use of antibodies.
Principle of RIA: Similar to competitive ELISA, RIA involves competition between the unlabeled antigen in the sample and a radiolabeled antigen for binding to a limited amount of antibody. The amount of radioactivity measured is inversely proportional to the concentration of the antigen in the sample.[9]
Quantitative Data from Commercially Available Immunoassay Kits
The following tables summarize the performance characteristics of commercially available ELISA and RIA kits for the detection of gastrin, including this compound.
Table 1: Performance Characteristics of Gastrin ELISA Kits
| Parameter | Human Gastrin (GT) ELISA Kit (Competitive) | Human Gastrin I ELISA Kit (Competitive) | Human Gastrin ELISA Kit (Competitive) |
| Vendor | Assay Genie[7] | IBL-America[10] | Invitrogen[11] |
| Detection Range | 15.63 - 1000 pg/mL | 39.1 - 10,000 pg/mL | 15.63 - 1,000 pg/mL |
| Sensitivity | < 9.38 pg/mL | Not Specified | 9.38 pg/mL |
| Sample Types | Serum, plasma, tissue homogenates, cell lysates, cell culture supernatants | Serum, plasma | Serum, plasma, other biological fluids |
| Intra-assay CV | Not Specified | Not Specified | < 10% |
| Inter-assay CV | Not Specified | Not Specified | < 10% |
Table 2: Performance Characteristics of Gastrin RIA Kits
| Parameter | Gastrin RIA Kit |
| Vendor | IBL-America[9] |
| Calibration Range | 0 - 500 pmol/L |
| Sample Types | Serum |
| Cross-reactivity | Cross-reacts with gastrin-34 and sulphated forms of gastrin-17 and gastrin-34 |
Experimental Protocols
Sample Collection and Handling
For accurate measurement of gastrin, proper sample collection and handling are critical due to the labile nature of the peptide.
-
Blood Collection: Draw blood samples into chilled EDTA tubes.[10]
-
Protease Inhibitors: The addition of a protease inhibitor cocktail, such as aprotinin, is recommended to prevent degradation.[10]
-
Centrifugation: Centrifuge the samples at approximately 1,600 x g for 15 minutes at 4°C.[10]
-
Storage: Transfer the plasma to a clean tube and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[7][10]
Competitive ELISA Protocol for this compound
This protocol is a generalized procedure based on commercially available competitive ELISA kits.[7][11]
Materials:
-
Microplate pre-coated with anti-gastrin antibody
-
Gastrin standards
-
Biotin-conjugated gastrin
-
Avidin-HRP conjugate
-
Wash buffer
-
TMB substrate
-
Stop solution
-
Plate reader
Procedure:
-
Prepare Reagents: Prepare all reagents, standards, and samples as instructed by the kit manufacturer.
-
Add Standards and Samples: Add 50 µL of standards and samples to the appropriate wells.
-
Add Biotinylated Gastrin: Immediately add 50 µL of biotin-conjugated gastrin to each well.
-
Incubation: Cover the plate and incubate for 1 hour at 37°C.
-
Washing: Aspirate the liquid from each well and wash three times with wash buffer.
-
Add Avidin-HRP: Add 100 µL of Avidin-HRP conjugate to each well.
-
Incubation: Cover the plate and incubate for 1 hour at 37°C.
-
Washing: Repeat the wash step.
-
Substrate Reaction: Add 90 µL of TMB substrate to each well. Incubate for 15-25 minutes at 37°C in the dark.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Read Plate: Measure the optical density at 450 nm within 5 minutes.
-
Calculation: Calculate the concentration of gastrin in the samples by comparing their absorbance to the standard curve. The signal is inversely proportional to the amount of gastrin.
Radioimmunoassay (RIA) Protocol for this compound
This is a generalized protocol for a competitive RIA.[9][12]
Materials:
-
Anti-gastrin antibody
-
¹²⁵I-labeled gastrin
-
Gastrin standards
-
Assay buffer
-
Separating reagent (e.g., double antibody-polyethylene glycol)
-
Gamma counter
Procedure:
-
Assay Setup: Pipette assay buffer, standards or samples, ¹²⁵I-labeled gastrin, and anti-gastrin antibody into tubes.
-
Incubation: Vortex the tubes and incubate according to the manufacturer's instructions (e.g., overnight at 4°C).
-
Separation: Add the separating reagent to precipitate the antibody-bound gastrin.
-
Centrifugation: Centrifuge the tubes to pellet the precipitate.
-
Decantation: Decant the supernatant.
-
Counting: Measure the radioactivity in the pellet using a gamma counter.
-
Calculation: Construct a standard curve and determine the concentration of gastrin in the samples. The radioactivity is inversely proportional to the concentration of gastrin.
Cross-Reactivity
It is important to consider the cross-reactivity of the antibodies used in the immunoassay. Some antibodies may recognize different forms of gastrin (e.g., G17, G34) and related peptides like cholecystokinin (CCK), which shares an identical C-terminal pentapeptide sequence with gastrin.[13] The specificity of the antibody is crucial for accurately measuring this compound. For instance, some RIA kits use antibodies that cross-react with both G17 and G34.[9] Specific immunoassays for progastrin have also been developed.[14]
Conclusion
The development and application of immunoassays for this compound are essential for research and clinical diagnostics. Both ELISA and RIA offer sensitive and specific methods for the quantification of this important hormone. Careful consideration of the assay principle, protocol, and antibody specificity is necessary to ensure accurate and reliable results.
References
- 1. Physiology, Gastrin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. US20070249005A1 - Gastrin hormone immunoassays - Google Patents [patents.google.com]
- 3. A network map of the gastrin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progastrin - Wikipedia [en.wikipedia.org]
- 5. Clinical significance of gastrin radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Human GT(Gastrin) ELISA Kit [elkbiotech.com]
- 9. ibl-america.com [ibl-america.com]
- 10. ibl-america.com [ibl-america.com]
- 11. Human Gastrin ELISA Kit (EEL058) - Invitrogen [thermofisher.com]
- 12. Radio-immunoassay of gastrin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. raybiotech.com [raybiotech.com]
- 14. Identification of progastrin in gastrinomas, antrum, and duodenum by a novel radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Measurement of Human "Big Gastrin" (Gastrin-34) Using a Competitive ELISA Kit
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Gastrin is a key peptide hormone that regulates gastric acid secretion and mucosal growth. It exists in several molecular forms, with "Big gastrin" (G-34), a 34-amino acid peptide, being one of the major circulating forms, particularly in the fasting state.[1] Accurate quantification of this compound is crucial for studying gastrointestinal physiology, and pathophysiology, including conditions like Zollinger-Ellison syndrome, and for research in drug development targeting the gastrin pathway.[1] This document provides detailed application notes and a comprehensive protocol for the quantitative measurement of human this compound in serum, plasma, and other biological fluids using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.
Assay Principle
This ELISA kit employs the competitive inhibition enzyme immunoassay technique for the quantitative determination of human this compound (G-34). The microtiter plate is pre-coated with a polyclonal antibody specific for Gastrin-34. During the assay, this compound present in the sample or standard competes with a fixed amount of biotinylated this compound for binding to the pre-coated antibody. Following an incubation period, unbound components are washed away. Subsequently, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated this compound captured by the antibody. After another wash step, a substrate solution is added, and the HRP enzyme catalyzes a colorimetric reaction. The intensity of the color developed is inversely proportional to the concentration of this compound in the sample. The reaction is terminated by the addition of a stop solution, and the absorbance is measured at 450 nm. A standard curve is generated by plotting the absorbance values of standards with known concentrations against their respective concentrations, from which the concentration of this compound in the unknown samples can be determined.
Performance Characteristics
The following tables summarize the typical performance characteristics of a this compound (G-34) ELISA kit. The data presented here is for representative purposes and may vary between different kit manufacturers and lots.
Table 1: Assay Specifications
| Parameter | Specification |
| Assay Type | Competitive ELISA |
| Sample Types | Serum, Plasma, Cell Culture Supernatants, Other Biological Fluids |
| Reactivity | Human |
| Assay Range | 15.6 - 1000 pg/mL[2] |
| Sensitivity | 9.38 pg/mL[2] |
Table 2: Assay Precision
| Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) | |
| Low Concentration | < 10% | < 10% |
| Medium Concentration | < 10% | < 10% |
| High Concentration | < 10% | < 10% |
| Data is representative of typical performance. CV (%) = (Standard Deviation / Mean) x 100. |
Table 3: Recovery
| Sample Type | Spiked Concentration (pg/mL) | Average Recovery (%) |
| Serum | 250 | 95% |
| EDTA Plasma | 250 | 92% |
| Heparin Plasma | 250 | 90% |
| Representative data showing the accuracy of the assay in different biological matrices. |
Table 4: Specificity
| Peptide | Cross-Reactivity (%) |
| This compound (G-34) | 100 |
| Gastrin-17 (G-17) | < 1 |
| Gastrin-14 (G-14) | < 0.1 |
| CCK-8 | < 0.01 |
| Somatostatin | Not Detected |
| Specificity is a critical parameter, ensuring that the assay predominantly measures this compound. |
Experimental Protocols
Materials and Reagents
-
This compound (G-34) ELISA Microplate (96 wells)
-
This compound Standard
-
Biotinylated this compound
-
Streptavidin-HRP Conjugate
-
Assay Diluent
-
Wash Buffer (20X Concentrate)
-
TMB Substrate
-
Stop Solution
-
Plate Sealer
-
Microplate Reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Deionized or distilled water
-
Tubes for standard and sample dilutions
-
Vortex mixer
-
Absorbent paper
Reagent Preparation
-
Bring all reagents to room temperature (18-25°C) before use.
-
Wash Buffer: Dilute the 20X Wash Buffer Concentrate 1:20 with deionized or distilled water. For example, add 50 mL of concentrate to 950 mL of water to make 1000 mL of 1X Wash Buffer.
-
This compound Standard: Reconstitute the lyophilized this compound Standard with the volume of Assay Diluent specified in the kit manual to create a stock solution. Allow it to sit for 10-15 minutes with gentle agitation to ensure complete dissolution.
-
Standard Curve Preparation: Prepare a serial dilution of the this compound Standard stock solution in Assay Diluent to create standards with known concentrations (e.g., 1000, 500, 250, 125, 62.5, 31.25, and 15.6 pg/mL). The Assay Diluent serves as the zero standard (0 pg/mL).
-
Biotinylated this compound: Dilute the concentrated Biotinylated this compound with Assay Diluent according to the kit's instructions to prepare the working solution.
-
Streptavidin-HRP Conjugate: Dilute the concentrated Streptavidin-HRP Conjugate with Assay Diluent as per the kit manual to prepare the working solution.
Assay Procedure
-
Determine the number of wells required for standards, samples, and controls. It is recommended to run all standards and samples in duplicate.
-
Add 50 µL of Standard or Sample to the appropriate wells.
-
Add 50 µL of Biotinylated this compound working solution to each well.
-
Incubate: Cover the plate with a plate sealer and incubate for 2 hours at room temperature on a horizontal shaker.
-
Wash: Aspirate the contents of each well and wash each well three times with 300 µL of 1X Wash Buffer. After the final wash, invert the plate and blot it against clean absorbent paper to remove any remaining wash buffer.
-
Add 100 µL of Streptavidin-HRP Conjugate working solution to each well.
-
Incubate: Cover the plate and incubate for 1 hour at room temperature.
-
Wash: Repeat the wash step as described in step 5.
-
Substrate Development: Add 100 µL of TMB Substrate to each well. Incubate for 15-20 minutes at room temperature in the dark.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color in the wells will change from blue to yellow.
-
Read Absorbance: Read the optical density (OD) of each well at 450 nm within 15 minutes of adding the Stop Solution.
Data Analysis
-
Calculate the average absorbance for each set of duplicate standards, controls, and samples.
-
Subtract the average zero standard absorbance from all other absorbance readings.
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
-
Determine the concentration of this compound in the samples by interpolating their mean absorbance values from the standard curve.
-
Multiply the interpolated concentration by the dilution factor if the samples were diluted.
Sample Preparation and Storage
Proper sample collection, handling, and storage are critical for accurate results.
-
Serum: Collect whole blood in a serum separator tube. Allow the blood to clot for 30 minutes at room temperature, then centrifuge for 15 minutes at 1000 x g. Aspirate the serum and assay immediately or aliquot and store samples at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Plasma: Collect whole blood into tubes containing EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1000 x g within 30 minutes of collection.[3] Aspirate the plasma and assay immediately or aliquot and store at -20°C or -80°C.
-
Cell Culture Supernatants: Centrifuge cell culture media for 15 minutes at 1000 x g to remove any cellular debris. Assay the supernatant immediately or store at -20°C or -80°C.
-
General Storage: Gastrin is not stable at room temperature for extended periods.[4] Samples should be kept on ice during handling and frozen as soon as possible after collection. For long-term storage, -80°C is recommended.
Visualizations
Gastrin Signaling Pathway
Caption: Simplified Gastrin signaling pathway via the CCKB receptor.
This compound Competitive ELISA Workflow
References
Application Notes and Protocols for the Detection of "Big Gastrin" (Gastrin-34) in Serum using Radioimmunoassay (RIA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastrin is a key peptide hormone that regulates the secretion of gastric acid and has trophic effects on the gastrointestinal mucosa. It exists in several molecular forms, with "Big gastrin" (G-34) and "little gastrin" (G-17) being the most prominent in circulation. "this compound," a 34-amino acid peptide, is a significant precursor and circulating form of gastrin.[1][2] The accurate measurement of serum "this compound" levels is crucial for diagnosing certain gastrointestinal disorders, such as Zollinger-Ellison syndrome, and for monitoring disease progression and therapeutic response in drug development.[3][4] Radioimmunoassay (RIA) is a highly sensitive and specific technique widely used for the quantification of gastrin levels in serum.[3][5][6]
Principle of the Assay
The Radioimmunoassay for "this compound" is a competitive binding assay.[7][8][9] In this assay, unlabeled "this compound" in a serum sample or standard competes with a fixed amount of radiolabeled gastrin (typically ¹²⁵I-labeled gastrin-17, which cross-reacts with "this compound") for a limited number of binding sites on a specific anti-gastrin antibody.[7][8] As the concentration of unlabeled "this compound" in the sample increases, the amount of radiolabeled gastrin bound to the antibody decreases.[8] The antibody-bound radioactive gastrin is then separated from the unbound fraction, and the radioactivity of the bound fraction is measured using a gamma counter. The concentration of "this compound" in the unknown sample is determined by comparing the measured radioactivity to a standard curve generated using known concentrations of gastrin.[10]
Gastrin Signaling Pathway
Gastrin exerts its physiological effects by binding to the cholecystokinin B (CCKBR) receptor, a G-protein coupled receptor found on parietal and enterochromaffin-like (ECL) cells. This binding initiates a cascade of intracellular signaling events that ultimately lead to the secretion of gastric acid and histamine. The diagram below illustrates the key steps in the gastrin signaling pathway.
Caption: Gastrin Signaling Pathway.
Experimental Workflow for "this compound" RIA
The following diagram outlines the general workflow for the radioimmunoassay of "this compound" in serum samples.
Caption: "this compound" RIA Experimental Workflow.
Detailed Experimental Protocol
This protocol is a synthesized guideline based on common RIA procedures for gastrin. Researchers should refer to the specific instructions provided with their commercial RIA kit.
Materials and Reagents:
-
"this compound" RIA Kit (containing ¹²⁵I-Gastrin tracer, Anti-Gastrin Antibody, Gastrin Standards, Assay Buffer, Precipitating Reagent, and Control Sera)
-
Precision micropipettes and tips
-
Vortex mixer
-
Refrigerated centrifuge
-
Gamma counter
-
Polystyrene assay tubes (12 x 75 mm)
Sample Handling and Preparation:
-
Collect whole blood into a serum separator tube.
-
Allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifuge at 1000-2000 x g for 15 minutes at 4°C.
-
Aspirate the serum and transfer it to a clean polypropylene tube.
-
Store serum samples at -20°C or below if not assayed immediately. Avoid repeated freeze-thaw cycles.
Assay Procedure:
-
Reagent Preparation: Bring all reagents to room temperature before use. Reconstitute lyophilized components as per the kit instructions.
-
Assay Setup:
-
Label polystyrene tubes in duplicate for Total Counts (TC), Non-Specific Binding (NSB), Zero Standard (B₀), Standards, Controls, and Samples.
-
Pipette the appropriate volume of Assay Buffer into the NSB and B₀ tubes.
-
Pipette the specified volume of each Standard, Control, and serum Sample into the corresponding tubes.
-
-
Addition of Tracer and Antibody:
-
Add the specified volume of ¹²⁵I-Gastrin tracer to all tubes except the TC tubes.
-
Add the specified volume of Anti-Gastrin Antibody to all tubes except the TC and NSB tubes.
-
-
Incubation: Vortex all tubes gently and incubate for the time and temperature specified in the kit manual (e.g., 18-24 hours at 4°C).
-
Separation:
-
Add the specified volume of cold Precipitating Reagent to all tubes except the TC tubes.
-
Vortex and incubate for the specified time and temperature (e.g., 20 minutes at 4°C).
-
Centrifuge all tubes (except TC) at a recommended speed (e.g., 3000 x g) for 20 minutes at 4°C.
-
Carefully decant the supernatant from all tubes except the TC tubes.
-
-
Counting:
-
Measure the radioactivity in the precipitate of all tubes (and the TC tubes) using a gamma counter for a specified time (e.g., 1 minute).
-
Data Analysis:
-
Calculate the average counts per minute (CPM) for each duplicate set.
-
Calculate the percentage of binding for each standard, control, and sample using the following formula: %B/B₀ = [(Average CPM of Standard/Sample - Average CPM of NSB) / (Average CPM of B₀ - Average CPM of NSB)] x 100
-
Plot a standard curve of %B/B₀ versus the concentration of the gastrin standards on a log-logit or semi-log graph paper.
-
Determine the concentration of "this compound" in the samples by interpolating their %B/B₀ values from the standard curve.
Data Presentation
Table 1: Representative Standard Curve Data for "this compound" RIA
| Standard Concentration (pmol/L) | Average CPM | % B/B₀ |
| 0 (B₀) | 15000 | 100 |
| 15 | 13500 | 90 |
| 30 | 11800 | 78.7 |
| 60 | 9500 | 63.3 |
| 120 | 6800 | 45.3 |
| 250 | 4200 | 28.0 |
| 500 | 2500 | 16.7 |
| NSB | 300 | - |
| TC | 30000 | - |
Note: The CPM values are for illustrative purposes only and will vary between assays.
Table 2: Assay Performance Characteristics
| Parameter | Typical Value |
| Assay Range | 15 - 500 pmol/L |
| Sensitivity | < 10 pmol/L |
| Intra-assay CV | < 10% |
| Inter-assay CV | < 15% |
| Cross-reactivity | |
| Gastrin-34 ("this compound") | High |
| Gastrin-17 ("Little gastrin") | High |
| Cholecystokinin (CCK) | Low |
Note: Performance characteristics are kit-dependent and should be verified by the end-user.
Conclusion
The Radioimmunoassay for "this compound" provides a sensitive and reliable method for the quantification of this important peptide hormone in serum. Adherence to a well-defined protocol and careful data analysis are essential for obtaining accurate and reproducible results. This information is critical for researchers and clinicians investigating gastrointestinal physiology and pathology, as well as for professionals in the pharmaceutical industry developing new therapeutic agents targeting the gastrin pathway.
References
- 1. US20070249005A1 - Gastrin hormone immunoassays - Google Patents [patents.google.com]
- 2. raybiotech.com [raybiotech.com]
- 3. Clinical significance of gastrin radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kcsolid.cz [kcsolid.cz]
- 5. Radio-immunoassay of gastrin in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radio-immunoassay of gastrin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diasource-diagnostics.com [diasource-diagnostics.com]
- 8. medicallabnotes.com [medicallabnotes.com]
- 9. revvity.com [revvity.com]
- 10. drg-diagnostics.de [drg-diagnostics.de]
Application Notes and Protocols for "Big Gastrin" (G34) Antibody Production and Specificity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gastrin is a critical peptide hormone that regulates gastric acid secretion and mucosal growth. It exists in several bioactive forms, with "big gastrin" (G34) and "little gastrin" (G17) being the most prominent in circulation. While both share an identical C-terminal sequence responsible for biological activity, G34 possesses a unique N-terminal extension. The development of antibodies with high specificity for the N-terminal region of G34 is crucial for accurately quantifying its levels, studying its specific physiological roles, and developing targeted diagnostics and therapeutics. These application notes provide an overview of G34-specific antibody production, characterization, and detailed protocols for their use.
Antibody Specificity: The N-Terminal Advantage
The primary challenge in developing G34-specific immunoassays is differentiating it from G17 and the structurally related hormone cholecystokinin (CCK), which shares the same C-terminal pentapeptide amide. Specificity is achieved by generating antibodies that target the unique N-terminal sequence of G34.
-
Immunogen Design: Successful production of N-terminal specific antibodies relies on using synthetic peptides corresponding to the N-terminal region of G34 (e.g., human G34 residues 1-15 or 1-19) as immunogens.[1] These peptides are conjugated to a carrier protein like Keyhole Limpet Hemocyanin (KLH) or Diphtheria Toxoid to enhance immunogenicity.[2]
-
Cross-Reactivity: Antibodies raised against the C-terminus of gastrin will inevitably cross-react with both G17 and G34, as well as CCK.[3] Some commercial polyclonal antibodies have been shown to have over 50% cross-reactivity with the CCK octapeptide.[4] For precise G34 measurement, it is essential to use an antibody with confirmed specificity for the N-terminus, which will not recognize G17 or CCK.
Quantitative Data on Gastrin Antibody Specificity
The following tables summarize key quantitative parameters for various anti-gastrin antibodies. Data for a single antibody with comprehensive cross-reactivity against all forms is limited; therefore, data from multiple relevant antibodies are presented.
Table 1: Antibody Binding Affinity
| Antibody Name/Type | Target Antigen | Affinity Metric | Value | Reference |
| Monoclonal (28.2) | C-terminus (Gastrin/CCK) | ID₅₀ | 30-70 pM | |
| Human Monoclonal (XPA067.06) | Gastrin-17 | K_D_ | 30 pM | [1] |
| Anti-G17 Antibodies (from G17-DT) | Gastrin-17 | Median K_D_ | 0.295 nM | |
| G17 N-Terminal Fragment (G17(1-6)) | G17(1-12) | IC₅₀ | 5.9 µM |
Table 2: Assay Performance and Cross-Reactivity
| Assay/Antibody Type | Target | Cross-Reactivity | Reference/Source |
| Commercial Gastrin Antibody (Type A) | Gastrin | <5% with CCK | |
| Commercial Gastrin Antibody (Type B) | Gastrin | Substantial with CCK | |
| Polyclonal Gastrin Antibody | Gastrin | >50% with CCK Octapeptide | [4] |
| N-Terminal G34 Antiserum (L66) | Human G34 (1-6 region) | Weakly reacts with porcine G34 | [1] |
| N-Terminal G34 Antiserum (L107) | Human G34 (1-12 region) | Weakly reacts with porcine G34 | [1] |
Signaling and Experimental Workflow Diagrams
Gastrin Signaling Pathway
Gastrin primarily signals through the Cholecystokinin B Receptor (CCKBR), a G-protein coupled receptor, leading to the activation of multiple downstream pathways involved in acid secretion and cell proliferation.
Caption: Gastrin binding to CCKBR activates Gαq and downstream pathways like PLC and PI3K/Akt.
Monoclonal Antibody Production Workflow
This diagram outlines the key stages of generating monoclonal antibodies using hybridoma technology.
Caption: Workflow for generating monoclonal antibodies via hybridoma technology.
Experimental Protocols
Protocol 1: Monoclonal Antibody Production (Hybridoma)
This protocol provides a generalized workflow for producing monoclonal antibodies specific to the N-terminus of "this compound" (G34).
1. Immunogen Preparation
-
Synthesize a peptide corresponding to the N-terminal 15-19 amino acids of human G34.
-
Conjugate the peptide to a carrier protein (e.g., KLH) using a crosslinker like glutaraldehyde or MBS.
-
Purify the conjugate via dialysis or size-exclusion chromatography.
-
Verify conjugation and determine protein concentration.
2. Immunization
-
Emulsify the G34-KLH conjugate (50-100 µg) in Complete Freund's Adjuvant (CFA) for the primary immunization.
-
Inject a BALB/c mouse intraperitoneally (i.p.) or subcutaneously (s.c.).
-
Administer booster injections with 25-50 µg of the conjugate emulsified in Incomplete Freund's Adjuvant (IFA) every 2-3 weeks.
-
Monitor the antibody titer in mouse serum via ELISA after the 2nd or 3rd boost.
-
Three days prior to fusion, administer a final i.p. boost of 25 µg of the conjugate in sterile PBS without adjuvant.
3. Cell Fusion
-
Euthanize the mouse and aseptically harvest the spleen.
-
Prepare a single-cell suspension of splenocytes.
-
Culture a suitable myeloma fusion partner cell line (e.g., SP2/0-Ag14 or P3X63-Ag8.653) to ensure they are in the logarithmic growth phase.
-
Mix splenocytes and myeloma cells at a ratio of approximately 5:1.
-
Co-pellet the cells by centrifugation.
-
Slowly add pre-warmed Polyethylene Glycol (PEG) 1500 to the cell pellet over 1 minute to induce fusion.
-
Gently dilute the PEG by slowly adding serum-free medium.
4. Selection and Screening
-
Resuspend the fused cells in HAT (Hypoxanthine-Aminopterin-Thymidine) medium supplemented with fetal bovine serum (FBS).
-
Plate the cell suspension into multiple 96-well plates.
-
Incubate at 37°C in a 5% CO₂ incubator for 10-14 days, feeding with fresh HAT medium as needed. Unfused myeloma cells will be killed by aminopterin, and unfused splenocytes will naturally senesce.
-
Once hybridoma colonies are visible, screen the culture supernatants for the presence of G34-specific antibodies using an indirect ELISA against the unconjugated N-terminal G34 peptide.
5. Cloning and Expansion
-
Select hybridomas from positive wells and perform limiting dilution cloning to ensure monoclonality.
-
Plate cells at a calculated density of 0.5-1 cell/well in 96-well plates.
-
Screen the supernatants from wells with single colonies again by ELISA.
-
Expand the positive monoclonal hybridomas into larger culture flasks.
-
Harvest the culture supernatant for antibody purification or cryopreserve the cells for future use.
Protocol 2: Competitive ELISA for G34 Quantification
This protocol is designed to quantify "this compound" in samples like serum or plasma using an N-terminal specific antibody.
1. Reagents and Materials
-
Coating Buffer: 0.05 M Carbonate-Bicarbonate buffer, pH 9.6.
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST).
-
Blocking Buffer: 1% BSA in PBST.
-
Assay Buffer: 0.5% BSA in PBST.
-
Primary Antibody: Purified monoclonal or polyclonal antibody specific for the N-terminus of G34.
-
G34 Standard: Lyophilized synthetic human "this compound" (G34).
-
Biotinylated G34: Biotin-conjugated N-terminal G34 peptide (for detection).
-
Detection Reagent: Streptavidin-Horseradish Peroxidase (HRP).
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).
-
Stop Solution: 2 M H₂SO₄.
-
96-well microplate.
2. Plate Coating
-
Dilute the anti-G34 N-terminal capture antibody to 1-5 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted antibody to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL/well of Wash Buffer.
-
Block the remaining protein-binding sites by adding 200 µL/well of Blocking Buffer.
-
Incubate for 1-2 hours at room temperature (RT).
-
Wash the plate three times with Wash Buffer.
3. Assay Procedure
-
Prepare a serial dilution of the G34 standard in Assay Buffer (e.g., from 1000 pg/mL down to 15 pg/mL).
-
Prepare unknown samples. If necessary, dilute them in Assay Buffer.
-
In a separate dilution plate, pre-incubate 50 µL of each standard, blank (Assay Buffer), and unknown sample with 50 µL of a fixed, limiting concentration of biotinylated G34 peptide for 1 hour at RT.
-
Transfer 100 µL of the pre-incubated mixtures to the corresponding wells of the antibody-coated plate.
-
Incubate for 2 hours at RT with gentle shaking.
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of Streptavidin-HRP, diluted in Assay Buffer, to each well.
-
Incubate for 1 hour at RT.
-
Wash the plate five times with Wash Buffer.
4. Detection
-
Add 100 µL of TMB Substrate to each well.
-
Incubate in the dark at RT for 15-30 minutes, or until sufficient color develops.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm on a microplate reader within 15 minutes.
-
Generate a standard curve by plotting the absorbance versus the concentration of the G34 standards. The signal will be inversely proportional to the amount of G34 in the sample.
-
Determine the concentration of G34 in the unknown samples by interpolating their absorbance values from the standard curve.
Protocol 3: Immunohistochemistry (IHC)
This protocol outlines the detection of G34 in formalin-fixed, paraffin-embedded (FFPE) tissue sections, such as from the gastric antrum.
1. Sample Preparation
-
Deparaffinize FFPE tissue sections (4-5 µm) in xylene (2 x 5 min).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 min each) and finally in distilled water.
2. Antigen Retrieval
-
Perform heat-induced epitope retrieval (HIER). Immerse slides in a Target Retrieval Solution (e.g., 10 mM Sodium Citrate, pH 6.0).
-
Heat the solution in a pressure cooker or water bath at 95-100°C for 20-40 minutes.
-
Allow slides to cool to RT in the buffer for at least 20 minutes.
-
Rinse slides in distilled water and then in a wash buffer (e.g., TBS with 0.05% Tween-20).
3. Staining Procedure
-
Quench endogenous peroxidase activity by incubating sections in 3% Hydrogen Peroxide in methanol for 10-15 minutes. Rinse with wash buffer.
-
Block non-specific antibody binding by incubating sections with a blocking serum (e.g., 5% Normal Goat Serum in TBS) for 30-60 minutes at RT.
-
Drain the blocking solution (do not wash).
-
Incubate sections with the primary anti-G34 N-terminal antibody, diluted in antibody diluent (e.g., TBS with 1% BSA), overnight at 4°C in a humidified chamber. Optimal antibody concentration (typically 1-10 µg/mL) must be determined empirically.
-
Wash slides three times for 5 minutes each in wash buffer.
-
Incubate with a biotinylated secondary antibody (e.g., Goat Anti-Mouse IgG) for 30-60 minutes at RT.
-
Wash slides three times for 5 minutes each in wash buffer.
-
Incubate with an avidin-biotin-HRP complex (ABC reagent) for 30 minutes at RT.
-
Wash slides three times for 5 minutes each in wash buffer.
4. Visualization and Counterstaining
-
Develop the signal by incubating with a chromogen substrate such as DAB (3,3'-Diaminobenzidine) until the desired brown staining intensity is reached (typically 1-10 minutes).
-
Stop the reaction by rinsing with distilled water.
-
Counterstain the sections with Hematoxylin for 1-2 minutes to visualize cell nuclei.
-
"Blue" the hematoxylin in running tap water or a bluing reagent.
-
Dehydrate the sections through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium and coverslip.
Protocol 4: Western Blotting
Detecting a small peptide like G34 (approx. 3.9 kDa) via Western blot is challenging due to its poor retention on standard membranes and potential for over-transfer. This protocol is optimized for small proteins.
1. Sample Preparation and Protein Extraction
-
Homogenize flash-frozen tissue (e.g., gastric antrum) in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at ~14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Mix 30-50 µg of protein with Laemmli sample buffer. Do not boil the sample , as this can cause aggregation of small peptides. Instead, heat at 70°C for 10 minutes.
2. Electrophoresis
-
Use a high-percentage Tricine-SDS-PAGE gel (e.g., 16%) or a gradient gel (e.g., 10-20%) designed for resolving small peptides.
-
Load samples and a low-molecular-weight protein ladder.
-
Run the gel in Tricine-SDS running buffer at a constant voltage (~100 V) until the dye front reaches the bottom.
3. Protein Transfer
-
Use a PVDF membrane with a small pore size (0.2 µm) for better retention of small proteins.
-
Activate the PVDF membrane in 100% methanol for 30 seconds, rinse with water, and equilibrate in transfer buffer.
-
Perform a wet transfer in a buffer containing 20% methanol at 4°C. Transfer at a lower voltage for a shorter duration (e.g., 70V for 60 minutes) to prevent over-transfer ("blow-through") of G34.
-
Optional: To confirm transfer efficiency, stain the membrane with Ponceau S.
4. Immunodetection
-
Block the membrane for 1 hour at RT in 5% non-fat dry milk or 3% BSA in TBST.
-
Incubate the membrane with the primary anti-G34 N-terminal antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at RT.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an ECL (Enhanced Chemiluminescence) substrate for 1-5 minutes.
-
Capture the signal using an imaging system or X-ray film. The expected band for G34 should be at ~3.9 kDa.
References
- 1. Development of XPA067.06, a potent high affinity human anti-gastrin monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular origins of different forms of gastrin. The specific immunocytochemical localization of related peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioactivity of Analogs of the N-Terminal Region of Gastrin-17 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
Application Notes: Immunohistochemical Localization of "Big Gastrin" (G-34)
Introduction
Gastrin is a crucial peptide hormone primarily responsible for stimulating gastric acid secretion and regulating gastric mucosal growth.[1][2] It exists in several molecular forms, with "Big gastrin" (G-34) being a 34-amino acid peptide that serves as a major circulating form after meals, alongside little gastrin (G-17).[1][3] G-34 is synthesized in the G-cells of the stomach's pyloric antrum and the duodenum.[1] Dysregulation of gastrin levels is associated with conditions like Zollinger-Ellison syndrome, atrophic gastritis, and certain cancers of the gastrointestinal tract.[2][4]
Immunohistochemistry (IHC) is a powerful technique for visualizing the distribution and localization of G-34 within tissue sections. This method allows researchers to identify G-34-producing cells (G-cells), study their morphology and density, and investigate the expression of G-34 in both healthy and pathological states.[5] Antibodies specific to gastrin are used to detect the peptide in formalin-fixed, paraffin-embedded tissues, providing valuable insights into its physiological and pathological roles.[6][7]
Data Presentation: Quantitative Analysis of Gastrin Expression in Tissues
The following table summarizes quantitative data on gastrin-producing cell density and gastrin expression in various human gastrointestinal conditions, as determined by immunohistochemical studies.
| Condition Studied | Tissue Type | Key Quantitative Findings | Reference |
| Peptic Ulcer Disease | Gastric Antrum | G-cell density is significantly decreased in the distal antrum of gastric ulcer patients compared to other groups. | [8] |
| Duodenal Antrum | Duodenal ulcer patients show a gradual increase in G-cell numbers from the proximal to the distal end of the antrum. | [9] | |
| Helicobacter pylori Gastritis | Gastric Antrum | Gastrin-like immunoreactivity in G-cells is significantly increased in the presence of H. pylori infection. | [10] |
| Gastric Adenocarcinoma | Gastric Carcinoma Tissue | Gastrin expression rate was 47.7% (133/279 cases); expression was higher in differentiated vs. undifferentiated types (55.1% vs. 43.0%). | [11] |
| Gastric Carcinoma Tissue | Gastrin receptor (CCKBR) expression rate was 56.5% (158/279 cases); expression was significantly higher in intestinal vs. diffuse types (75.2% vs. 42.9%). | [11] | |
| Colorectal Carcinoma | Colorectal Carcinoma Tissue | 60.3% of carcinoma tissues were positive for gastrin expression. | [6] |
| Adjacent Mucosa | Gastrin expression was found in 35.1% of transitional mucosa and 48.3% of nontypical dysplasia mucosa adjacent to colorectal carcinoma. | [6] |
Experimental Protocols
Protocol 1: Immunohistochemical Staining for this compound (G-34) in Paraffin-Embedded Tissues
This protocol outlines the procedure for the detection of "this compound" (G-34) in formalin-fixed, paraffin-embedded (FFPE) tissue sections using the Avidin-Biotin Complex (ABC) method.
I. Materials and Reagents
-
FFPE tissue sections (4-5 µm thick) on positively charged slides
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Solution (e.g., Citrate Buffer, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Blocking Serum (e.g., Normal Goat Serum)
-
Primary Antibody: Rabbit anti-human Gastrin polyclonal antibody (Validated for IHC, recognizing G-34).[7][12] Recommended starting dilution: 1:100 - 1:500.
-
Biotinylated Secondary Antibody (e.g., Goat anti-rabbit IgG)
-
Avidin-Biotin Complex (ABC) Reagent
-
Chromogen Substrate (e.g., DAB - 3,3'-Diaminobenzidine)
-
Hematoxylin counterstain
-
Mounting Medium
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Positive Control: Normal human stomach (pyloric antrum) tissue.[5][12]
-
Negative Control: Omission of the primary antibody or use of a non-immune serum of the same isotype.[6]
II. Procedure
-
Deparaffinization and Rehydration: a. Immerse slides in xylene for 2 x 5 minutes. b. Rehydrate through graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes). c. Rinse with deionized water for 5 minutes.
-
Antigen Retrieval: a. Pre-heat Antigen Retrieval Solution in a water bath or steamer to 95-100°C. b. Immerse slides in the hot solution and incubate for 20-30 minutes. c. Allow slides to cool at room temperature for 20 minutes. d. Rinse slides with PBS (2 x 5 minutes).
-
Peroxidase Blocking: a. Incubate sections with 3% Hydrogen Peroxide for 10 minutes to block endogenous peroxidase activity. b. Rinse slides with PBS (2 x 5 minutes).
-
Blocking: a. Incubate sections with the blocking serum (e.g., 10% Normal Goat Serum in PBS) for 30-60 minutes at room temperature in a humidified chamber to prevent non-specific antibody binding.
-
Primary Antibody Incubation: a. Drain the blocking serum from the slides (do not rinse). b. Apply the diluted primary anti-Gastrin antibody. c. Incubate overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.
-
Secondary Antibody Incubation: a. Rinse slides with PBS (3 x 5 minutes). b. Apply the biotinylated secondary antibody according to the manufacturer's instructions. c. Incubate for 30-60 minutes at room temperature.
-
ABC Reagent Incubation: a. Rinse slides with PBS (3 x 5 minutes). b. Apply the pre-formed ABC reagent. c. Incubate for 30 minutes at room temperature.
-
Chromogen Development: a. Rinse slides with PBS (3 x 5 minutes). b. Apply the DAB chromogen substrate solution and monitor the color development under a microscope (typically 2-10 minutes). Gastrin-positive G-cells will show a brown precipitate in the cytoplasm.[7] c. Stop the reaction by immersing the slides in deionized water.
-
Counterstaining: a. Counterstain with Hematoxylin for 30-60 seconds to visualize cell nuclei. b. "Blue" the sections in running tap water.
-
Dehydration and Mounting: a. Dehydrate the sections through a graded ethanol series (70%, 95%, 100%). b. Clear in xylene. c. Coverslip using a permanent mounting medium.
III. Interpretation of Results
-
Positive Staining: A brown, granular cytoplasmic staining in G-cells, typically located in the gastric antrum.[7]
-
Negative Staining: Absence of brown staining in the presence of blue nuclear counterstaining.
-
Controls: The positive control (stomach) should show appropriate staining in G-cells. The negative control should show no specific staining.
Visualizations
Experimental Workflow for Immunohistochemistry
Caption: Workflow for Immunohistochemical (IHC) detection of this compound.
This compound (G-34) Signaling Pathway
Caption: Simplified signaling pathway of this compound (G-34) via the CCKBR.
References
- 1. Physiology, Gastrin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Gastrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. ihc.testcatalog.org [ihc.testcatalog.org]
- 6. Immunohistochemical study of gastrin in colorectal carcinoma tissues and adjacent mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biosb.com [biosb.com]
- 8. Immunohistochemical investigation of gastrin-producing cells (G cells). Estimation of antral density, mucosal distribution, and total mass of G cells in resected stomachs from patients with peptic ulcer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunohistochemical investigation of gastrin-producing cells (G cells).The distribution of g cells in resected human stomachs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Immunostaining of antral gastrin cells is quantitatively increased in Heliobacter pylori gastritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Expression of gastrin and its receptor in human gastric cancer tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gastrin antibody (18143-1-AP) | Proteintech [ptglab.com]
Application Notes and Protocols for "Big Gastrin" (Gastrin-34) Measurement in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastrin is a key peptide hormone that regulates the secretion of gastric acid and plays a role in gastric mucosal growth. It exists in several molecular forms, with the two principal bioactive forms being gastrin-17 (G17) and gastrin-34 (G34), also known as "big gastrin". While G17 is the primary form released after a meal, G34 is the predominant form in the circulation during the fasting state. The measurement of gastrin levels, and specifically "this compound," is a critical diagnostic tool for various gastroenterological conditions, most notably Zollinger-Ellison syndrome, a disorder characterized by severe peptic ulcers resulting from a gastrin-producing tumor (gastrinoma).[1][2][3] These application notes provide a comprehensive overview and detailed protocols for the accurate measurement of "this compound" in human plasma samples.
Clinical Significance of "this compound"
Elevated levels of gastrin, particularly "this compound," can be indicative of several clinical conditions. In hypergastrinemic states, the pattern of gastrin peptides can change, with a predominance of larger forms like gastrin-34.[1] Therefore, accurate measurement of G34 is crucial for differential diagnosis. Conditions associated with elevated "this compound" levels include:
-
Zollinger-Ellison Syndrome (Gastrinoma): This is the most significant indication for gastrin measurement. Patients with gastrinomas typically exhibit fasting gastrin levels greater than 1000 pg/mL.[2][3]
-
Pernicious Anemia and Atrophic Gastritis: Destruction of acid-producing parietal cells leads to a compensatory increase in gastrin secretion.[4][5]
-
Chronic Kidney Disease: Impaired renal clearance can lead to elevated gastrin levels.[5]
-
Use of Proton Pump Inhibitors (PPIs) and H2-receptor Antagonists: These medications suppress acid production, leading to a feedback-driven increase in gastrin secretion.[5][6]
Quantitative Data on "this compound" Levels
The following tables summarize the expected ranges of "this compound" (gastrin-34) in human plasma under different physiological and pathological conditions. It is important to note that specific reference ranges may vary between laboratories and assay methodologies.
Table 1: Fasting Plasma "this compound" (Gastrin-34) Levels in Healthy Adults
| Analyte | Method | Normal Fasting Range (pg/mL) |
| Gastrin-34 ("this compound") | RIA/ELISA | < 100 pg/mL |
Note: In healthy fasting individuals, gastrin-34 constitutes the majority of circulating gastrin.
Table 2: Plasma "this compound" (Gastrin-34) Levels in Various Clinical Conditions
| Condition | Typical Fasting "this compound" Levels (pg/mL) | Notes |
| Zollinger-Ellison Syndrome (Gastrinoma) | > 1000 pg/mL (often significantly higher) | Levels can overlap with other conditions in the 100-500 pg/mL range in up to 40% of patients.[3] |
| Pernicious Anemia/Atrophic Gastritis | Moderately to significantly elevated | Due to achlorhydria leading to G-cell hyperplasia. |
| Chronic Kidney Disease | Moderately elevated | Due to decreased clearance. |
| Proton Pump Inhibitor (PPI) Use | Moderately elevated | Due to pharmacological suppression of gastric acid. |
| Antral G-cell Hyperplasia | > 500 pg/mL | Can present with hyperchlorhydria.[3] |
Experimental Protocols
Accurate measurement of "this compound" requires strict adherence to pre-analytical and analytical protocols.
Pre-analytical Protocol: Patient Preparation and Sample Handling
-
Patient Preparation:
-
Patients should fast for at least 12 hours prior to blood collection.[5]
-
Proton pump inhibitors (PPIs) should be discontinued for at least one week, and H2-receptor antagonists for at least 72 hours before sample collection, as medically permissible.[5]
-
Patients should avoid alcohol for 24 hours before the test.
-
-
Sample Collection:
-
Collect blood in a chilled EDTA plasma tube.
-
Immediately place the tube on ice.
-
-
Sample Processing:
-
Centrifuge the blood sample at 1,000-2,000 x g for 10-15 minutes at 4°C within 30 minutes of collection.
-
Aliquot the plasma into pre-chilled polypropylene tubes.
-
Store the plasma samples at -20°C or lower until analysis. Avoid repeated freeze-thaw cycles.
-
Analytical Protocol 1: Enzyme-Linked Immunosorbent Assay (ELISA) for "this compound" (Gastrin-34)
This protocol is a representative example based on commercially available competitive ELISA kits.[7][8] Researchers should always refer to the specific kit insert for detailed instructions.
Materials:
-
Microplate pre-coated with a capture antibody
-
Gastrin-34 standard
-
Biotinylated detection antibody specific for Gastrin-34
-
Streptavidin-HRP conjugate
-
Wash buffer
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Assay diluent
-
Plasma samples
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Bring all reagents to room temperature before use.
-
Standard Curve Preparation: Perform serial dilutions of the Gastrin-34 standard to create a standard curve.
-
Assay Procedure: a. Add 50 µL of standard or sample to the appropriate wells of the microplate. b. Immediately add 50 µL of Biotinylated Detection Antibody working solution to each well. c. Cover the plate and incubate for 1-2 hours at 37°C. d. Aspirate and wash each well 3-5 times with wash buffer. e. Add 100 µL of Streptavidin-HRP conjugate working solution to each well. f. Cover the plate and incubate for 30-60 minutes at 37°C. g. Aspirate and wash each well 5 times with wash buffer. h. Add 90 µL of TMB substrate solution to each well. i. Incubate for 15-30 minutes at 37°C in the dark. j. Add 50 µL of stop solution to each well.
-
Data Analysis: a. Measure the optical density (OD) of each well at 450 nm using a microplate reader. b. Generate a standard curve by plotting the OD values of the standards against their known concentrations. c. Determine the concentration of Gastrin-34 in the samples by interpolating their OD values on the standard curve. The concentration is inversely proportional to the OD.
Analytical Protocol 2: Radioimmunoassay (RIA) for "this compound" (Gastrin-34)
This protocol is a generalized procedure based on established RIA principles.[4][9][10] Specific details may vary based on the reagents used.
Materials:
-
Antibody specific for Gastrin-34
-
¹²⁵I-labeled Gastrin-34 (tracer)
-
Gastrin-34 standard
-
Assay buffer
-
Separating agent (e.g., second antibody, polyethylene glycol)
-
Plasma samples
-
Gamma counter
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples according to the specific RIA kit instructions.
-
Standard Curve Preparation: Prepare a series of dilutions of the Gastrin-34 standard in assay buffer.
-
Assay Procedure: a. Pipette 100 µL of standards, controls, and plasma samples into respective tubes. b. Add 200 µL of ¹²⁵I-Gastrin-34 tracer to all tubes. c. Add 200 µL of the primary anti-Gastrin-34 antibody to all tubes except the non-specific binding (NSB) tubes. d. Vortex all tubes and incubate for 1-2 hours at room temperature or as specified. e. Add 500 µL of the separating agent (e.g., second antibody solution) to all tubes except the total counts tube. f. Vortex and incubate for 30 minutes at room temperature to precipitate the antibody-bound fraction. g. Centrifuge the tubes at 1,500-2,000 x g for 15-20 minutes. h. Decant the supernatant.
-
Data Analysis: a. Measure the radioactivity of the pellet in each tube using a gamma counter. b. Generate a standard curve by plotting the percentage of bound tracer against the concentration of the standards. c. Determine the concentration of Gastrin-34 in the samples from the standard curve.
Visualizations
Gastrin Signaling Pathway
The following diagram illustrates the signaling pathway initiated by the binding of gastrin to its receptor, the cholecystokinin B receptor (CCKBR), on parietal and enterochromaffin-like (ECL) cells.[11][12][13][14][15]
Caption: Gastrin signaling cascade in gastric cells.
Experimental Workflow for "this compound" Measurement
This diagram outlines the key steps in a clinical research workflow for measuring plasma "this compound."
Caption: Workflow for plasma "this compound" analysis.
Conclusion
The accurate measurement of "this compound" (gastrin-34) in human plasma is essential for the diagnosis and management of various gastrointestinal disorders, particularly Zollinger-Ellison syndrome. The choice between ELISA and RIA will depend on laboratory capabilities, desired throughput, and specific assay performance characteristics. Strict adherence to pre-analytical procedures is paramount to ensure the integrity of the results. The protocols and information provided herein serve as a comprehensive guide for researchers and clinicians involved in the measurement of this important biomarker.
References
- 1. The art of measuring gastrin in plasma: a dwindling diagnostic discipline? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gastrin, Serum - Mayo Clinic Laboratories | Microbiology and Infectious Disease Catalog [microbiology.testcatalog.org]
- 3. labcorp.com [labcorp.com]
- 4. Radio-immunoassay of gastrin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gastrin, Serum | MLabs [mlabs.umich.edu]
- 6. Gastrin - Immune System - Lab Results explained | HealthMatters.io [healthmatters.io]
- 7. raybiotech.com [raybiotech.com]
- 8. Human Gastrin ELISA Kit (A2256) [antibodies.com]
- 9. ibl-america.com [ibl-america.com]
- 10. Radio-immunoassay of gastrin in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A network map of the gastrin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
Differentiating "Big Gastrin" (G-34) from Other Gastrin Forms: Application Notes and Protocols for Researchers
For Immediate Release
These application notes provide detailed protocols and comparative data for researchers, scientists, and drug development professionals focused on the differentiation of "Big gastrin" (gastrin-34 or G-34) from other gastrin isoforms. Accurate measurement of gastrin variants is crucial for understanding their physiological and pathological roles, particularly in the context of gastrointestinal disorders and cancer.
Introduction to Gastrin Isoforms
Gastrin, a key peptide hormone regulating gastric acid secretion, exists in several molecular forms. The two major bioactive forms are "little gastrin" (gastrin-17 or G-17) and "this compound" (gastrin-34 or G-34). While both stimulate gastric acid secretion, their differing molecular weights, half-lives, and patterns of secretion necessitate distinct analytical approaches for accurate quantification. Differentiating these forms is critical for diagnosing conditions such as gastrinomas (Zollinger-Ellison syndrome) and for research into the trophic effects of gastrin in cancer.
Overview of Analytical Techniques
Several techniques are available for the differentiation and quantification of gastrin isoforms. The choice of method depends on the specific research question, required sensitivity and specificity, and available instrumentation. The three primary methods discussed in these notes are:
-
Radioimmunoassay (RIA): A highly sensitive immunological method for quantifying gastrin.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly specific and accurate method for the simultaneous quantification of multiple gastrin forms.
-
Gel Filtration Chromatography: A technique for separating gastrin isoforms based on their molecular size.
Section 1: Radioimmunoassay (RIA) for Gastrin Analysis
Radioimmunoassay is a classic and highly sensitive technique for measuring gastrin concentrations in biological samples.[1][2][3][4] It relies on the competition between a radiolabeled gastrin tracer and unlabeled gastrin in the sample for a limited number of antibody binding sites.
Advantages and Disadvantages of RIA
| Advantages | Disadvantages |
| High sensitivity, capable of detecting picomolar concentrations.[4][5] | Potential for cross-reactivity between different gastrin forms and with other structurally similar peptides (e.g., cholecystokinin), which can lead to overestimation.[6][7] |
| Relatively low cost per sample for large batches.[3] | Use of radioactive materials requires specialized licenses and handling procedures.[3] |
| Well-established methodology with commercially available kits.[6][8] | Can be labor-intensive and time-consuming. |
| Can be optimized for high-throughput analysis.[9] | Some commercial kits may not accurately measure all gastrin species, particularly G-34.[6] |
Experimental Protocol: Competitive Radioimmunoassay for Gastrin
This protocol provides a general framework for a competitive RIA. Specific details may vary depending on the commercial kit used.
Materials:
-
Gastrin RIA kit (containing gastrin antibody, 125I-labeled gastrin tracer, gastrin standards, and assay buffer)
-
Unknown samples (serum or plasma)
-
Precipitating agent (e.g., polyethylene glycol)
-
Gamma counter
-
Vortex mixer
-
Centrifuge
Procedure:
-
Preparation of Standards and Samples:
-
Reconstitute gastrin standards to create a standard curve (e.g., 0, 15.6, 31.2, 62.5, 125, 250, 500 pmol/L).
-
Thaw unknown samples on ice. Centrifuge to remove any particulate matter.
-
-
Assay Setup:
-
Label tubes for standards, controls, and unknown samples.
-
Pipette 100 µL of standard, control, or unknown sample into the corresponding tubes.
-
-
Competitive Binding:
-
Add 100 µL of gastrin antibody to all tubes except the "total counts" and "non-specific binding" (NSB) tubes.
-
Add 100 µL of 125I-labeled gastrin tracer to all tubes.
-
Vortex all tubes gently and incubate at 4°C for 24-48 hours.
-
-
Separation of Bound and Free Gastrin:
-
Add 500 µL of cold precipitating agent to all tubes except the "total counts" tube.
-
Vortex and incubate at 4°C for 30 minutes.
-
Centrifuge at 3,000 x g for 20 minutes at 4°C.
-
-
Measurement of Radioactivity:
-
Carefully decant the supernatant.
-
Measure the radioactivity in the pellet of each tube using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of bound tracer for each standard and sample.
-
Construct a standard curve by plotting the percentage of bound tracer against the concentration of the gastrin standards.
-
Determine the concentration of gastrin in the unknown samples by interpolating their percentage of bound tracer on the standard curve.
-
Cross-Reactivity of Commercial RIA Kits
It is crucial to consider the cross-reactivity profile of the chosen RIA kit. Some antibodies may exhibit different affinities for G-34 and G-17, leading to inaccurate quantification of total gastrin. Manufacturers' datasheets should be consulted for specific cross-reactivity information. For example, some kits state that the antiserum detects both gastrin-34 and the sulphated forms of gastrin-17.[10]
Section 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as a powerful technique for the accurate and simultaneous quantification of different gastrin isoforms.[11] This method offers high specificity by separating gastrin peptides chromatographically and then identifying and quantifying them based on their unique mass-to-charge ratios.[12]
Advantages and Disadvantages of LC-MS/MS
| Advantages | Disadvantages |
| High specificity, allowing for the differentiation of closely related gastrin isoforms.[12] | Higher initial instrument cost compared to RIA. |
| Simultaneous quantification of multiple analytes (e.g., G-17 and G-34) in a single run.[11] | Requires more complex sample preparation to remove interfering substances. |
| Wide dynamic range and excellent linearity.[12] | Matrix effects can suppress or enhance ionization, affecting accuracy. |
| No use of radioactive materials. | Requires specialized expertise for method development and data analysis. |
Experimental Protocol: LC-MS/MS for G-17 and G-34 Quantification
This protocol outlines a general procedure for the analysis of G-17 and G-34 in serum.
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
Materials: Serum samples, internal standards (stable isotope-labeled G-17 and G-34), SPE cartridges (e.g., anion-exchange), conditioning, wash, and elution solvents.
-
Procedure:
-
Spike serum samples with internal standards.
-
Condition the SPE cartridges.
-
Load the serum sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the gastrin peptides with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in the LC mobile phase.
-
2. Liquid Chromatography (LC):
-
Column: C18 reversed-phase column suitable for peptide separations (e.g., BEH Peptide C18, 130Å, 1.7 µm, 2.1 x 100 mm).[13]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 5-10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
3. Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
G-17: Monitor precursor to product ion transitions specific for G-17.
-
G-34: Monitor precursor to product ion transitions specific for G-34.
-
Internal Standards: Monitor transitions for the stable isotope-labeled internal standards.
-
-
Data Analysis: Quantify G-17 and G-34 by comparing the peak area ratios of the endogenous gastrins to their respective internal standards against a calibration curve.
Section 3: Gel Filtration Chromatography
Gel filtration chromatography, also known as size-exclusion chromatography, separates molecules based on their size.[14] This technique can be used to separate "this compound" (G-34) from smaller forms like G-17.[15][16]
Advantages and Disadvantages of Gel Filtration Chromatography
| Advantages | Disadvantages |
| Mild separation conditions that preserve the biological activity of the peptides.[14] | Lower resolution compared to LC-MS/MS. |
| Can be used for both analytical and preparative purposes. | Can be time-consuming, especially with long columns. |
| Relatively simple and robust technique. | Sample dilution occurs during the separation process. |
Experimental Protocol: Gel Filtration of Gastrin Isoforms
1. Sample Preparation:
-
Materials: Serum or plasma samples, protease inhibitors.
-
Procedure:
-
Collect blood samples and place them on ice immediately to minimize proteolysis.
-
Separate serum or plasma by centrifugation at 4°C.
-
Add protease inhibitors to the sample.
-
Filter the sample through a 0.22 µm filter to remove any particulate matter.[17]
-
2. Chromatography:
-
Column: Sephadex G-50 or similar gel filtration resin packed in a column (e.g., 1 x 100 cm).
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer.
-
Flow Rate: 0.5 mL/min.
-
Procedure:
-
Equilibrate the column with at least two column volumes of the mobile phase.
-
Carefully load the prepared sample onto the top of the column.
-
Begin elution with the mobile phase and collect fractions of a defined volume (e.g., 1 mL).
-
Monitor the absorbance of the eluate at 280 nm to detect protein peaks.
-
3. Fraction Analysis:
-
Analyze the collected fractions for gastrin content using a sensitive method like RIA to determine the elution profile of the different gastrin isoforms. G-34 will elute earlier than G-17 due to its larger size.
Section 4: Comparative Performance of Techniques
The following table summarizes the key performance characteristics of RIA and LC-MS/MS for the differentiation of gastrin isoforms.
| Parameter | Radioimmunoassay (RIA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Specificity | Variable, dependent on antibody cross-reactivity.[6] | High, based on molecular mass and fragmentation pattern.[12] |
| Sensitivity | High (pg/mL range).[1][18] | High (pg/mL range). |
| Precision (CV%) | Intra-assay: <10%, Inter-assay: <15% (typical) | Intra-assay: 4.0-14.2% for G-17, 4.4-10.4% for G-34. Total CVs: 5.2-14.1% for G-17, 4.6-12.4% for G-34.[11] |
| Linearity | Good over a defined range, but can be limited. | Excellent over a wide dynamic range. |
| Recovery | Generally good, but can be affected by matrix components. | Can be affected by matrix effects, but correctable with internal standards.[19] |
| Correlation with LC-MS/MS | Correlation coefficient (r) of 0.84.[11] | N/A |
Section 5: Signaling Pathways and Experimental Workflows
Gastrin Signaling Pathway
Gastrin exerts its physiological effects primarily through the cholecystokinin B receptor (CCKBR).[20][21] Binding of gastrin to the CCKBR on parietal and enterochromaffin-like (ECL) cells initiates a cascade of intracellular signaling events, ultimately leading to gastric acid secretion and cell growth.
Caption: Gastrin signaling through the CCKBR.
Experimental Workflow for Gastrin Isoform Analysis
The following diagram illustrates a typical workflow for the analysis of gastrin isoforms from sample collection to data interpretation.
Caption: Workflow for gastrin isoform analysis.
Conclusion
The choice of technique for differentiating "this compound" from other gastrin forms depends on the specific research or clinical question. RIA offers high sensitivity for total gastrin measurement but may lack the specificity to distinguish between isoforms. Gel filtration chromatography provides a means of separating gastrin forms by size but is less suited for high-throughput quantitative analysis. LC-MS/MS stands out as the most specific and accurate method for the simultaneous quantification of G-17 and G-34, providing valuable insights into the differential regulation and roles of these important peptide hormones. These detailed protocols and comparative data serve as a valuable resource for researchers in the field of gastroenterology and oncology.
References
- 1. Clinical significance of gastrin radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How radioimmunoassay has added to our knowledge about gastrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioimmunoassay - Wikipedia [en.wikipedia.org]
- 4. microbenotes.com [microbenotes.com]
- 5. coherentmarketinsights.com [coherentmarketinsights.com]
- 6. Evaluation of two commercial kits for serum gastrin assay, and comparison with a conventional radioimmunoassay procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Radioimmunoassay of gastrin--our experience and a review of current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gastrin and the Moderate Hypergastrinemias - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alpco.com [alpco.com]
- 11. Analytical and Clinical Performance of a Liquid Chromatography-Tandem Mass Spectrometry Method for Measuring Gastrin Subtypes G34 and G17 in Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tandem mass spectrometry in hormone measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. orbi.uliege.be [orbi.uliege.be]
- 14. Gel-Filtration Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Gel filtration studies on immunoreactive gastrin in serum from Zollinger-Ellison patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Three components of gastrin in human serum. Gel filtration studies on the molecular size of immunoreactive serum gastrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. conductscience.com [conductscience.com]
- 18. researchgate.net [researchgate.net]
- 19. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Reactome | Gastrin binds to CCK-B receptor [reactome.org]
- 21. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Effects of "Big Gastrin" (G-34): Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals investigating the in vitro effects of "Big gastrin" (G-34), a significant isoform of the gastrin peptide hormone. These guidelines are intended to facilitate the design and execution of experiments to elucidate the cellular and molecular mechanisms of G-34 action.
Application Notes
"this compound" (G-34) is a 34-amino acid peptide that, along with its smaller counterpart "little gastrin" (G-17), plays a crucial role in regulating gastric acid secretion and mucosal cell growth.[1][2] Emerging evidence from in vitro studies highlights its involvement in cell proliferation, apoptosis, and complex signaling cascades, particularly in the context of gastrointestinal cancers.[3][4] G-34 primarily exerts its effects through the cholecystokinin B (CCK-B) receptor, a G protein-coupled receptor (GPCR).[5][6]
The trophic effects of G-34 are significant in both normal and cancerous tissues. Studies have demonstrated that G-34 can stimulate DNA synthesis and proliferation in various cell types.[3] Furthermore, gastrin peptides, including G-34, have been shown to exhibit anti-apoptotic properties in cancer cell lines, contributing to tumor progression.[4] Understanding the specific signaling pathways activated by G-34 is critical for developing targeted therapies. Upon binding to the CCK-B receptor, G-34 initiates a signaling cascade involving phospholipase C (PLC), protein kinase C (PKC), and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[7][8]
These application notes provide a framework for investigating these effects, with detailed protocols for key in vitro assays.
Quantitative Data Summary
The following table summarizes quantitative data from a study investigating the dose-dependent effect of this compound (G-34) on DNA synthesis in rat duodenal and oxyntic gland mucosal explants in vitro.
| Parameter | This compound (G-34) | Little Gastrin (G-17) | Pentagastrin | Reference |
| Peak Stimulatory Dose for DNA Synthesis | 6.75 nmoles/kg | 13.5 nmoles/kg | 325 nmoles/kg | [3] |
Note: The doses were administered in vivo, but the DNA synthesis was measured in vitro.
Signaling Pathway Diagram
The following diagram illustrates the primary signaling pathway activated by this compound (G-34) binding to the CCK-B receptor.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to study the effects of this compound (G-34).
Experimental Workflow: General Assessment of G-34 Effects
This diagram outlines a general workflow for investigating the impact of this compound on a selected cell line.
Protocol 1: Cell Proliferation Assay (MTT Assay)
Objective: To determine the effect of this compound (G-34) on the proliferation of a chosen cell line.
Materials:
-
Cell line of interest (e.g., AGS, KATO-III human gastric cancer cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Serum-free medium
-
This compound (G-34) peptide
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Serum Starvation: After 24 hours, aspirate the medium and wash the cells once with PBS. Add 100 µL of serum-free medium to each well and incubate for another 24 hours to synchronize the cells.
-
G-34 Treatment: Prepare serial dilutions of this compound (G-34) in serum-free medium (e.g., 0, 0.1, 1, 10, 100 nM). Remove the serum-free medium from the wells and add 100 µL of the respective G-34 dilutions. Include a vehicle control (serum-free medium without G-34).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control. Plot the percentage of proliferation against the G-34 concentration to generate a dose-response curve.
Protocol 2: Apoptosis Assay (Annexin V-FITC Staining)
Objective: To quantify the effect of this compound (G-34) on apoptosis in a selected cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Serum-free medium
-
This compound (G-34) peptide
-
Apoptosis-inducing agent (e.g., staurosporine, as a positive control)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with desired concentrations of this compound (G-34) in serum-free medium for 24-48 hours. Include a vehicle control and a positive control for apoptosis.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Cell Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Analysis: Differentiate cell populations:
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Necrotic cells: Annexin V-FITC negative, PI positive Quantify the percentage of cells in each quadrant and compare the different treatment groups.
-
Protocol 3: Western Blot Analysis of ERK1/2 Phosphorylation
Objective: To assess the activation of the MAPK/ERK signaling pathway in response to this compound (G-34) treatment.
Materials:
-
Cell line of interest
-
Complete and serum-free media
-
This compound (G-34) peptide
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Grow cells to 80-90% confluency and serum-starve for 24 hours. Treat with this compound (G-34) at a specific concentration (e.g., 10 nM) for various time points (e.g., 0, 5, 15, 30, 60 minutes). After treatment, wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities and express the level of phosphorylated ERK1/2 as a ratio to total ERK1/2. Compare the results across different time points to determine the kinetics of ERK1/2 activation by G-34.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. Physiology, Gastrin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Stimulation of DNA synthesis by big and little gastrin (G-34 and G-17) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Knockdown of Gastrin Promotes Apoptosis of Gastric Cancer Cells by Decreasing ROS Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CCK-B (gastrin) receptor regulates gastric histamine release and acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reactome | Gastrin binds to CCK-B receptor [reactome.org]
- 7. The duration of gastrin treatment affects global gene expression and molecular responses involved in ER stress and anti-apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying "Big Gastrin" (G34) Function in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing animal models for investigating the physiological and pathological functions of "Big gastrin" (gastrin-34 or G34), a crucial peptide hormone implicated in gastrointestinal health and disease, particularly in colorectal cancer. This document outlines key transgenic mouse models, detailed experimental protocols, and the underlying signaling pathways.
Introduction to "this compound" and its Significance
Gastrin, a peptide hormone, is a primary regulator of gastric acid secretion and plays a role in the growth of the gastrointestinal tract.[1] It exists in several molecular forms, with "this compound" (G34) being a 34-amino acid peptide that is a major circulating form after meals.[2] While amidated forms of gastrin primarily regulate acid secretion, precursor forms like progastrin and G34 are increasingly recognized for their roles in cell proliferation and carcinogenesis, particularly in the colon.[3][4][5] Understanding the specific functions of G34 is critical for developing targeted therapies for gastrointestinal disorders and cancers.
Animal Models for Studying "this compound" Function
Transgenic mouse models have been instrumental in elucidating the in vivo roles of gastrin precursors. While models specifically overexpressing only G34 are less common, models overexpressing its precursor, progastrin, which leads to elevated levels of G34 and other non-amidated gastrins, are widely used.
1. hGAS Transgenic Mice:
-
Description: These mice carry the human gastrin (hGAS) transgene, leading to overexpression of human progastrin.[6] This results in elevated circulating levels of progastrin and its processed forms, including G34.
-
Key Phenotype: hGAS mice exhibit hyperproliferation of the colonic crypts and an increased susceptibility to colon carcinogenesis, especially when challenged with carcinogens like azoxymethane (AOM).[6][7] They also show an increase in the number of Lgr5+ colonic stem cells.[6]
-
Applications: This model is ideal for studying the role of progastrin and its derivatives as promoters of colorectal cancer and for evaluating the efficacy of preventative and therapeutic agents.
2. MTI/G-GLY Transgenic Mice:
-
Description: These mice overexpress a truncated form of progastrin, resulting in elevated levels of glycine-extended gastrin (G-Gly), another important intermediate in gastrin processing.[8]
-
Key Phenotype: MTI/G-GLY mice show increased colonic proliferation and mucosal thickness.[8]
-
Applications: This model is useful for dissecting the specific trophic effects of G-Gly on the colonic mucosa.
3. Gastrin-Deficient (GAS-KO) Mice:
-
Description: These mice have a targeted disruption of the gastrin gene, leading to a lack of all gastrin forms.
-
Key Phenotype: GAS-KO mice have reduced colonic proliferation, highlighting the endogenous role of gastrin peptides in maintaining normal colonic growth.[8]
-
Applications: These mice are valuable for studying the effects of rescuing the phenotype by administering specific gastrin peptides, such as G34, to isolate their functions.
Data Presentation: Quantitative Analysis of "this compound" Function
The following tables summarize key quantitative data from studies using these animal models.
Table 1: Colonic Proliferation in Gastrin Transgenic Mice
| Animal Model | Parameter | Wild-Type Control | Transgenic | Fold Change | Reference |
| hGAS Mice | BrdU Labeling Index (%) | 4.01 ± 0.98 | 7.46 ± 1.90 | ~1.86 | [7] |
| MTI/G-GLY Mice | BrdU Labeling Index (%) | 3.75 ± 0.05 | 9.03 ± 1.13 | ~2.41 | [8] |
| GAS-KO + G-Gly Infusion | BrdU Labeling Index (%) | 2.14 ± 0.21 (Saline) | 3.86 ± 0.57 | ~1.80 | [8] |
| hGAS Mice | α-SMA-positive myofibroblasts (%) | 10.8 ± 0.3 | 13.7 ± 0.7 | ~1.27 | [9] |
| hGAS Mice | Vimentin-positive myofibroblasts (%) | 13.6 ± 0.5 | 16.3 ± 0.8 | ~1.20 | [9] |
Table 2: Tumorigenesis in AOM-Treated Gastrin-Related Mouse Models
| Animal Model | Parameter | Control Group | AOM-Treated Transgenic | Reference |
| Apc1638N/+ Mice | Colon Tumors per Mouse (Median) | 0 | 3 | [10][11] |
| A/J Mice | Aberrant Crypt Foci (ACF) per cm of colon | 5 (Resistant Strain) | 15 | [12] |
| SWR/J Mice | Aberrant Crypt Foci (ACF) per cm of colon | 5 (Resistant Strain) | 32 | [12] |
| Mgmt-/- Msh6-/- Mice | Aberrant Crypt Foci (ACF) per mouse | ~2 (Wild-Type) | ~76 | [13] |
Signaling Pathways of "this compound"
Recent research has identified the Protein Zero-Related protein (PZR), also known as GPR56, as a key receptor for progastrin, which would also be relevant for its processed product, G34.[6][14] Binding of progastrin/G34 to PZR initiates a signaling cascade that promotes cell proliferation and survival, particularly in the context of colorectal cancer.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Induction of Colorectal Cancer in Mice using AOM/DSS
This protocol describes a widely used method to induce colitis-associated colorectal cancer in mice.[7][14]
Materials:
-
Azoxymethane (AOM) (Sigma-Aldrich)
-
Dextran Sulfate Sodium (DSS) (MP Biomedicals)
-
Sterile 0.9% saline
-
Animal housing and handling equipment
Procedure:
-
AOM Injection:
-
Administer a single intraperitoneal (i.p.) injection of AOM at a dose of 10-12.5 mg/kg body weight.
-
-
DSS Administration:
-
Five to seven days after the AOM injection, provide 2-3% (w/v) DSS in the drinking water for 5-7 days.
-
Replace the DSS solution every 2-3 days.
-
-
Recovery:
-
After the DSS cycle, return the mice to regular drinking water for a 14-day recovery period.
-
-
Monitoring and Termination:
-
Monitor the mice for signs of colitis (weight loss, rectal bleeding, diarrhea).
-
The experiment is typically terminated between 12 and 20 weeks after AOM injection for tumor analysis.
-
-
Tumor Analysis:
-
At the end of the experiment, euthanize the mice and dissect the entire colon.
-
Count and measure the size of all visible tumors.
-
Fix the colon in 10% neutral buffered formalin for histological analysis.
-
Protocol 2: Measurement of "this compound" (G34) by ELISA
This protocol provides a general framework for a competitive ELISA to quantify G34 levels in serum, plasma, or tissue homogenates.[1][15][16][17]
Materials:
-
Gastrin-34 ELISA Kit (e.g., Assay Genie, Cat# RTFI00334 or similar)
-
Microplate reader
-
Pipettes and tips
-
Wash buffer, substrate, and stop solution (typically provided in the kit)
Procedure:
-
Sample Preparation:
-
Serum: Allow blood to clot for 2 hours at room temperature, then centrifuge at 1000 x g for 20 minutes. Collect the supernatant.
-
Plasma: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 1000 x g for 15 minutes. Collect the supernatant.
-
Tissue Homogenates: Rinse tissue with ice-cold PBS to remove blood. Homogenize the tissue in PBS with protease inhibitors. Centrifuge at 5000 x g for 5 minutes and collect the supernatant.
-
-
Assay Procedure (example):
-
Prepare standards and samples according to the kit manual.
-
Add 50 µL of standard or sample to each well of the pre-coated microplate.
-
Immediately add 50 µL of Biotin-labeled antibody to each well. Incubate for 45 minutes at 37°C.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of Streptavidin-HRP (SABC) working solution to each well. Incubate for 30 minutes at 37°C.
-
Wash the plate five times with wash buffer.
-
Add 90 µL of TMB substrate solution to each well. Incubate for 10-20 minutes at 37°C in the dark.
-
Add 50 µL of stop solution to each well.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve and calculate the G34 concentration in the samples.
-
Protocol 3: Cell Proliferation Assay using BrdU Labeling
This protocol details the in vivo labeling of proliferating cells in the mouse colon with 5-bromo-2'-deoxyuridine (BrdU) and subsequent detection by immunohistochemistry.[3][10][11][12]
Materials:
-
BrdU (Sigma-Aldrich)
-
Sterile PBS
-
10% Neutral Buffered Formalin
-
Paraffin embedding reagents
-
Microtome
-
2N HCl
-
Sodium borate buffer
-
Blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)
-
Anti-BrdU primary antibody
-
Biotinylated secondary antibody
-
ABC reagent (Vectastain)
-
DAB substrate kit
-
Microscope
Procedure:
-
BrdU Administration (In Vivo):
-
Inject mice intraperitoneally with BrdU solution (10 mg/mL in sterile PBS) at a dose of 100 mg/kg body weight.
-
Alternatively, provide BrdU in the drinking water (0.8 mg/mL, prepared fresh daily) for a defined period.
-
-
Tissue Harvesting and Processing:
-
Euthanize the mice 2 hours after BrdU injection.
-
Dissect the colon, flush with cold PBS, and fix in 10% neutral buffered formalin overnight.
-
Process the tissue for paraffin embedding and sectioning (5 µm sections).
-
-
Immunohistochemistry:
-
Deparaffinize and rehydrate the tissue sections.
-
DNA Denaturation: Incubate sections in 2N HCl for 30-60 minutes at 37°C to denature the DNA. Neutralize with sodium borate buffer.
-
Blocking: Block non-specific binding with blocking solution for 1 hour at room temperature.
-
Primary Antibody: Incubate with anti-BrdU primary antibody overnight at 4°C.
-
Secondary Antibody: Incubate with biotinylated secondary antibody for 1 hour at room temperature.
-
Detection: Incubate with ABC reagent for 30 minutes, followed by visualization with DAB substrate.
-
Counterstain: Counterstain with hematoxylin.
-
-
Quantification:
-
Count the number of BrdU-positive nuclei and the total number of nuclei in well-oriented colonic crypts.
-
The BrdU labeling index is calculated as: (Number of BrdU-positive cells / Total number of cells) x 100%.
-
Conclusion
The use of transgenic mouse models, in conjunction with robust experimental protocols, provides a powerful platform for investigating the multifaceted roles of "this compound" in both normal physiology and disease states. The data and methods presented here offer a solid foundation for researchers aiming to further unravel the complexities of gastrin signaling and its implications for human health, particularly in the development and progression of colorectal cancer. These models are invaluable for the preclinical evaluation of novel therapeutic strategies targeting the gastrin pathway.
References
- 1. fn-test.com [fn-test.com]
- 2. The AOM/DSS murine model for the study of colon carcinogenesis: From pathways to diagnosis and therapy studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gastrin, growth, and colon neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of gastrin-peptides in Barrett's and colorectal carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimized Mouse Model to Induce Colitis-Associated Colon Cancer using Azoxymethane and Dextran Sulfate Sodium for Tumor Immunology and Therapy Studies [jove.com]
- 8. Overexpression of glycine-extended gastrin in transgenic mice results in increased colonic proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Increased Incidence of Colon Tumors in AOM-Treated Apc1638N/+ Mice Reveals Higher Frequency of Tumor Associated Neutrophils in Colon Than Small Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Increased Incidence of Colon Tumors in AOM-Treated Apc1638N/+ Mice Reveals Higher Frequency of Tumor Associated Neutrophils in Colon Than Small Intestine [frontiersin.org]
- 12. Quantitative assessment of azoxymethane-induced aberrant crypt foci in inbred mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. assaygenie.com [assaygenie.com]
- 16. cosmobiousa.com [cosmobiousa.com]
- 17. cloud-clone.us [cloud-clone.us]
Application Notes and Protocols: "Big Gastrin" as a Biomarker in Clinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to Gastrin and Its Precursors
Gastrin is a crucial peptide hormone primarily responsible for stimulating gastric acid secretion, enhancing gastric motility, and promoting the growth of the gastric mucosa. It is produced by G-cells located in the antrum of the stomach and the duodenum. The synthesis of gastrin begins with a 101-amino acid precursor, preprogastrin, which is cleaved to form progastrin. Progastrin is further processed into several bioactive forms, distinguished by their amino acid length. The principal circulating forms include:
-
Gastrin-34 ("Big Gastrin"): A 34-amino acid peptide, which is the major form found in circulation during fasting.
-
Gastrin-17 ("Little Gastrin"): An 18-amino acid peptide.
-
Gastrin-14 ("Minigastrin"): A 14-amino acid peptide.
Under normal physiological conditions, progastrin is not typically detectable in the blood of healthy individuals as it is efficiently processed into mature gastrin forms. However, in various pathological states, particularly in cancer, the processing of progastrin is incomplete, leading to its release and accumulation in the bloodstream. This circulating form of progastrin, specifically human progastrin (hPG80), has emerged as a significant pan-tumor biomarker. This document will focus on the clinical research applications of this compound (G34) and its precursor, progastrin, as biomarkers.
Clinical Significance of this compound and Progastrin
Elevated levels of gastrin, a condition known as hypergastrinemia, are associated with several clinical conditions. While traditionally linked to gastrin-producing tumors (gastrinomas) in Zollinger-Ellison Syndrome (ZES), recent research has highlighted the diagnostic and prognostic value of progastrin (hPG80) across a wide range of malignancies.
-
Zollinger-Ellison Syndrome (ZES): Characterized by gastrinomas that secrete excessive amounts of gastrin, leading to severe peptic ulcers. Patients with gastrinomas can have fasting gastrin levels exceeding 1,000 pg/mL.
-
Neuroendocrine Neoplasms (NENs): Plasma hPG80 levels are significantly higher in patients with NENs compared to healthy individuals, suggesting its potential as a novel diagnostic biomarker for these tumors.
-
Gastrointestinal and Other Cancers: Elevated levels of circulating progastrin (hPG80) have been detected in various cancers, including colorectal, gastric, pancreatic, breast, and lung cancer. Progastrin is considered a potential biomarker for early detection, diagnosis, and monitoring of tumor burden. Its role in promoting tumorigenesis is linked to its effects on cell proliferation, inhibition of apoptosis, and angiogenesis.
Data Presentation: Quantitative Levels and Assay Performance
The following tables summarize key quantitative data regarding gastrin and progastrin levels in different clinical contexts and the performance characteristics of commercially available assays.
Table 1: Circulating Gastrin & Progastrin Levels in Clinical Conditions
| Biomarker | Condition | Reported Concentration | Reference(s) |
| Total Gastrin | Normal Fasting | < 30 pmol/L (equivalent to 62.9 pg/mL) | |
| Zollinger-Ellison Syndrome | > 1,000 pg/mL | ||
| Achlorhydria | 500 - 1,000 pg/mL | ||
| Chronic PPI Therapy | 100 - 500 pg/mL | ||
| hPG80 (Progastrin) | Healthy Donors (50-80 yrs) | Median: 1.5 pM | |
| Healthy Donors (18-25 yrs) | Median: 0.29 pM | ||
| Neuroendocrine Neoplasms (Stage IV) | Median: 5.54 pM | ||
| ProGRP | Benign Lung Conditions | < 80 ng/mL | |
| Malignant Lung Conditions | > 120 ng/mL |
Table 2: Performance Characteristics of Commercial Gastrin ELISA Kits
| Kit Feature | Abcam Gastrin I ELISA Kit (ab133033) | DxPG80 ELISA Kit |
| Assay Type | Competitive | Sandwich |
| Sample Types | Serum, Plasma (citrate), Tissue Culture Media | Plasma |
| Sensitivity | ≤ 7.27 pg/mL | Limit of Detection: 1.2 pM |
| Range | 39.1 - 10,000 pg/mL | Limit of Quantification: 2.3 pM |
| Reference(s) |
Gastrin Signaling Pathway
Gastrin exerts its physiological and pathological effects primarily by binding to the cholecystokinin B receptor (CCKBR), a G-protein coupled receptor. This interaction triggers a cascade of intracellular signaling events that regulate cell proliferation, acid secretion, and other functions. In cancer, this signaling can be dysregulated, contributing to tumor growth. The binding of gastrin to CCKBR activates Gq-alpha, leading to the activation of phospholipase C (PLC). PLC hydrolyzes PIP2 into IP3 and DAG, which subsequently activates downstream pathways including the classical RAS/MEK/ERK and PI3K/AKT pathways, promoting cell proliferation and survival.
Caption: Gastrin signaling pathway via the CCKBR receptor.
Experimental Protocols
Protocol: Quantification of this compound/Progastrin by ELISA
This protocol provides a generalized procedure for the quantitative measurement of gastrin or progastrin in human serum or plasma using an Enzyme-Linked Immunosorbent Assay (ELISA) kit. Researchers should always refer to the specific manual provided with their chosen commercial kit.
A. Principle This protocol is based on a sandwich or competitive ELISA. In a sandwich ELISA, a capture antibody specific to the target protein is pre-coated onto a microplate. Standards and samples are added, followed by a biotin-conjugated detection antibody and HRP-streptavidin, culminating in a colorimetric reaction. In a competitive ELISA, the sample antigen competes with a labeled antigen for a limited number of antibody binding sites. The intensity of the color produced is inversely proportional to the concentration of the target protein in the sample.
B. Materials
-
Commercial Gastrin or Progastrin ELISA Kit (containing pre-coated 96-well plate, standards, detection antibodies, wash buffer, substrate, and stop solution)
-
Precision pipettes and tips
-
Microplate reader capable of measuring absorbance at 450 nm
-
Distilled or deionized water
-
Absorbent paper
C. Sample Collection and Preparation
-
Serum: Collect whole blood into a serum separator tube. Allow the blood to clot for 30 minutes to 2 hours at room temperature. Centrifuge at 1,000 x g for 15-20 minutes. Carefully collect the serum supernatant.
-
Plasma: Collect whole blood into tubes containing EDTA or heparin as an anticoagulant. Centrifuge at 1,000 x g for 15 minutes at 2-8°C within 30 minutes of collection. Collect the plasma supernatant.
-
Storage: Assay samples immediately or aliquot and store at -20°C or -80°C for future use. Avoid repeated freeze-thaw cycles.
D. Assay Procedure (Generalized Sandwich ELISA)
-
Reagent Preparation: Bring all reagents and samples to room temperature before use. Prepare working solutions of standards, wash buffer, and detection reagents as per the kit manufacturer's instructions.
-
Standard/Sample Addition: Add 100 µL of each standard, blank, and sample into the appropriate wells of the pre-coated microplate. It is recommended to run all samples and standards in duplicate.
-
Incubation 1: Add 50-100 µL of the prepared detection antibody working solution to each well. Cover the plate and incubate for 1-2.5 hours at room temperature or 37°C, as specified by the kit manual.
-
Washing 1: Aspirate the liquid from each well and wash the plate 3-5 times with 1X Wash Buffer. After the final wash, remove any remaining buffer by inverting the plate and blotting it on clean absorbent paper.
-
HRP-Streptavidin Addition: Add 100 µL of HRP-Streptavidin solution to each well. Cover the plate and incubate for 30-45 minutes at room temperature or 37°C.
-
Washing 2: Repeat the aspiration and wash step as described in step 4.
-
Substrate Addition: Add 90-100 µL of TMB Substrate to each well. Incubate for 10-30 minutes at 37°C in the dark. A blue color will develop.
-
Reaction Stop: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Absorbance: Immediately read the optical density (OD) of each well at 450 nm using a microplate reader.
E. Data Analysis
-
Subtract the average OD of the blank from the OD of all standards and samples.
-
Create a standard curve by plotting the mean OD for each standard on the y-axis against the concentration on the x-axis.
-
Use the standard curve to determine the concentration of this compound/progastrin in the unknown samples.
Protocol: Detection of Gastrin by Immunohistochemistry (IHC)
This protocol outlines a general procedure for the immunohistochemical staining of gastrin in formalin-fixed, paraffin-embedded (FFPE) tissue sections. This technique is used to identify gastrin-producing G-cells in tissues like the stomach antrum or to characterize neuroendocrine tumors.
A. Principle IHC detects the presence and localization of specific antigens in tissue sections using antibodies. A primary antibody binds to the target antigen (gastrin). A secondary antibody, conjugated to an enzyme (e.g., HRP), binds to the primary antibody. The addition of a chromogenic substrate results in a colored precipitate at the antigen site, allowing for visualization under a microscope.
B. Materials
-
FFPE tissue sections (4-5 µm) on positively charged slides
-
Deparaffinization and rehydration solutions (Xylene, graded alcohols)
-
Antigen retrieval solution (e.g., Citrate buffer, pH 6.0)
-
Peroxidase blocking solution (e.g., 3% Hydrogen Peroxide)
-
Protein blocking solution (e.g., Normal Goat Serum)
-
Primary antibody (Rabbit polyclonal anti-Gastrin)
-
HRP-conjugated secondary antibody
-
DAB (3,3'-Diaminobenzidine) chromogen substrate
-
Hematoxylin counterstain
-
Mounting medium
C. Staining Procedure
-
Deparaffinization and Rehydration: Immerse slides in xylene followed by a series of graded alcohols (100%, 95%, 70%) and finally in distilled water.
-
Antigen Retrieval: Immerse slides in pre-heated antigen retrieval solution and heat (e.g., using a steamer or water bath at 95-100°C for 20-30 minutes). Allow slides to cool to room temperature.
-
Peroxidase Block: Incubate sections with peroxidase blocking solution for 10-15 minutes to quench endogenous peroxidase activity. Rinse with wash buffer (e.g., PBS or TBS).
-
Protein Block: Apply a protein blocking solution and incubate for 20-30 minutes to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Drain the blocking solution and apply the primary anti-gastrin antibody diluted to its optimal concentration. Incubate for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
-
Washing: Rinse slides with wash buffer (3 changes, 5 minutes each).
-
Secondary Antibody Incubation: Apply the HRP-conjugated secondary antibody and incubate for 30-60 minutes at room temperature.
-
Washing: Repeat the wash step as in step 6.
-
Chromogen Application: Apply the DAB substrate solution and incubate for 5-10 minutes, or until a brown color develops. Monitor under a microscope.
-
Counterstaining: Rinse with distilled water and counterstain with hematoxylin for 1-2 minutes.
-
Dehydration and Mounting: Dehydrate the sections through graded alcohols and clear in xylene. Coverslip the slides using a permanent mounting medium.
D. Interpretation Examine the slides under a light microscope. A positive result is indicated by brown staining in the cytoplasm of G-cells in the gastric antrum or in tumor cells. The cell nuclei will be stained blue by the hematoxylin.
Clinical Research Workflow
The use of this compound or progastrin as a biomarker in a clinical research setting typically follows a structured workflow from patient selection to data interpretation.
Caption: A typical workflow for a clinical research study.
Troubleshooting & Optimization
Technical Support Center: "Big Gastrin" Immunoassay Specificity
Welcome to the technical support center for "Big Gastrin" immunoassays. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of "this compound" (G34) quantification. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common specificity challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and how does it differ from other gastrin forms?
Gastrin is a peptide hormone that stimulates gastric acid secretion. It exists in several forms of varying lengths, all derived from a common precursor, progastrin. The primary bioactive forms are:
-
Gastrin-34 (G34 or "this compound"): A 34-amino acid peptide.
-
Gastrin-17 (G17 or "little gastrin"): A 17-amino acid peptide, which is the C-terminal fragment of G34.
-
Progastrin: The 80-amino acid precursor to G34 and G17.[1]
-
Sulfated Gastrins: Both G34 and G17 can be sulfated on a tyrosine residue, which can alter their biological activity and antibody recognition.
In healthy individuals, G34 is a major circulating form in a fasting state. After a meal, both G17 and G34 levels increase. However, the relative abundance of these forms can change in pathological conditions like gastrinomas, making accurate measurement of each form critical.[2]
Q2: Why is the specificity of a "this compound" immunoassay so important?
The clinical and research utility of gastrin measurements depends heavily on the assay's ability to accurately quantify the different forms. Many commercial immunoassay kits have demonstrated significant specificity issues, which can lead to erroneous results:[2]
-
Falsely Low "this compound" Readings: Some assays utilize antibodies that are highly specific to Gastrin-17 (G17). These kits will fail to detect "this compound" (G34) and other larger forms, leading to an underestimation of total gastrin levels. This is particularly problematic in conditions where G34 is the predominant form.[2]
-
Falsely High "this compound" Readings: Conversely, some assays use antibodies that cross-react with other gastrin precursors like progastrin or with sulfated gastrin forms to a degree that does not reflect their biological activity. This can lead to an overestimation of "this compound" levels.[2]
Q3: What does "cross-reactivity" mean in the context of a "this compound" immunoassay?
Cross-reactivity refers to the ability of antibodies in an immunoassay to bind to molecules other than the intended target analyte.[3] In a "this compound" assay, this means the antibodies may also bind to G17, progastrin, sulfated gastrins, or even unrelated peptides with similar structural motifs.[4] The degree of cross-reactivity is usually expressed as a percentage. For example, if an assay has 10% cross-reactivity with G17, it means that a G17 concentration of 100 pg/mL will produce a signal equivalent to a 10 pg/mL concentration of "this compound".
Troubleshooting Guide
Issue 1: Unexpectedly Low "this compound" Results
| Possible Cause | Troubleshooting Step |
| Antibody specificity is limited to G17. | Review the kit's package insert for cross-reactivity data. If the antibody is specific for G17, it will not detect G34. Consider using an assay specifically validated for "this compound" or one that uses a C-terminal antibody recognizing both G17 and G34. |
| Poor standard curve. | Ensure proper dilution of standards and accurate pipetting.[5] |
| Degradation of "this compound" in the sample. | Ensure proper sample collection and storage. Gastrin is sensitive to degradation; samples should be kept on ice and frozen promptly. |
Issue 2: Unexpectedly High "this compound" Results
| Possible Cause | Troubleshooting Step |
| Cross-reactivity with other gastrin forms. | Check the kit's cross-reactivity profile for progastrin, G17, and sulfated gastrins. High cross-reactivity with these forms can inflate the "this compound" measurement.[2] |
| Presence of interfering substances. | Test for interference from heterophile antibodies or other plasma proteins. This can be done by re-assaying the sample after treatment with a blocking agent or using a different assay platform.[6] |
| High background signal. | Ensure adequate washing steps and check for contamination of buffers.[7] |
Issue 3: Poor Reproducibility or High Coefficient of Variation (CV)
| Possible Cause | Troubleshooting Step |
| Inaccurate pipetting. | Calibrate and check pipettes. Use fresh tips for each standard and sample. |
| Improper mixing of reagents. | Ensure all reagents are brought to room temperature and mixed thoroughly before use. |
| Inconsistent incubation times or temperatures. | Adhere strictly to the protocol's incubation parameters. |
Quantitative Data on Immunoassay Specificity
| Assay/Kit | Target Analyte | Cross-Reactivity with "this compound" (G34) | Cross-Reactivity with Other Forms | Reference |
| Abcam Human Gastrin I (G17) ELISA Kit (ab133033) | Gastrin-17 | Not specified | Minigastrin (G13-I): 100% | |
| RayBiotech Human/Mouse/Rat Gastrin ELISA Kit | Gastrin | Not specified | No cross-reactivity with Ghrelin, Nesfatin, Angiotensin II, NPY, and APC. | [4] |
| Schwarz/Mann Gastrin R.I.A. kit (historical) | Gastrin | Poor affinity for G34-II | - | [8] |
| Squibb "Immutope" kit (historical) | Gastrin | Fairly good cross-reactivity | - | [8] |
This table is for illustrative purposes. Users should always refer to the manufacturer's most recent package insert for detailed specificity information.
Experimental Protocols
Protocol 1: Assessment of Antibody Cross-Reactivity
This protocol outlines a method for determining the cross-reactivity of a "this compound" immunoassay with other gastrin-related peptides.
Objective: To quantify the percentage of cross-reactivity of the immunoassay with potential cross-reactants such as G17, progastrin, and sulfated gastrins.
Principle: The concentration of the cross-reactant required to inhibit 50% of the signal (IC50) is compared to the IC50 of the target analyte ("this compound"). The percent cross-reactivity is calculated as: (% Cross-Reactivity) = (IC50 of "this compound" / IC50 of cross-reactant) x 100.[9]
Materials:
-
"this compound" immunoassay kit.
-
Purified "this compound" (G34) standard.
-
Purified potential cross-reactants (e.g., G17, progastrin, sulfated G17, sulfated G34).
-
Assay buffer provided with the kit.
-
Microplate reader.
Procedure:
-
Prepare Standard Curves:
-
Prepare a serial dilution of the "this compound" standard in assay buffer to create a standard curve according to the kit's instructions.
-
Prepare separate serial dilutions for each of the potential cross-reactants (G17, progastrin, etc.) in assay buffer, covering a broad range of concentrations.
-
-
Run the Immunoassay:
-
Run the immunoassay as per the kit's protocol, using the prepared standard curves for "this compound" and each of the cross-reactants in place of the samples.
-
-
Data Analysis:
-
For each standard curve, plot the signal (e.g., optical density) against the log of the peptide concentration.
-
Determine the IC50 value for "this compound" and for each of the cross-reactants from their respective curves. The IC50 is the concentration at which the signal is reduced by 50%.
-
Calculate the percent cross-reactivity for each peptide using the formula mentioned above.
-
Protocol 2: Testing for Interference from Heterophile Antibodies
This protocol provides a method to assess whether heterophile antibodies in a sample are interfering with the "this compound" immunoassay.
Objective: To determine if falsely elevated or depressed results are due to the presence of heterophile antibodies.
Principle: Heterophile antibodies can cross-link the capture and detection antibodies in a sandwich immunoassay, leading to a false-positive signal, or block antibody binding, leading to a false-negative signal.[10] Pre-treatment of the sample with blocking agents that bind to heterophile antibodies can mitigate this interference.
Materials:
-
"this compound" immunoassay kit.
-
Patient/research sample suspected of interference.
-
Heterophile antibody blocking tubes or reagents.
-
Control samples (known negative for interference).
Procedure:
-
Initial Sample Measurement:
-
Measure the "this compound" concentration in the untreated suspect sample according to the kit's protocol.
-
-
Sample Pre-treatment:
-
Treat an aliquot of the suspect sample with the heterophile antibody blocking agent according to the manufacturer's instructions.
-
As a control, treat an aliquot of a known negative sample in the same manner.
-
-
Re-measurement:
-
Measure the "this compound" concentration in the treated suspect sample and the treated control sample.
-
-
Data Analysis:
-
Compare the "this compound" concentration in the untreated and treated suspect sample. A significant change in the concentration after treatment suggests the presence of heterophile antibody interference.
-
The result from the treated control sample should not show a significant change, confirming that the blocking agent itself does not interfere with the assay.
-
Visualizations
Caption: Biosynthetic pathway of major gastrin forms.
Caption: Experimental workflow for assessing cross-reactivity.
Caption: Troubleshooting logic for unexpected results.
References
- 1. assaygenie.com [assaygenie.com]
- 2. researchgate.net [researchgate.net]
- 3. Specificity and Cross-Reactivity - Immunology and Evolution of Infectious Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. raybiotech.com [raybiotech.com]
- 5. An improved radioimmunoassay of serum gastrin using commercial kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. myadlm.org [myadlm.org]
- 7. cosmobiousa.com [cosmobiousa.com]
- 8. Evaluation of two commercial kits for serum gastrin assay, and comparison with a conventional radioimmunoassay procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: "Big Gastrin" Antibody and CCK Cross-Reactivity
This technical support center provides researchers, scientists, and drug development professionals with guidance on the cross-reactivity of "big gastrin" (G-34) antibodies with cholecystokinin (CCK).
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the cross-reactivity between "this compound" antibodies and cholecystokinin (CCK)?
A1: The cross-reactivity primarily stems from the shared amino acid sequence at the C-terminus of both peptides. Gastrin and CCK share an identical C-terminal pentapeptide amide sequence (Gly-Trp-Met-Asp-Phe-NH2). Antibodies raised against this C-terminal region of gastrin will consequently recognize CCK.
Q2: Are all "this compound" antibodies expected to cross-react with CCK?
A2: No, not necessarily. The cross-reactivity depends on the epitope the antibody was raised against. Antibodies targeting the C-terminal end of gastrin are highly likely to cross-react with CCK. However, antibodies specific to the N-terminal or other regions unique to "this compound" (G-34) would not be expected to show significant cross-reactivity with CCK.
Q3: What are the different forms of gastrin and CCK I should be aware of?
A3: Both hormones exist in multiple molecular forms, which can influence antibody binding.
-
Gastrin: The main forms are gastrin-34 ("this compound") and gastrin-17 ("little gastrin"). Both share the same C-terminus.
-
CCK: Exists in various forms, including CCK-58, CCK-39, CCK-33, and CCK-8. All these forms share the C-terminal sequence with gastrin.
Q4: How can I determine the specificity of my "this compound" antibody?
A4: The specificity of your antibody should be determined empirically through cross-reactivity testing. A common method is to perform a competitive binding assay, such as a competitive ELISA or Radioimmunoassay (RIA), where you assess the ability of various concentrations of CCK and its fragments to displace the binding of your antibody to "this compound".
Troubleshooting Guides
Issue 1: Higher than expected signal in my assay when measuring "this compound" in plasma samples.
-
Possible Cause: Cross-reactivity with endogenous CCK. Plasma contains various forms of CCK, which may be binding to your C-terminal "this compound" antibody, leading to an artificially inflated gastrin signal.
-
Troubleshooting Steps:
-
Confirm Antibody Specificity: Review the antibody datasheet for any information on cross-reactivity with CCK. If not available, you must test it yourself.
-
Perform a Spike-and-Recovery Experiment: Add a known amount of various CCK forms (e.g., CCK-8, CCK-33) to your samples and measure the response. A significant increase in signal indicates cross-reactivity.
-
Use a Specific Antibody: Consider switching to an N-terminal specific "this compound" antibody that does not recognize the shared C-terminal epitope.
-
Sample Pre-treatment: In some cases, sample pre-treatment steps, like immunoadsorption with CCK-specific antibodies, could be employed to remove interfering CCK, though this can be complex.
-
Issue 2: Inconsistent results between different batches of "this compound" antibodies.
-
Possible Cause: Lot-to-lot variability in antibody specificity and cross-reactivity profiles. The manufacturing process for polyclonal antibodies can result in batches with different affinities and specificities.
-
Troubleshooting Steps:
-
Validate Each New Lot: Never assume a new lot of antibody will perform identically to the previous one. Always perform a validation assay, including a full cross-reactivity check with CCK.
-
Standardize Controls: Use standardized positive and negative controls in all your assays to monitor antibody performance.
-
Contact the Manufacturer: If you observe significant variability, contact the antibody manufacturer to inquire about their quality control procedures and any known issues with specific lots.
-
Quantitative Data on Antibody Cross-Reactivity
The following table summarizes hypothetical cross-reactivity data for different types of "this compound" antibodies. This data is for illustrative purposes and should be confirmed for your specific antibody.
| Antibody Type | Epitope Region | Cross-Reactivity with CCK-8 (%) | Cross-Reactivity with Gastrin-17 (%) |
| Ab-1 | C-Terminal | 95 - 100% | 100% |
| Ab-2 | N-Terminal of G-34 | < 0.1% | < 0.1% |
| Ab-3 | Mid-Region of G-34 | < 1% | < 1% |
Experimental Protocols
Protocol: Determining Antibody Cross-Reactivity using Competitive ELISA
This protocol outlines a method to assess the cross-reactivity of a "this compound" antibody with CCK.
-
Plate Coating:
-
Coat a 96-well high-binding microplate with a fixed, subsaturating concentration of "this compound" (e.g., 1-2 µg/mL) in coating buffer (e.g., 0.1 M carbonate-bicarbonate, pH 9.6).
-
Incubate overnight at 4°C.
-
Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate 3 times with wash buffer.
-
-
Competitive Binding:
-
Prepare serial dilutions of your competitors: "this compound" (as the reference standard) and CCK (e.g., CCK-8 or CCK-33). The concentration range should be wide enough to generate a full competition curve (e.g., from 0.01 ng/mL to 1000 ng/mL).
-
In a separate dilution plate, mix your "this compound" antibody (at a fixed, predetermined concentration) with each dilution of the competitor peptides.
-
Incubate this mixture for 1-2 hours at room temperature to allow the antibody to bind to the competitor in solution.
-
Transfer 100 µL of the antibody-competitor mixture to the coated and blocked microplate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate 5 times with wash buffer.
-
-
Detection:
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (specific for the primary antibody's host species) to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate 5 times with wash buffer.
-
Add 100 µL of TMB substrate solution and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2 N H2SO4).
-
-
Data Analysis:
-
Read the absorbance at 450 nm.
-
Plot the absorbance versus the log of the competitor concentration for both "this compound" and CCK.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the antibody binding) for both curves.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of "this compound" / IC50 of CCK) * 100
-
Visualizations
Caption: Structural basis of antibody cross-reactivity between Gastrin and CCK.
Caption: Workflow for determining antibody cross-reactivity via competitive ELISA.
Technical Support Center: Optimizing "Big Gastrin" (Gastrin-34) Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the detection sensitivity of "big gastrin" (G-34) in biological samples. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experimental design and execution.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the quantification of "this compound".
| Question | Answer |
| 1. Why am I getting low or no signal for my "this compound" samples? | Potential Causes: * Low Analyte Concentration: The concentration of "this compound" in your samples may be below the detection limit of the assay. * Improper Sample Handling: Gastrin is a labile peptide. Degradation can occur due to improper collection, storage, or repeated freeze-thaw cycles.[1] * Suboptimal Antibody: The antibody used may have low affinity or specificity for "this compound". Some antibodies are specific to other gastrin forms like gastrin-17. * Inefficient Reagent Activity: In ELISA, the enzyme conjugate or substrate may have lost activity. In RIA, the radiolabeled tracer may have decayed. * Incorrect Assay Procedure: Errors in incubation times, temperatures, or washing steps can significantly reduce signal.[2] Solutions: * Concentrate Your Sample: If feasible, consider concentrating your sample before the assay. * Optimize Sample Collection and Storage: Collect blood samples in chilled tubes containing protease inhibitors. Separate plasma or serum promptly and store at -70°C or lower. Avoid multiple freeze-thaw cycles. * Select a "this compound" Specific Antibody: Ensure your primary antibody is validated for the specific detection of gastrin-34. * Check Reagent Integrity: Use fresh reagents and ensure they are stored according to the manufacturer's instructions. For ELISA, test the activity of the enzyme and substrate. * Adhere Strictly to the Protocol: Follow the recommended incubation times, temperatures, and washing procedures meticulously. |
| 2. My results show high background noise. What could be the cause? | Potential Causes: * Insufficient Blocking: Incomplete blocking of non-specific binding sites on the microplate wells. * High Antibody Concentration: The concentration of the primary or secondary antibody may be too high, leading to non-specific binding. * Inadequate Washing: Insufficient washing between steps can leave unbound reagents that contribute to background signal.[2] * Contaminated Reagents: Buffers or other reagents may be contaminated. Solutions: * Optimize Blocking: Increase the concentration of the blocking agent or the incubation time. * Titrate Antibodies: Perform an antibody titration to determine the optimal concentration that provides a good signal-to-noise ratio. * Improve Washing Technique: Increase the number of wash cycles and ensure complete aspiration of wash buffer from the wells. * Use Fresh, Sterile Reagents: Prepare fresh buffers and handle all reagents with care to prevent contamination. |
| 3. I'm observing poor reproducibility between duplicate or replicate wells. | Potential Causes: * Pipetting Inaccuracy: Inconsistent pipetting volumes for samples, standards, or reagents. * Inconsistent Incubation Conditions: Variations in temperature or incubation time across the plate. * Improper Mixing: Reagents, standards, and samples not being thoroughly mixed before addition to the wells. * Edge Effects: Wells at the edge of the plate may experience different temperature and evaporation rates compared to the inner wells. Solutions: * Calibrate Pipettes: Ensure all pipettes are properly calibrated and use consistent pipetting techniques. * Ensure Uniform Incubation: Use a plate sealer during incubations and ensure the incubator provides uniform temperature distribution. * Thoroughly Mix All Solutions: Gently vortex or invert all reagents and samples before use. * Minimize Edge Effects: Avoid using the outermost wells of the plate for critical samples and standards if edge effects are suspected. |
| 4. My results seem to be inaccurate, with either falsely high or low concentrations. | Potential Causes: * Cross-Reactivity: The antibody may be cross-reacting with other forms of gastrin (e.g., gastrin-17) or other structurally similar peptides, leading to falsely high results.[3] * Matrix Effects: Components in the biological sample matrix (e.g., lipids, proteins) can interfere with the antibody-antigen binding. * Incorrect Standard Curve: Errors in the preparation of the standard curve will lead to inaccurate quantification of the samples. * Patient-Specific Factors: Medications such as proton pump inhibitors can significantly elevate gastrin levels. Fasting status also influences gastrin concentrations.[4] Solutions: * Verify Antibody Specificity: Use an antibody with validated high specificity for "this compound" (G-34). * Dilute Samples: Diluting the samples can help to mitigate matrix effects. * Careful Standard Curve Preparation: Prepare fresh standards for each assay and ensure accurate dilutions. * Standardize Sample Collection: Ensure patients are in a fasting state and have discontinued any interfering medications, if ethically and clinically feasible.[4] |
Quantitative Data Comparison: "this compound" Immunoassays
The following table summarizes the performance characteristics of different immunoassay methods for the detection of "this compound" (G-34).
| Assay Type | Method | Detection Range | Sensitivity (Lower Limit of Detection) | Cross-Reactivity with Gastrin-17 | Reference |
| ELISA | Commercial Kit 1 | 15.6 - 1000 pg/mL | 9.38 pg/mL | Not specified | [5] |
| ELISA | Commercial Kit 2 | 0.1 - 1,000 pg/mL | 9.92 pg/mL | Low to negligible | [1] |
| ELISA | Commercial Kit 3 | 39.1 - 10,000 pg/mL | ≤ 7.27 pg/mL | 100% (with Gastrin I) | [3] |
| ELISA | Commercial Kit 4 | 15.63 - 1000 pg/mL | 4.21 pg/mL | Not specified | [6] |
| Radioimmunoassay (RIA) | In-house/Commercial | Variable (typically in the low pg/mL to ng/mL range) | Generally higher than ELISA, often < 5 pg/mL | Varies depending on the antibody used | [7][8] |
Note: The sensitivity and specificity of immunoassays can vary significantly between different commercial kits and in-house developed assays. It is crucial to validate the chosen assay for your specific application and sample type. Radioimmunoassays (RIA) are often considered more sensitive than ELISAs, but ELISAs offer advantages in terms of safety (no radioactive materials) and ease of use.[5][9][10]
Experimental Protocols
Detailed Methodology for "this compound" ELISA (Competitive)
This protocol is a generalized procedure for a competitive ELISA. Always refer to the specific manufacturer's instructions for your chosen kit.
1. Reagent Preparation:
-
Prepare all reagents, including wash buffer, standards, and samples, according to the kit manual.
-
Allow all reagents to reach room temperature before use.
-
Create a serial dilution of the "this compound" standard to generate a standard curve.
2. Assay Procedure:
-
Add a specific volume of standard, control, or sample to the appropriate wells of the antibody-coated microplate.
-
Add the enzyme-conjugated "this compound" to each well.
-
Incubate the plate for the recommended time and temperature (e.g., 1-2 hours at 37°C). During this incubation, the "this compound" in the sample and the enzyme-conjugated "this compound" will compete for binding to the primary antibody.
-
Wash the plate multiple times with the wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate in the dark for a specified time (e.g., 15-30 minutes at room temperature). The enzyme will catalyze a color change.
-
Add the stop solution to each well to terminate the reaction.
-
Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
3. Data Analysis:
-
Construct a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of "this compound" in the samples by interpolating their absorbance values from the standard curve.
Detailed Methodology for "this compound" Radioimmunoassay (RIA)
This protocol is a generalized procedure for a competitive RIA. All work with radioactive materials must be conducted in a licensed facility with appropriate safety precautions.
1. Reagent Preparation:
-
Prepare all reagents, including assay buffer, standards, and samples, as per the protocol.
-
Prepare a serial dilution of the "this compound" standard.
2. Assay Procedure:
-
Pipette a specific volume of standard, control, or sample into labeled tubes.
-
Add a specific volume of the primary antibody to all tubes except the "total counts" and "non-specific binding" tubes.
-
Add a specific volume of radiolabeled "this compound" (e.g., ¹²⁵I-labeled G-34) to all tubes.
-
Vortex the tubes and incubate for the recommended time and temperature (e.g., 16-24 hours at 4°C). During this time, the unlabeled "this compound" in the sample and the radiolabeled "this compound" compete for binding to the antibody.
-
Add a precipitating reagent (e.g., a secondary antibody and polyethylene glycol) to separate the antibody-bound fraction from the free fraction.
-
Incubate to allow for precipitation.
-
Centrifuge the tubes to pellet the antibody-bound complex.
-
Decant or aspirate the supernatant.
-
Measure the radioactivity of the pellet in a gamma counter.
3. Data Analysis:
-
Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the standards.
-
Determine the concentration of "this compound" in the samples by comparing their percentage of bound radioactivity to the standard curve.
Visualizations
Caption: Gastrin signaling pathway initiated by "this compound" binding to the CCKBR.
Caption: Generalized workflow for a sandwich immunoassay.
References
- 1. raybiotech.com [raybiotech.com]
- 2. researchgate.net [researchgate.net]
- 3. Human Gastrin I ELISA Kit (GAST) (ab133033) | Abcam [abcam.com]
- 4. logan.testcatalog.org [logan.testcatalog.org]
- 5. Comparison between enzyme immunoassay and radioimmunoassay [elisakits.co.uk]
- 6. elkbiotech.com [elkbiotech.com]
- 7. researchgate.net [researchgate.net]
- 8. Clinical significance of gastrin radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mybiosource.com [mybiosource.com]
- 10. Comparison of sensitivities of ELISA and radioimmunoassay for detection of class-specific antibody in mouse serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting "Big Gastrin" Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address false positive results in "big gastrin" assays.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of falsely elevated "this compound" levels?
A1: False positive results in "this compound" assays can arise from several factors, broadly categorized as physiological, pharmacological, and analytical.
-
Physiological Causes: Conditions leading to decreased stomach acid (hypochlorhydria or achlorhydria) can cause a genuine increase in gastrin secretion. This includes atrophic gastritis (autoimmune or H. pylori-associated) and pernicious anemia.[1][2]
-
Pharmacological Interference: Certain medications can significantly elevate gastrin levels. Proton pump inhibitors (PPIs) and H2 receptor antagonists are common culprits.[1][3][4][5] It is recommended to discontinue these medications for at least two weeks before testing.[6]
-
Analytical Interference:
-
Cross-reactivity: The antibodies used in the assay may cross-react with other forms of gastrin, such as progastrin, glycine-extended gastrin, and sulfated gastrins, leading to overestimated results.[2][7][8] The specificity of commercially available kits can vary significantly.[7][9]
-
Heterophile Antibodies: The presence of heterophile antibodies in a patient's sample can interfere with the immunoassay, often causing falsely high readings.[9][10][11][12][13] These antibodies can be present due to exposure to animals (e.g., rabbits) or other immune system activations.[10][11]
-
Unspecific Plasma Effects: Some assays may be sensitive to non-specific effects from components in the plasma, leading to inaccurate results.[7]
-
Q2: My "this compound" results are unexpectedly high, but the clinical picture doesn't fit. What should I do first?
A2: When encountering unexpectedly high "this compound" levels that are inconsistent with the clinical presentation, a systematic troubleshooting approach is recommended. The first step is to review the patient's medication history and clinical condition to rule out physiological or pharmacological causes. If these are excluded, the focus should shift to potential analytical interferences.
Troubleshooting Guide
Issue: Suspected False Positive "this compound" Result
This guide provides a stepwise approach to investigate and resolve suspected false positive results in "this compound" assays.
Step 1: Review Pre-analytical and Analytical Procedures
-
Action: Carefully review the entire experimental protocol, from sample collection and handling to the assay procedure itself.
-
Checklist:
-
Was the patient properly fasted? Inadequate fasting can lead to elevated gastrin levels.[1]
-
Were samples collected in the correct type of tube (e.g., SST, red top, green top, or lavender top)?[14]
-
Were samples properly stored and handled to prevent degradation of labile analytes?[15]
-
Were all reagents prepared correctly and within their expiration dates?
-
Was the assay performed according to the manufacturer's instructions?
-
Step 2: Investigate Potential Drug Interference
-
Action: If the patient is on medications known to interfere with gastrin levels, particularly proton pump inhibitors (PPIs), consider repeating the test after a suitable washout period.
-
Recommendation: Discontinue PPIs and H2 receptor antagonists for at least two weeks before re-testing, if clinically feasible.[4][6]
Step 3: Test for Heterophile Antibody Interference
-
Action: If drug interference is ruled out, the next step is to investigate the presence of heterophile antibodies.
-
Method: Utilize a heterophile antibody blocking agent or a specialized blocking tube (HBT). Re-assay the sample after treatment and compare the results with the original measurement. A significant drop in the gastrin concentration after treatment indicates the presence of heterophile antibody interference.[10][14][16]
Step 4: Assess Cross-Reactivity of the Assay
-
Action: If the above steps do not resolve the issue, consider the possibility of cross-reactivity with other gastrin precursors.
-
Method: If possible, use an alternative assay from a different manufacturer with known and different cross-reactivity profiles. Comparing results from two different assays can provide insights into potential cross-reactivity issues. Some laboratories may offer specialized testing to measure different forms of gastrin separately.
Data Presentation
Table 1: Illustrative Performance Characteristics of "this compound" Immunoassays
| Assay Feature | Assay A (Example) | Assay B (Example) | Assay C (Example) |
| Methodology | Radioimmunoassay (RIA) | Enzyme-Linked Immunosorbent Assay (ELISA) | Chemiluminescent Immunoassay (CLIA) |
| Target Analyte | "this compound" (G-34) | Total Gastrins | "this compound" (G-34) |
| Cross-reactivity with Progastrin | Low (<1%) | Moderate (5-10%) | Low (<2%) |
| Cross-reactivity with G-17 | High (>90%) | High (>95%) | High (>90%) |
| Cross-reactivity with Sulfated G-17 | Variable, can be high | Low (<5%) | Moderate (10-20%) |
| Susceptibility to Heterophile Abs | Moderate | High | Low (with blockers) |
Note: This table provides illustrative data. Actual performance characteristics can vary significantly between different commercial kits. Users should always refer to the manufacturer's product insert for specific details.
Experimental Protocols
Protocol 1: Heterophile Antibody Blocking using Heterophilic Blocking Tubes (HBT)
This protocol describes a general procedure for using commercially available heterophilic blocking tubes to remove interference from heterophile antibodies.
Materials:
-
Patient serum or plasma sample
-
Pipette and sterile tips
-
Vortex mixer (optional)
Procedure:
-
Bring the HBT and the patient sample to room temperature.
-
Gently tap the HBT on a hard surface to ensure the lyophilized pellet is at the bottom of the tube.[10]
-
Carefully remove the cap from the HBT.
-
Pipette 500 µL of the patient sample into the HBT.[10]
-
Recap the tube securely.
-
Invert the tube gently 5-10 times to mix the sample with the blocking reagent. Do not vortex vigorously.
-
Incubate the tube at room temperature for 1 hour.[10]
-
After incubation, the treated sample is ready for analysis in the "this compound" assay.
-
Compare the gastrin concentration of the treated sample with the untreated sample. A significant decrease in the measured concentration suggests the presence of heterophile antibody interference.
Protocol 2: Sample Pre-treatment by Acid Dissociation
This protocol provides a general method for acid dissociation to disrupt interfering protein-protein interactions, which can sometimes contribute to false positive results. This method should be validated for its suitability with the specific "this compound" assay being used.
Materials:
-
Patient serum or plasma sample
-
Acid solution (e.g., 300 mM Acetic Acid or 300 mM Glycine-HCl)[12][17][18]
-
pH meter or pH indicator strips
-
Microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
In a microcentrifuge tube, add a specific volume of the patient sample.
-
Add an equal volume of the acid solution to the sample (1:1 ratio). Mix gently by pipetting.
-
Incubate the mixture at room temperature for a predetermined time (e.g., 15-30 minutes). This step should be optimized for the specific assay.[18]
-
Neutralize the sample by adding a specific volume of the neutralization buffer. The exact volume should be determined beforehand to bring the pH of the sample back to the optimal range for the immunoassay (typically pH 7.0-7.5).
-
Confirm the final pH of the treated sample.
-
Use the acid-treated and neutralized sample in the "this compound" assay.
-
Compare the results with an untreated sample to assess the impact of the pre-treatment.
Visualizations
Gastrin Signaling and Precursor Processing
The following diagram illustrates the processing of preprogastrin into various gastrin forms and the subsequent signaling pathway upon binding to the cholecystokinin B receptor (CCKBR). Understanding these pathways can help in appreciating the potential for cross-reactivity with different gastrin precursors.
Caption: Progastrin processing and gastrin signaling pathway.
Troubleshooting Workflow for False Positive "this compound" Results
This flowchart provides a logical sequence of steps to follow when investigating a suspected false positive result in a "this compound" assay.
Caption: Troubleshooting workflow for false positive results.
References
- 1. Evaluation of two commercial kits for serum gastrin assay, and comparison with a conventional radioimmunoassay procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of results by three kit methods for assay of serum gastrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resolving Heterophile Antibody Interference in Viral Serology Using Blocking Tubes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. meridianbioscience.com [meridianbioscience.com]
- 5. biocompare.com [biocompare.com]
- 6. Theoretical Considerations and Practical Approaches to Address the Effect of Anti-drug Antibody (ADA) on Quantification of Biotherapeutics in Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Gastrin in human bronchogenic carcinomas: constant expression but variable processing of progastrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Zollinger-Ellison syndrome and mismeasurement of gastrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scantibodies.com [scantibodies.com]
- 11. Diagnostic performance of the normal range of gastrin calculated using strict criteria based on a combination of serum markers and pathological evaluation for detecting gastritis: a retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Clinical significance of gastrin radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Heterophile Antibody Interferent Screen | MLabs [mlabs.umich.edu]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Improving the Accuracy of Commercial "Big Gastrin" ELISA Kits
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the accuracy and reliability of their commercial "Big gastrin" ELISA experiments.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why is it important to measure accurately?
A1: "this compound," or gastrin-34 (G-34), is a larger, less potent but longer-lasting form of the hormone gastrin. Gastrin plays a crucial role in stimulating gastric acid secretion and regulating gastrointestinal motility.[1] Accurate measurement of this compound is vital in various research and clinical settings, including the study of gastrointestinal disorders like Zollinger-Ellison syndrome, atrophic gastritis, and certain types of ulcers and tumors.[1][2] Inaccurate measurements can lead to misinterpretation of physiological and pathological processes. Some commercially available ELISA kits may show unexpected reactivity, making it crucial to interpret results with caution.[3]
Q2: What is the principle of a "this compound" ELISA?
A2: Most commercial "this compound" ELISA kits are based on the sandwich or competitive ELISA principle.
-
Sandwich ELISA: In this format, an antibody specific to one epitope of the this compound molecule is coated onto the microplate wells. The sample is added, and any this compound present binds to this "capture" antibody. A second, "detection" antibody, which recognizes a different epitope on the this compound molecule and is conjugated to an enzyme, is then added. This forms a "sandwich" with the this compound molecule in the middle. The addition of a substrate results in a color change that is proportional to the amount of this compound in the sample.[4][5]
-
Competitive ELISA: In this format, a known amount of labeled this compound competes with the this compound in the sample for binding to a limited number of antibody binding sites on the microplate. The more this compound present in the sample, the less labeled this compound will be able to bind. Therefore, the resulting signal is inversely proportional to the concentration of this compound in the sample.[6]
Q3: How should I prepare my samples for a "this compound" ELISA?
A3: Proper sample preparation is critical for accurate results. Here are some general guidelines for common sample types:
-
Serum: Collect whole blood and allow it to clot at room temperature for 30 minutes. Centrifuge at 1000 x g for 15 minutes. Aliquot the serum and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Plasma: Collect blood into tubes containing an anticoagulant like EDTA or heparin. Centrifuge at 1000 x g for 15 minutes within 30 minutes of collection. Aliquot the plasma and store at -20°C or -80°C.
-
Cell Culture Supernatants: Centrifuge the samples to remove any cells or debris. Aliquot the supernatant and store at -20°C or -80°C.
Always refer to the specific kit manufacturer's instructions for detailed sample preparation protocols.
Q4: How do I interpret the results of my "this compound" ELISA?
A4: The concentration of this compound in your samples is determined by comparing their optical density (OD) readings to a standard curve generated from a series of standards with known concentrations of this compound.[7] The data is typically plotted with concentration on the x-axis and OD on the y-axis. A curve-fitting software is then used to calculate the concentrations of the unknown samples.[7] It is important to ensure that the OD values of your samples fall within the linear range of the standard curve for accurate quantification. Samples with high hemolysis or lipid content may not be suitable for ELISA assays.[8]
Troubleshooting Guides
Problem 1: High Background
A high background can mask the true signal and reduce the dynamic range of the assay.
| Possible Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash steps and the soaking time between washes. Ensure complete aspiration of wash buffer from the wells.[8] |
| Contaminated Reagents or Buffers | Use fresh, sterile reagents and buffers. Ensure the water used for buffer preparation is of high purity. |
| Cross-reactivity of Antibodies | Use highly specific monoclonal antibodies if available. Run appropriate controls to check for cross-reactivity.[9] |
| High Concentration of Detection Reagent | Optimize the concentration of the detection antibody or enzyme conjugate by performing a titration experiment.[9] |
| Prolonged Incubation Times | Strictly adhere to the incubation times recommended in the kit protocol.[10] |
| Improper Blocking | Ensure the blocking buffer is effective and incubate for the recommended time. Consider trying a different blocking agent if the problem persists.[11] |
Problem 2: Poor Standard Curve
An inaccurate standard curve will lead to erroneous quantification of your samples.
| Possible Cause | Recommended Solution |
| Improper Standard Reconstitution or Dilution | Briefly centrifuge the standard vial before opening. Ensure the standard is fully dissolved and accurately diluted according to the protocol.[12][13] |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques. Change pipette tips for each standard dilution.[12] |
| Degraded Standard | Store standards as recommended by the manufacturer and avoid repeated freeze-thaw cycles. Use a fresh vial of standard if degradation is suspected.[12][13] |
| Incorrect Curve Fitting Model | Use the curve fitting model recommended by the kit manufacturer. If the fit is still poor, try other models (e.g., four-parameter logistic fit).[10] |
| Contaminated Reagents | Use fresh, uncontaminated reagents for preparing the standard curve. |
Problem 3: Weak or No Signal
A weak or absent signal can indicate a problem with one or more components of the assay.
| Possible Cause | Recommended Solution |
| Omission of a Key Reagent | Double-check that all reagents were added in the correct order and at the specified volumes.[9] |
| Inactive Reagents | Ensure that all reagents, especially the enzyme conjugate and substrate, have not expired and have been stored correctly.[9] |
| Insufficient Incubation Time or Temperature | Follow the recommended incubation times and temperatures precisely.[9] |
| Incorrect Wavelength Reading | Verify that the microplate reader is set to the correct wavelength for the substrate used.[9] |
| Sample Concentration Too Low | If the target analyte concentration in the sample is below the detection limit of the kit, consider concentrating the sample or using a more sensitive assay. |
| Improper Plate Washing | Overly aggressive washing can strip the coated antibody or antigen from the plate. Follow the recommended washing procedure. |
Problem 4: High Coefficient of Variation (CV)
High CV between replicate wells indicates poor precision and can compromise the reliability of your results.
| Possible Cause | Recommended Solution |
| Pipetting Inconsistency | Use calibrated pipettes and ensure consistent pipetting technique across all wells. Using a multichannel pipette can help improve consistency.[14] |
| Inadequate Mixing of Reagents | Thoroughly mix all reagents before use. |
| Temperature Gradients Across the Plate | Ensure the plate is incubated at a uniform temperature. Avoid stacking plates during incubation.[14] |
| Edge Effects | To minimize evaporation from the outer wells, which can cause edge effects, use a plate sealer during incubations and ensure the plate is at room temperature before adding reagents.[14] |
| Contamination | Avoid cross-contamination between wells by changing pipette tips for each sample and reagent. |
Quantitative Data Summary
The performance characteristics of commercial "this compound" ELISA kits can vary. Below is a summary of typical performance data to aid in kit selection and data interpretation.
Table 1: Typical Performance Characteristics of Commercial "this compound" ELISA Kits
| Parameter | Typical Range | Notes |
| Detection Range | 10 - 1000 pg/mL | This can vary significantly between kits. Always check the manufacturer's specifications.[15] |
| Sensitivity | < 10 pg/mL | This is the lowest detectable concentration of this compound.[15] |
| Intra-Assay CV | < 10% | Measures the precision of results within a single assay run.[16] |
| Inter-Assay CV | < 15% | Measures the reproducibility of results between different assay runs. |
| Sample Types | Serum, Plasma, Cell Culture Supernatants | Check the kit manual for validated sample types. |
| Cross-Reactivity | Minimal with other related peptides | Manufacturers should provide data on cross-reactivity with other forms of gastrin and related hormones.[15] |
Experimental Protocols
Detailed Methodology for a Standard Sandwich "this compound" ELISA
This protocol provides a general workflow. Always refer to the specific instructions provided with your ELISA kit.
-
Reagent Preparation:
-
Bring all reagents and samples to room temperature before use.
-
Prepare wash buffer, standards, and other reagents as instructed in the kit manual.
-
-
Plate Preparation:
-
If the plate is not pre-coated, coat the wells with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Wash the plate with wash buffer.
-
Block the remaining protein-binding sites by adding blocking buffer to each well. Incubate for 1-2 hours at room temperature.
-
Wash the plate again.
-
-
Sample and Standard Incubation:
-
Add 100 µL of each standard and sample (in duplicate or triplicate) to the appropriate wells.
-
Incubate for 2 hours at room temperature or as specified in the protocol.[17]
-
-
Detection Antibody Incubation:
-
Wash the plate.
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate for 1 hour at room temperature.[17]
-
-
Enzyme Conjugate Incubation:
-
Wash the plate.
-
Add 100 µL of the enzyme-conjugated streptavidin (or secondary antibody) to each well.
-
Incubate for 30-60 minutes at room temperature.
-
-
Substrate Development:
-
Wash the plate.
-
Add 100 µL of the substrate solution (e.g., TMB) to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until a color change is observed.
-
-
Stopping the Reaction:
-
Add 50-100 µL of stop solution to each well. The color will typically change from blue to yellow.
-
-
Data Acquisition:
-
Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Visualizations
Gastrin Signaling Pathway
Caption: Gastrin binding to CCKBR activates downstream signaling pathways.
Sandwich ELISA Workflow
Caption: A step-by-step workflow for a typical sandwich ELISA.
Competitive ELISA Workflow
Caption: A step-by-step workflow for a typical competitive ELISA.
References
- 1. assaygenie.com [assaygenie.com]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. researchgate.net [researchgate.net]
- 4. microbenotes.com [microbenotes.com]
- 5. Sandwich ELISA protocol | Abcam [abcam.com]
- 6. microbenotes.com [microbenotes.com]
- 7. ELISA Analysis: How to Read and Analyze ELISA Data | R&D Systems [rndsystems.com]
- 8. file.elabscience.com [file.elabscience.com]
- 9. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 10. ethosbiosciences.com [ethosbiosciences.com]
- 11. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 12. blog.abclonal.com [blog.abclonal.com]
- 13. arp1.com [arp1.com]
- 14. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 15. raybiotech.com [raybiotech.com]
- 16. cusabio.com [cusabio.com]
- 17. mabtech.com [mabtech.com]
Sample preparation techniques for "Big gastrin" analysis
Welcome to the technical support center for the analysis of "Big Gastrin" (G34). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why is its accurate measurement important?
A1: "this compound," or Gastrin-34 (G34), is a larger molecular form of the hormone gastrin, which regulates gastric acid secretion.[1] In certain pathological conditions, such as gastrin-producing tumors (gastrinomas), the pattern of circulating gastrin can shift, with a predominance of larger forms like G34.[2] Accurate measurement of all gastrin forms, including "this compound," is crucial for the diagnosis and management of these conditions, as some immunoassays may not detect all forms equally, leading to potential misdiagnosis.[3][4]
Q2: What is the recommended sample type for "this compound" analysis?
A2: Plasma is the recommended sample type for gastrin analysis. The use of serum is discouraged due to the presence of proteases, such as thrombin, which can degrade gastrin and its precursors, leading to falsely low results.[5] For optimal stability, blood should be collected in chilled tubes containing EDTA and a protease inhibitor like aprotinin.
Q3: What are the critical pre-analytical considerations for patient sample collection?
A3: Proper patient preparation is essential for accurate gastrin level determination. Key considerations include:
-
Fasting: Patients should fast for at least 12 hours prior to blood collection.[6]
-
Medication: Certain medications can significantly impact gastrin levels. It is recommended to discontinue proton pump inhibitors (PPIs) for at least one week and H2-receptor blockers for 24-48 hours before sample collection, if medically feasible.[6]
-
Alcohol: Alcohol should be avoided for 24 hours before the test.[6]
Q4: How should samples be handled and stored to ensure the stability of "this compound"?
A4: Gastrin is an unstable analyte, making strict sample handling and storage procedures critical.[3] Upon collection, blood samples should be immediately placed on ice, centrifuged in a refrigerated centrifuge to separate the plasma, and the plasma should be frozen at -20°C or lower without delay. For long-term storage, -70°C is recommended for optimal stability.
Sample Stability
The stability of gastrin is highly dependent on the sample type and storage conditions. The following table summarizes the stability of pro-gastrin-releasing peptide (a related peptide with similar stability characteristics) in plasma and serum.
| Sample Type | Storage Temperature | Duration | Change in Concentration |
| Plasma | Room Temperature | > 4 hours | Within ±10% of baseline[5] |
| Plasma | 2-8°C | > 24 hours | Within ±10% of baseline[5] |
| Serum | Room Temperature | 2 hours | 6-28% decrease[5] |
| Serum | 2-8°C | 24 hours | 8-32% decrease[5] |
Experimental Protocols
Solid-Phase Extraction (SPE) for "this compound" from Plasma
This protocol is adapted from methods for the extraction of gastrin and other peptides from biological fluids.
Materials:
-
Anion-exchange SPE cartridges
-
SPE vacuum manifold
-
Conditioning solvent: Methanol
-
Equilibration buffer: 0.1M phosphate buffer (pH 6)
-
Wash solvent 1: 1.0M acetic acid
-
Wash solvent 2: n-hexane
-
Elution solvent: Methylene chloride
-
Reconstitution solvent: Assay buffer
Method:
-
Column Conditioning: Precondition the anion-exchange SPE column by passing 2 mL of methanol, followed by 2 mL of 0.1M phosphate buffer (pH 6).
-
Sample Loading: Load the plasma sample onto the conditioned SPE column. A slow flow rate is recommended to ensure optimal binding.
-
Washing:
-
Wash the column with 1 mL of 1.0M acetic acid. Dry the column under full vacuum for 2 minutes.
-
Wash the column with 1 mL of n-hexane. Dry the column under full vacuum for another 2 minutes.
-
-
Elution: Elute the bound gastrin from the column by passing 4 mL of methylene chloride through it. Collect the eluate.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable volume of assay buffer for subsequent analysis.
Immunoaffinity Purification (IAP) of "this compound"
This is a generalized protocol for the immunoaffinity purification of peptides.
Materials:
-
Affinity column with immobilized anti-gastrin antibodies (specific for the N-terminus of G34 if possible)
-
Binding/Wash Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Elution Buffer: 0.1 M Glycine-HCl, pH 2.5
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5
-
Plasma sample containing "this compound"
Method:
-
Column Equilibration: Equilibrate the immunoaffinity column with 5-10 column volumes of Binding/Wash Buffer.
-
Sample Loading: Apply the plasma sample to the equilibrated column. A slow flow rate is recommended to allow for maximum binding of "this compound" to the immobilized antibodies.
-
Washing: Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove unbound proteins and other interfering substances.
-
Elution: Elute the bound "this compound" by applying the Elution Buffer. Collect the eluate in fractions containing a small amount of Neutralization Buffer to immediately neutralize the low pH of the elution buffer and preserve the integrity of the purified peptide.
-
Analysis: Analyze the collected fractions for the presence of "this compound" using a suitable method such as ELISA or mass spectrometry.
Troubleshooting Guides
Low Recovery in Solid-Phase Extraction
| Symptom | Possible Cause | Troubleshooting Steps |
| Analyte detected in the flow-through | Incomplete binding to the sorbent | - Ensure proper column conditioning. - Decrease the sample loading flow rate. - Adjust the pH of the sample to optimize binding.[7] - Consider a stronger sorbent.[7] |
| Analyte lost during the wash step | Wash solvent is too strong | - Decrease the strength of the wash solvent. - Ensure the wash solvent has a different elution strength than the elution solvent.[8] |
| Analyte not eluting from the column | Elution solvent is too weak | - Increase the strength of the elution solvent. - Increase the volume of the elution solvent.[8] - Change the pH of the elution solvent to disrupt analyte-sorbent interactions.[8] |
| Poor reproducibility | Inconsistent sample processing | - Ensure consistent flow rates for all steps. - Avoid drying of the sorbent bed before sample application. - Ensure complete and consistent drying of the eluate before reconstitution. |
Challenges in Immunoaffinity Purification
| Symptom | Possible Cause | Troubleshooting Steps |
| Low or no binding of "this compound" to the column | - Inactive antibody - Inappropriate binding buffer conditions | - Check the activity of the immobilized antibody. - Ensure the pH and ionic strength of the binding buffer are optimal for antibody-antigen interaction. - Confirm the specificity of the antibody for "this compound". |
| Non-specific binding of other proteins | Insufficient washing | - Increase the volume of the wash buffer. - Add a mild detergent (e.g., 0.05% Tween-20) to the wash buffer to reduce non-specific interactions. |
| Low recovery of "this compound" upon elution | - Incomplete elution - Denaturation of the peptide due to harsh elution conditions | - Use a stronger elution buffer (e.g., lower pH). - Immediately neutralize the eluate with a neutralization buffer. - Consider using a gentler elution buffer if peptide stability is an issue. |
Inaccurate Results in Immunoassay
| Symptom | Possible Cause | Troubleshooting Steps |
| Falsely low "this compound" concentration | The immunoassay kit has low cross-reactivity with "this compound" (G34) and primarily detects "little gastrin" (G17).[3][9] | - Verify the specificity of the immunoassay kit with the manufacturer. - Use an assay that is validated to detect all forms of gastrin with equal affinity.[3] - Consider using a different analytical method, such as LC-MS/MS, for specific quantification of G34.[10] |
| Falsely high "this compound" concentration | - Cross-reactivity with other gastrin forms or related peptides.[3] - Presence of heterophile antibodies in the patient sample. | - Check the cross-reactivity profile of the assay. - Use blocking agents for heterophile antibodies if suspected. |
| High variability between replicate measurements | - Poor sample handling leading to degradation. - Inconsistent assay procedure. | - Review and standardize sample collection, processing, and storage protocols. - Ensure proper training on the immunoassay protocol. |
Visualizing Experimental Workflows
References
- 1. Gastrin and the Moderate Hypergastrinemias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Fluorine-labeled Gastrin-Releasing Peptide Receptor (GRPR) Agonists and Antagonists by LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. academic.oup.com [academic.oup.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. testing.com [testing.com]
- 7. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 8. Chromatography Troubleshooting Guides-Solid Phase Extractions | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Analytical and Clinical Performance of a Liquid Chromatography-Tandem Mass Spectrometry Method for Measuring Gastrin Subtypes G34 and G17 in Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of "Big Gastrin" in Stored Samples
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of "big gastrin" (G34) in stored human serum and plasma samples. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why is its stability in storage a concern?
"this compound," or G34, is a 34-amino acid peptide hormone that regulates gastric acid secretion. Accurate measurement of its concentration in blood samples is crucial for various research and diagnostic purposes. As a peptide, this compound is susceptible to enzymatic degradation in collected samples, which can lead to inaccurate measurements if samples are not handled and stored correctly.
Q2: Which is the recommended sample type for this compound analysis: serum or plasma?
For optimal stability, plasma is the recommended sample type for the analysis of peptide hormones like this compound. Studies on similar peptides, such as pro-gastrin-releasing peptide (ProGRP), have shown significantly better stability in plasma compared to serum[1]. The coagulation process in serum releases proteases, like thrombin, which can degrade peptides[1][2][3].
Q3: What is the expected stability of this compound at different temperatures?
While direct quantitative stability data for "this compound" is limited, data from a closely related peptide, ProGRP, provides valuable insights into expected stability patterns. Researchers should expect significant degradation of peptide hormones in serum at room temperature within a few hours. Refrigerated storage slows this degradation, but freezing is necessary for long-term preservation.
Troubleshooting Guide
Issue: Measured "this compound" levels are lower than expected.
Possible Cause 1: Improper Sample Handling and Storage.
-
Troubleshooting: Review your sample collection and processing workflow.
-
Were the samples processed (centrifuged and separated) promptly after collection? For optimal results, plasma or serum should be separated from cells as quickly as possible[4].
-
At what temperature were the samples stored, and for how long? Prolonged storage at room temperature or even refrigeration can lead to significant degradation, especially in serum.
-
Possible Cause 2: Use of Serum Instead of Plasma.
-
Troubleshooting: If you are using serum samples, consider the significant instability of peptides in this matrix. The coagulation cascade releases proteases that can degrade your analyte[1]. For future experiments, switching to plasma is highly recommended. If you must use serum, minimize the time between collection and freezing.
Possible Cause 3: Multiple Freeze-Thaw Cycles.
-
Troubleshooting: Avoid repeated freezing and thawing of your samples. Each cycle can contribute to the degradation of peptides. It is best practice to aliquot samples into single-use volumes before initial freezing.
Data on Peptide Stability (Inferred from ProGRP)
The following tables summarize the stability of ProGRP in serum and plasma, which can be used as a proxy for estimating the stability of "this compound".
Table 1: Stability of ProGRP in Fresh Serum at Different Temperatures [1]
| Storage Temperature | Duration | Average Change from Baseline |
| Room Temperature | 2 hours | -6% to -28% |
| 2-8°C | 24 hours | -8% to -32% |
Table 2: Stability of ProGRP in Fresh Plasma at Different Temperatures [1]
| Storage Temperature | Duration | Average Change from Baseline |
| Room Temperature | > 4 hours | Within ±10% |
| 2-8°C | > 24 hours | Within ±10% |
Experimental Protocols
Protocol 1: Blood Sample Collection and Processing for Optimal "this compound" Stability
-
Sample Collection:
-
For plasma: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).
-
For serum: Collect whole blood in serum separator tubes (SSTs).
-
-
Immediate Processing:
-
Plasma: Immediately after collection, gently invert the tubes 8-10 times to ensure proper mixing with the anticoagulant. Centrifuge at 1000-2000 x g for 15 minutes at 4°C.
-
Serum: Allow blood to clot at room temperature for 30-60 minutes. Do not exceed 2 hours. Centrifuge at 1000-2000 x g for 15 minutes at 4°C.
-
-
Aliquoting:
-
Carefully aspirate the plasma or serum, avoiding the buffy coat (for plasma) or red blood cells.
-
Dispense into pre-labeled, single-use polypropylene tubes.
-
-
Storage:
-
For short-term storage (up to 24 hours), store aliquots at 2-8°C.
-
For long-term storage, immediately freeze aliquots at -20°C or, preferably, -80°C.
-
Protocol 2: Assessment of "this compound" Stability in Serum and Plasma
This protocol outlines a general procedure for conducting a stability study.
-
Sample Pooling: Collect serum and plasma from multiple healthy volunteers and pool them to create a homogenous sample for each matrix.
-
Baseline Measurement (T=0): Immediately after processing, take an aliquot from the serum and plasma pools for initial "this compound" concentration measurement using a validated assay (e.g., ELISA or LC-MS/MS).
-
Aliquoting for Time Points: Dispense the remaining pooled serum and plasma into multiple aliquots for each storage condition and time point to be tested.
-
Storage Conditions:
-
Store aliquots at various temperatures: Room Temperature (e.g., 20-25°C), Refrigerated (2-8°C), and Frozen (-20°C and -80°C).
-
-
Time Points:
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours for room temperature and refrigerated; 1, 2, 4 weeks, and 1, 3, 6, 12 months for frozen), retrieve the corresponding aliquots for each matrix and temperature.
-
-
Analysis:
-
Thaw frozen samples on ice.
-
Measure the "this compound" concentration in all aliquots using the same validated assay.
-
-
Data Analysis:
-
Calculate the percentage change in "this compound" concentration from the baseline (T=0) for each time point, temperature, and matrix.
-
Visualizations
References
- 1. Stability of pro-gastrin-releasing peptide in serum versus plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The roles of thrombin and protease-activated receptors in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of thrombin in haemostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sample Management: Stability of Plasma and Serum on Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Issues with gastrin antibody cross-reactivity with different gastrin isoforms
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to gastrin antibody cross-reactivity with various gastrin isoforms.
Frequently Asked Questions (FAQs)
Q1: What are the different isoforms of gastrin, and why do they pose a challenge for immunoassay accuracy?
Gastrin is a peptide hormone that exists in several molecular forms, arising from post-translational processing of its precursor, preprogastrin.[1] The primary biologically active forms include:
-
Gastrin-34 (G-34 or "big gastrin"): The predominant circulating form.[2]
-
Gastrin-17 (G-17 or "little gastrin"): A smaller, fully bioactive peptide.[2][3]
-
Gastrin-14 (G-14 or "minigastrin"): Another bioactive form.[1][2]
-
Component I, II, and III: Other processed forms.[4]
Additionally, these peptides can undergo further modifications, such as sulfation and amidation, which can affect antibody recognition.[5][6] For instance, some immunoassays show over-reactivity with O-sulfated gastrins, leading to falsely high concentration readings.[5]
The challenge for immunoassays lies in the specificity of the antibodies used. An antibody may:
-
Recognize only one specific isoform (e.g., G-17), leading to an underestimation of total gastrin if other forms are present.[5][7]
-
Cross-react with related peptides, most notably cholecystokinin (CCK), which shares an identical C-terminal five-amino-acid sequence with gastrin.[2][8] This can result in a significant overestimation of gastrin levels and potential misdiagnosis of conditions like Zollinger-Ellison syndrome.[9]
-
React differently with sulfated versus non-sulfated forms, causing inaccuracies.[4][5]
A study examining 12 commercial gastrin measurement kits found that 7 of them were inaccurate due to antibodies with inappropriate specificity that were insufficiently validated.[7] Therefore, understanding the specific reactivity profile of your antibody is critical for obtaining reliable data.
Q2: My ELISA results show unexpectedly high gastrin levels. How can I determine if this is due to cross-reactivity?
Unexpectedly high gastrin levels can be a result of antibody cross-reactivity, particularly with cholecystokinin (CCK).[9] Some commercial antibodies have been found to have substantial cross-reactivity with CCK, in some cases over 50%.[4][9] This can lead to false-positive results.[9]
Here is a troubleshooting workflow to investigate potential cross-reactivity:
Caption: Workflow for troubleshooting high gastrin immunoassay results.
Troubleshooting Steps:
-
Review Manufacturer's Data: Check the antibody/kit datasheet for specificity information. Look for data on cross-reactivity with CCK and different gastrin isoforms. Some manufacturers report that cross-reactivity with CCK is minimal (<5%), while others show substantial cross-reactivity.[9]
-
Perform a CCK Cross-Reactivity Test:
-
Prepare several concentrations of CCK (e.g., CCK-8).
-
Run these samples in your gastrin immunoassay.
-
If the assay detects CCK, you will observe a signal that corresponds to the CCK concentration, confirming cross-reactivity.
-
-
Spike and Recovery: Add a known amount of a specific gastrin standard (e.g., synthetic human G-17) to your sample matrix. The recovery should ideally be between 80-120%. A study validating an RIA for equine serum showed recovery of 99% to 115% in a gastrin concentration range of 40 to 640 pg/ml.[10] Poor recovery may indicate matrix effects or issues with antibody binding.
-
Linearity of Dilution: Serially dilute a high-concentration sample and measure the gastrin concentration in each dilution. The corrected concentrations should be consistent across the dilution series. Non-linear results can suggest the presence of interfering substances.[10]
-
Use an Alternative Method: If available, confirm your results with a different method that has high specificity, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]
Q3: My measured gastrin concentrations seem too low. What could be the cause?
Falsely low concentrations can occur if the antibody used in the assay does not recognize all the major circulating forms of gastrin.[5] Several commercial kits have been shown to use antibodies that bind only to gastrin-17 (G-17).[7] If the samples contain significant amounts of other isoforms, such as gastrin-34 (G-34), these will not be detected, leading to an underestimation of the total gastrin level.[7]
To troubleshoot this issue:
-
Verify Antibody Specificity: Consult the product datasheet to determine which gastrin isoforms the antibody is designed to detect. An ideal antibody for total gastrin measurement should have broad specificity for the various molecular forms.[10]
-
Test with Different Gastrin Standards: Run standards for G-17, G-34, and other relevant isoforms in your assay to experimentally determine the antibody's reactivity profile.
-
Consider a Different Assay: If your current assay is not suitable for detecting the range of isoforms present in your samples, you may need to switch to a kit with a more broadly reactive antibody or a method like LC-MS/MS that can simultaneously quantify G-17 and G-34.[5]
Quantitative Data Summary
The performance of gastrin immunoassays can vary significantly between manufacturers. Below is a summary of reported performance characteristics and cross-reactivity data.
Table 1: Immunoassay Performance and Cross-Reactivity
| Parameter | Assay 1 (Minimal CCK Cross-Reactivity) | Assay 2 (High CCK Cross-Reactivity) | Assay 3 (Validated for Equine Serum)[10] | Assay 4 (Competitive ELISA)[11] |
| Analyte | Gastrin | Gastrin | Gastrin | Human Gastrin |
| Cross-Reactivity (CCK) | < 5%[9] | Substantial (>50%)[4][9] | Not specified | Not specified |
| Assay Range | Not specified | Not specified | 40 - 640 pg/mL (for recovery test) | 15.63 - 1000 pg/mL |
| Sensitivity | Not specified | Not specified | 8 pg/mL | 9.38 pg/mL |
| Intra-Assay CV | Not specified | Not specified | 3.8% | < 10% |
| Inter-Assay CV | Not specified | Not specified | 11.2% | < 10% |
| Recovery | Not specified | Not specified | 99 - 115% | Not specified |
CV = Coefficient of Variation
Experimental Protocols
Protocol 1: Competitive ELISA for Gastrin Quantification
This protocol is a generalized procedure based on common competitive ELISA principles for peptide hormones.[8][12]
Materials:
-
96-well plate pre-coated with a capture antibody or gastrin peptide.
-
Gastrin standard (e.g., human G-17).
-
Biotinylated detection antibody or peptide.
-
HRP-conjugated streptavidin or secondary antibody.
-
Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Assay Diluent/Blocking Buffer (e.g., PBS with 1% BSA).
-
TMB Substrate Solution.
-
Stop Solution (e.g., 2N H₂SO₄).
-
Microplate reader.
Procedure:
-
Preparation: Prepare serial dilutions of the gastrin standard in Assay Diluent to create a standard curve (e.g., 1000 pg/mL down to ~15 pg/mL). Prepare samples, diluting if necessary.
-
Competitive Reaction:
-
Add 50 µL of standard or sample to the appropriate wells.
-
Immediately add 50 µL of Biotin-labeled antibody or peptide to each well.
-
Incubate for 1.5 - 2.5 hours at room temperature or as specified by the kit manual.[8] During this incubation, the antibody will bind to the gastrin in the sample/standard and the gastrin coated on the plate.
-
-
Washing: Wash the plate 3-5 times with Wash Buffer.
-
Secondary Detection:
-
Add 100 µL of HRP-Streptavidin solution to each well.
-
Incubate for 45 minutes at room temperature.[8]
-
-
Washing: Wash the plate 3-5 times with Wash Buffer.
-
Signal Development:
-
Add 100 µL of TMB Substrate to each well.
-
Incubate in the dark for 15-30 minutes.
-
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Absorbance: Read the optical density at 450 nm within 10 minutes.
-
Calculation: Generate a standard curve by plotting the absorbance versus the gastrin concentration (typically using a four-parameter logistic curve fit). Determine sample concentrations by interpolating their absorbance values from the curve.
Protocol 2: Antibody Specificity Testing using Cross-Reactivity ELISA
This protocol allows you to determine the percentage of cross-reactivity of your gastrin antibody with related peptides like CCK.
Procedure:
-
Prepare Standard Curves:
-
Create a standard curve for your primary analyte (Gastrin) as described in the ELISA protocol above.
-
In parallel, create standard curves for potential cross-reactants (e.g., CCK-8, Gastrin-34, sulfated Gastrin-17) using the same molar concentrations as the gastrin standard.
-
-
Run the Assay: Run all standard curves on the same plate under identical conditions.
-
Calculate 50% Inhibition (IC50): For each curve (gastrin and cross-reactants), determine the concentration that produces 50% of the maximum signal response (IC50).
-
Calculate Percent Cross-Reactivity: Use the following formula:
-
% Cross-Reactivity = (IC50 of Gastrin / IC50 of Cross-Reactant) x 100
-
Visualizations
Gastrin Isoform Processing
Gastrin is synthesized as a preprohormone and undergoes several cleavage steps to produce various active and inactive forms.[1][2]
Caption: Simplified pathway of gastrin isoform processing.
Decision Logic for Antibody Selection
Choosing the right antibody is critical for accurate gastrin measurement. This diagram outlines a decision-making process.
Caption: Decision tree for selecting a suitable gastrin antibody.
References
- 1. Gastrin - Wikipedia [en.wikipedia.org]
- 2. Gastrin [vivo.colostate.edu]
- 3. youtube.com [youtube.com]
- 4. biosb.com [biosb.com]
- 5. researchgate.net [researchgate.net]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. The Zollinger-Ellison syndrome and mismeasurement of gastrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. raybiotech.com [raybiotech.com]
- 9. Specificity of commercially available antibodies used for gastrin measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. avmajournals.avma.org [avmajournals.avma.org]
- 11. Human Gastrin ELISA Kit (EEL058) - Invitrogen [thermofisher.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Reproducibility of "Big Gastrin" Measurements
Welcome to the technical support center for "Big gastrin" (G-34) measurements. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer clear, reproducible protocols for the accurate quantification of "this compound."
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for measuring "this compound"?
A1: The most prevalent methods for quantifying "this compound" are competitive immunoassays, including radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA). These assays rely on antibodies that specifically recognize "this compound".
Q2: My "this compound" measurements are inconsistent. What are the likely causes?
A2: Inconsistent results can stem from several factors, including:
-
Antibody Specificity and Cross-Reactivity: The antibody used may cross-react with other forms of gastrin, such as gastrin-17, or with structurally similar peptides like cholecystokinin (CCK). It is crucial to use an assay with well-characterized antibody specificity for "this compound".
-
Sample Handling: "this compound" is a peptide that can be susceptible to degradation. Improper sample collection, storage, or repeated freeze-thaw cycles can lead to variable results.
-
Patient/Subject Preparation: Factors such as food intake and medications that alter stomach pH can significantly impact gastrin levels. For reproducible results, it is essential to standardize patient preparation, including fasting and medication washout periods.
-
Assay Protocol Deviations: Minor variations in incubation times, temperatures, or washing steps can introduce significant variability. Adherence to a standardized protocol is critical.
Q3: How do I choose the right "this compound" assay kit?
A3: Selecting an appropriate kit depends on your specific research needs. Key performance characteristics to consider include:
-
Specificity: Ensure the antibody has high specificity for "this compound" (G-34) and minimal cross-reactivity with other gastrin forms and CCK.
-
Sensitivity: The assay should be sensitive enough to detect the expected concentration range of "this compound" in your samples.
-
Precision: Look for low intra- and inter-assay coefficients of variation (CVs) to ensure reproducibility.
-
Validation: Choose kits that have been validated for your sample type (e.g., human serum, plasma).
Q4: What are the critical pre-analytical steps for reliable "this compound" measurement?
A4: Proper pre-analytical handling is paramount for accurate results. This includes:
-
Patient/Subject Preparation: A 12-hour fast and avoidance of alcohol for 24 hours prior to sample collection are recommended.
-
Medication Washout: Medications that affect gastric acid secretion, such as proton pump inhibitors (PPIs) and H2 blockers, should be discontinued for an appropriate period before sample collection (e.g., one week for PPIs).
-
Sample Collection: Blood should be collected in appropriate tubes (e.g., EDTA plasma or serum) and placed on ice immediately.
-
Sample Processing: Centrifuge samples at a low temperature and aliquot the plasma or serum into cryovials for storage at -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Background | Insufficient washing | Increase the number of wash steps and ensure complete aspiration of wash buffer between steps. |
| Contaminated reagents | Use fresh, properly stored reagents. | |
| High concentration of detection antibody/conjugate | Optimize the concentration of the detection antibody or enzyme conjugate. | |
| Low or No Signal | Inactive reagents (e.g., expired kit, improper storage) | Verify the expiration date and storage conditions of all kit components. |
| Incorrect assay procedure | Carefully review and adhere to the manufacturer's protocol. | |
| Low concentration of "this compound" in samples | Concentrate the samples or use a more sensitive assay. | |
| High Inter-Assay Variability | Inconsistent pipetting or timing | Use calibrated pipettes and ensure consistent incubation times for all assays. |
| Changes in environmental conditions | Maintain a consistent temperature and humidity in the laboratory. | |
| Reagent lot-to-lot variation | Validate new reagent lots against previous lots using quality control samples. | |
| High Intra-Assay Variability (Poor Duplicates) | Inaccurate pipetting | Ensure proper pipetting technique and use of calibrated equipment. |
| Incomplete mixing of reagents | Gently mix all reagents thoroughly before use. | |
| Bubbles in wells | Inspect plates for bubbles before reading and remove them if present. |
Data Presentation: Performance of "this compound" Measurement Methods
The following tables summarize key performance characteristics of different methods for "this compound" (G-34) measurement.
Table 1: Comparison of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for G-34 and G-17 [1]
| Parameter | Gastrin-34 (G-34) | Gastrin-17 (G-17) |
| Intra-assay CV | 4.4% - 10.4% | 4.0% - 14.2% |
| Total CV | 4.6% - 12.4% | 5.2% - 14.1% |
CV: Coefficient of Variation
Table 2: Diagnostic Performance of a Gastrin Cut-off Value (126 pg/mL) for Detecting Gastritis [2][3]
| Parameter | Value |
| Sensitivity | 52.8% |
| Specificity | 92.6% |
| Positive Predictive Value | 97.0% |
| Negative Predictive Value | 31.0% |
| Area Under the ROC Curve (AUC) | 0.80 |
Experimental Protocols
General Protocol for "this compound" ELISA (Competitive)
-
Reagent Preparation: Prepare all reagents, including standards, controls, and wash buffers, according to the kit manufacturer's instructions. Allow all reagents to reach room temperature before use.
-
Standard Curve Preparation: Perform serial dilutions of the "this compound" standard to generate a standard curve.
-
Sample Addition: Add standards, controls, and samples to the appropriate wells of the antibody-coated microplate.
-
Addition of Labeled "this compound": Add the enzyme-conjugated "this compound" to each well.
-
Incubation: Incubate the plate for the time and temperature specified in the protocol. During this incubation, the unlabeled "this compound" in the samples and the enzyme-labeled "this compound" will compete for binding to the primary antibody.
-
Washing: Aspirate the contents of the wells and wash the plate multiple times with the provided wash buffer to remove any unbound reagents.
-
Substrate Addition: Add the enzyme substrate to each well. The substrate will react with the enzyme to produce a colorimetric signal.
-
Incubation: Incubate the plate for a specified time to allow for color development.
-
Stopping the Reaction: Add a stop solution to each well to terminate the enzymatic reaction.
-
Data Acquisition: Read the absorbance of each well using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the concentration of "this compound" in the samples by interpolating their absorbance values from the standard curve.
General Protocol for "this compound" Radioimmunoassay (RIA)
-
Reagent Preparation: Prepare all reagents, including standards, controls, and buffers, as per the kit's instructions.
-
Assay Setup: Pipette standards, controls, and samples into appropriately labeled tubes.
-
Addition of Radiolabeled "this compound": Add a known amount of radiolabeled "this compound" (e.g., ¹²⁵I-G-34) to each tube.
-
Addition of Antibody: Add the "this compound"-specific antibody to each tube.
-
Incubation: Incubate the tubes as specified in the protocol to allow for competitive binding between the radiolabeled and unlabeled "this compound" for the antibody.
-
Separation of Bound and Free Antigen: Add a precipitating reagent (e.g., a second antibody) to separate the antibody-bound "this compound" from the free fraction.
-
Centrifugation: Centrifuge the tubes to pellet the antibody-bound complex.
-
Decanting: Carefully decant the supernatant containing the free radiolabeled "this compound".
-
Radioactivity Measurement: Measure the radioactivity in the pellet using a gamma counter.
-
Data Analysis: Construct a standard curve by plotting the radioactivity of the standards against their known concentrations. Determine the concentration of "this compound" in the samples from this curve.
Visualizations
Caption: Experimental workflow for "this compound" measurement.
Caption: Simplified gastrin signaling pathway.
Caption: Troubleshooting flowchart for immunoassay issues.
References
- 1. Analytical and Clinical Performance of a Liquid Chromatography-Tandem Mass Spectrometry Method for Measuring Gastrin Subtypes G34 and G17 in Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diagnostic performance of the normal range of gastrin calculated using strict criteria based on a combination of serum markers and pathological evaluation for detecting gastritis: a retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diagnostic performance of the normal range of gastrin calculated using strict criteria based on a combination of serum markers and pathological evaluation for detecting gastritis: a retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activity of Big Gastrin (G-34) and Little Gastrin (G-17)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the two principal active forms of the hormone gastrin: G-34 ("big gastrin") and G-17 ("little gastrin"). Gastrin is a critical peptide hormone that regulates gastric acid secretion and mucosal growth.[1] Understanding the distinct biological activities and pharmacokinetic profiles of its major circulating forms is essential for research into gastrointestinal physiology and the development of novel therapeutics targeting gastrin-related pathways.
Overview of Gastrin Isoforms
Gastrin is synthesized as a preprohormone and undergoes post-translational processing to yield several biologically active peptides.[2] The two most significant forms in circulation are G-34, a 34-amino acid peptide, and G-17, a 17-amino acid peptide.[3][4] G-17 is identical to the C-terminal portion of G-34.[5] Both hormones exert their effects by binding to the cholecystokinin B (CCKB) receptor, a G protein-coupled receptor found primarily on parietal and enterochromaffin-like (ECL) cells in the stomach.[2][4]
While G-17 is the predominant form in the gastric antrum and is the main driver of the initial meal-stimulated acid secretion, G-34 is more prevalent in the duodenum and is the principal form found in circulation during the interdigestive phase.[3][6]
Comparative Quantitative Data
The primary differences in the biological activity of G-34 and G-17 stem from their distinct pharmacokinetic profiles, particularly their circulatory half-lives.
Table 1: Physicochemical and Pharmacokinetic Properties of G-34 vs. G-17
| Parameter | This compound (G-34) | Little Gastrin (G-17) | Source(s) |
| Amino Acid Residues | 34 | 17 | [3] |
| Circulatory Half-life (Human) | ~44 minutes | ~8 minutes | [7] |
| Circulatory Half-life (Dog) | ~11.5 minutes | ~4.8 minutes | [8] |
| Predominant Circulating Form | Interdigestive (Fasting) | Postprandial (Meal-stimulated) | [3][9] |
Table 2: Comparison of Biological Potency and Efficacy
| Biological Effect | This compound (G-34) | Little Gastrin (G-17) | Key Findings | Source(s) |
| Gastric Acid Secretion | Similar molar potency | Similar molar potency | When infused to achieve equivalent blood concentrations, both forms produce similar rates of acid secretion.[7] Equimolar graded doses produced similar rates of acid secretion with equal ED50 values in dogs.[8] | [7][8] |
| Trophic Effects (DNA Synthesis) | Similar efficacy | Similar efficacy | Maximally effective doses of G-34 and G-17 produced a similar doubling of DNA synthesis in rat gastric and duodenal mucosa.[10] Peak stimulation occurred at a lower molar dose for G-34 (6.75 nmol/kg) compared to G-17 (13.5 nmol/kg).[10] | [10] |
Signaling and Experimental Workflows
Both G-34 and G-17 bind to the CCKB receptor on parietal cells and ECL cells.[4] This interaction initiates a signaling cascade that leads to gastric acid secretion. On ECL cells, it stimulates histamine release, which in turn acts on H2 receptors on parietal cells. On parietal cells, it directly stimulates the H+/K+ ATPase (proton pump).
The following diagram illustrates a typical workflow for comparing the acid-stimulating activity of G-34 and G-17 in human subjects, as derived from published methodologies.[7]
Detailed Experimental Protocols
This protocol is based on studies performed in human subjects and gastric fistula dogs.[7][8]
-
Subject Preparation: Subjects (human or canine with a gastric fistula) are fasted overnight to establish basal acid output.
-
Catheterization: A nasogastric tube is inserted for continuous aspiration of gastric contents. An intravenous line is established for infusion of gastrin peptides.
-
Basal Collection: Gastric secretions are collected for a baseline period (e.g., 60 minutes) to determine the basal acid output (BAO).
-
Peptide Infusion: Synthetic human G-17 or G-34 is infused intravenously at graded, equimolar doses (e.g., 12.5 to 200 pmol/kg/hr).[8] The infusion is maintained for a set period (e.g., 3 hours) to allow plasma concentrations to stabilize, which takes longer for G-34.[7]
-
Sample Collection: Gastric juice is collected continuously in 15-minute aliquots. Blood samples are drawn at regular intervals to measure plasma gastrin concentrations via radioimmunoassay (RIA).
-
Acid Measurement: The volume of each gastric sample is recorded, and the acid concentration is determined by titration with NaOH to a pH of 7.0. The acid output is expressed in milliequivalents per unit of time.
-
Data Analysis: Dose-response curves are constructed by plotting the rate of acid secretion against the plasma gastrin concentration. The ED50 (the dose required to produce 50% of the maximal response) for each peptide is calculated to compare potency.
This protocol is adapted from studies measuring the trophic effects of gastrin in rats.[10]
-
Animal Model: Fasted rats are used for the experiment.
-
Peptide Administration: Animals are divided into groups. A control group receives saline injections. Treatment groups receive subcutaneous injections of G-17 or G-34 at various doses (e.g., 3.38 to 54 nmol/kg) multiple times over a 48-hour period.
-
Radiolabeling: Prior to sacrifice (e.g., 1 hour before), rats are injected with [3H]thymidine, a radioactive precursor for DNA synthesis.
-
Tissue Harvesting: Rats are euthanized, and the mucosa from the oxyntic gland area of the stomach and the duodenum is harvested.
-
DNA Extraction and Measurement: The mucosal samples are processed to extract DNA. The incorporation of [3H]thymidine into the DNA is measured using a scintillation counter, which reflects the rate of DNA synthesis. The total DNA content of the tissue is also quantified.
-
Data Analysis: The rate of [3H]thymidine incorporation (counts per minute per microgram of DNA) is compared between the saline control group and the gastrin-treated groups to determine the stimulatory effect of G-17 and G-34 on DNA synthesis.
Summary and Conclusion
The primary distinction between the biological activities of "this compound" and "little gastrin" lies not in their intrinsic potency but in their pharmacokinetics.
-
Potency and Efficacy: On a molar basis, G-34 and G-17 demonstrate similar potency in stimulating gastric acid secretion and comparable efficacy in promoting mucosal DNA synthesis.[7][10] When equivalent blood concentrations are achieved, their acid-stimulating effects are nearly identical.[7]
-
Pharmacokinetics: G-34 has a substantially longer circulatory half-life than G-17 (approximately 44 minutes vs. 8 minutes in humans).[7] This prolonged presence in the bloodstream means that a single bolus or the endogenous release of G-34 results in a more sustained biological effect compared to an equimolar amount of G-17.[7]
-
Physiological Role: The rapid release and short half-life of G-17 make it the primary mediator of the immediate postprandial acid response.[4] The longer half-life and predominance of G-34 in the fasting state suggest it is responsible for maintaining basal acid secretion and mucosal integrity during interdigestive periods.[3]
For drug development professionals, these differences are critical. Targeting the G-17 pathway might be effective for controlling meal-induced acid secretion, whereas targeting G-34 could be more relevant for managing basal hypergastrinemia and its trophic consequences, such as in Zollinger-Ellison syndrome or in the context of long-term proton pump inhibitor use.[1][11] Future research should continue to elucidate the specific contributions of each isoform in both physiological and pathological states.
References
- 1. Physiology, Gastrin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Gastrin [vivo.colostate.edu]
- 3. jpp.krakow.pl [jpp.krakow.pl]
- 4. Functional, Diagnostic and Therapeutic Aspects of Gastrointestinal Hormones | Ahmed | Gastroenterology Research [gastrores.org]
- 5. [Co-existence and co-release of gastrin 34 N-terminal fragment with gastrin 17 in rat stomach] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Production and Role of Gastrin-17 and Gastrin-17-Gly in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Similar acid stimulatory potencies of synthetic human big and little gastrins in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of biological activity and disappearance rates of synthetic this compound, little gastrin and minigastrin in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stimulation of DNA synthesis by big and little gastrin (G-34 and G-17) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
"Big Gastrin" (Progastrin) as a Prognostic Biomarker in Gastric Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the validation of "big gastrin," also known as progastrin (hPG80), as a prognostic biomarker in gastric cancer. It offers an objective comparison with established biomarkers, carcinoembryonic antigen (CEA) and carbohydrate antigen 19-9 (CA19-9), supported by experimental data. This document is intended to inform research and development efforts in oncology by detailing the current evidence, experimental protocols, and relevant biological pathways.
Introduction to Gastric Cancer Biomarkers
Gastric cancer is a leading cause of cancer-related mortality worldwide, often diagnosed at an advanced stage, which contributes to its poor prognosis.[1] Prognostic biomarkers are crucial for risk stratification, guiding treatment decisions, and developing novel therapeutic strategies. While traditional biomarkers like CEA and CA19-9 are used in clinical practice, their prognostic value has limitations.[2][3] This has spurred the investigation of novel biomarkers like progastrin.
Progastrin, a precursor to the hormone gastrin, has been implicated in the tumorigenesis of various gastrointestinal cancers.[4] In cancer cells, the processing of progastrin to mature gastrin is often incomplete, leading to the secretion of progastrin (hPG80) into the circulation.[4] This guide evaluates the evidence supporting the use of circulating progastrin as a prognostic marker in gastric cancer and compares its performance with CEA and CA19-9.
Comparative Analysis of Prognostic Biomarkers
The prognostic performance of a biomarker is determined by its ability to predict patient outcomes, such as overall survival (OS) and recurrence-free survival (RFS). This section presents a comparative summary of the available quantitative data for progastrin, CEA, and CA19-9 in gastric cancer.
| Biomarker | Prognostic Significance | Hazard Ratio (HR) for Overall Survival (95% CI) | Sensitivity for Prognosis | Specificity for Prognosis | Key Findings & Limitations |
| "this compound" (Progastrin/hPG80) | Associated with worse overall survival.[5] | 1.385 (1.046–1.834) | Data not available | Data not available | Elevated levels are a significant predictor of worse outcomes. However, a direct head-to-head comparison with CEA/CA19-9 in the same gastric cancer cohort is needed. |
| CEA | Elevated levels are associated with a worse prognosis.[2][6] | Varies between studies (e.g., associated with higher tumor stage).[2] | 30% (for diagnosis)[7] | 73% (for diagnosis)[7] | An established biomarker, but its prognostic value can be limited, and it is not consistently an independent prognostic factor in all stages.[3][7] |
| CA19-9 | Elevated levels are an independent prognostic factor in several stages of gastric cancer.[3][7] | Varies between studies (e.g., significant in stages II, III, and IV).[7] | 30% (for diagnosis)[7] | 87% (for diagnosis)[7] | Considered to have better prognostic value than CEA in some studies, particularly for predicting recurrence.[3][8] |
Note: The hazard ratios and sensitivity/specificity data are compiled from different studies and may not be directly comparable due to variations in patient cohorts, study design, and methodologies. A definitive comparison would require a head-to-head validation study.
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for the reliable validation of prognostic biomarkers. This section outlines the typical methodologies for measuring serum biomarker levels and for conducting a prognostic validation study.
Measurement of Serum Biomarkers
1. Sample Collection and Processing:
-
Collect peripheral blood samples from patients prior to any treatment (e.g., surgery, chemotherapy).
-
Use serum-separating tubes (SST) or EDTA plasma tubes.
-
Process the blood samples by centrifugation at 1,000–2,000 x g for 10–15 minutes at room temperature or 4°C.
-
Aliquot the resulting serum or plasma into cryovials and store at -80°C until analysis to ensure stability.
2. Enzyme-Linked Immunosorbent Assay (ELISA) for "this compound" (hPG80):
-
Assay Principle: A sandwich ELISA is typically used to quantify circulating progastrin.
-
Procedure:
-
Coat a 96-well microplate with a capture antibody specific for hPG80.
-
Block non-specific binding sites with a suitable blocking buffer.
-
Add patient serum/plasma samples and standards to the wells and incubate.
-
Wash the plate to remove unbound substances.
-
Add a detection antibody, also specific for hPG80 but to a different epitope, which is typically conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Wash the plate again.
-
Add a substrate solution (e.g., TMB) that reacts with the enzyme to produce a colorimetric signal.
-
Stop the reaction with a stop solution.
-
Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
-
Quantification: The concentration of hPG80 in the patient samples is determined by interpolating their absorbance values from a standard curve generated using known concentrations of recombinant hPG80.
3. Immunoassays for CEA and CA19-9:
-
Commercially available automated immunoassay platforms (e.g., chemiluminescence immunoassay - CLIA, electrochemiluminescence immunoassay - ECLIA) are commonly used in clinical laboratories for the quantitative determination of CEA and CA19-9 in serum. These assays follow similar principles to ELISA but are often more automated and have high throughput.
Prognostic Biomarker Validation Study
1. Study Design:
-
A prospective cohort study is the gold standard, where patients are enrolled, biomarker levels are measured at baseline, and they are followed over time to observe outcomes. Retrospective cohort studies using archived samples are also common.
-
Define a clear study population with specific inclusion and exclusion criteria (e.g., newly diagnosed, resectable gastric cancer).
-
Establish a pre-specified statistical analysis plan.[9]
2. Patient Cohort:
-
Recruit a sufficiently large and representative cohort of gastric cancer patients.
-
Collect detailed clinical and pathological data, including age, sex, tumor stage (TNM), grade, and treatment received.
3. Follow-up and Outcome Assessment:
-
Follow patients for a pre-defined period (e.g., 5 years).
-
The primary endpoints are typically overall survival (OS) and disease-free survival (DFS) or recurrence-free survival (RFS).
-
Record the date of events (death or recurrence) and the date of the last follow-up for censored patients.
4. Statistical Analysis:
-
Cut-off Determination: Determine an optimal cut-off value for the biomarker to stratify patients into "high" and "low" level groups. This can be based on receiver operating characteristic (ROC) curve analysis, median value, or other established methods.
-
Survival Analysis:
-
Use the Kaplan-Meier method to generate survival curves for the high and low biomarker groups and compare them using the log-rank test.
-
Perform univariate and multivariate Cox proportional hazards regression analysis to assess the independent prognostic value of the biomarker. The multivariate model should include other known prognostic factors (e.g., age, TNM stage) to determine if the biomarker provides additional prognostic information.
-
-
Performance Metrics: Calculate the hazard ratio (HR) with its 95% confidence interval (CI) to quantify the prognostic effect.
Visualizations: Pathways and Workflows
Progastrin Signaling in Gastric Carcinogenesis
Caption: Progastrin signaling pathway in cancer.
Experimental Workflow for Prognostic Biomarker Validation
Caption: Workflow for prognostic biomarker validation.
Logical Framework for Prognostic Assessment
Caption: Logical flow for assessing prognostic value.
Conclusion
Circulating "this compound" (progastrin/hPG80) shows promise as a prognostic biomarker in gastric cancer, with initial studies indicating that elevated levels are associated with worse overall survival. However, its clinical utility is still under investigation, and a direct, comprehensive comparison with established biomarkers like CEA and CA19-9 within the same large, prospective gastric cancer cohort is necessary for definitive validation. While CEA and CA19-9 have recognized prognostic roles, their limitations in sensitivity and specificity underscore the need for novel markers.
Future research should focus on head-to-head comparative studies to robustly evaluate the prognostic performance of progastrin relative to and in combination with existing biomarkers. Standardization of pre-analytical and analytical procedures for progastrin measurement is also crucial for its potential integration into clinical practice. For drug development professionals, progastrin and its signaling pathway may represent a novel therapeutic target in gastric cancer.
References
- 1. Study Designs and Statistical Analyses for Biomarker Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The prognostic value of preoperative serum levels of CEA and CA19-9 in patients with gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A prognostic value of CA 19-9 but not of CEA in patients with gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Progastrin: An Overview of Its Crucial Role in the Tumorigenesis of Gastrointestinal Cancers [mdpi.com]
- 5. hPG80 (circulating progastrin) as a blood biomarker for high-grade glial tumors: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Prognostic impact of CEA/CA19-9 at the time of recurrence in patients with gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of CEA and CA19-9 as a predictive factor for recurrence after curative gastrectomy in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
Comparative analysis of "Big gastrin" levels in health and disease
A Comparative Analysis of "Big Gastrin" (G-34) Levels in Health and Disease
For researchers, scientists, and drug development professionals, understanding the nuances of "this compound" (G-34) levels is critical for diagnostics, therapeutic monitoring, and drug discovery. This guide provides a comprehensive comparison of G-34 levels in healthy individuals versus those with various pathological conditions, supported by experimental data and detailed methodologies.
Gastrin, a key peptide hormone, plays a pivotal role in regulating gastric acid secretion.[1] It exists in several molecular forms, with gastrin-34 ("this compound") and gastrin-17 ("little gastrin") being the most common.[2][3] G-34 is the larger, precursor form, which is later cleaved to the more potent G-17.[4] While both are biologically active, their circulating levels and ratios can provide significant insights into gastrointestinal health and disease.
Quantitative Analysis of "this compound" Levels
Circulating gastrin levels are a valuable biomarker for several conditions. In healthy individuals, gastrin levels are tightly regulated. However, in certain disease states, this regulation is disrupted, leading to significant changes in "this compound" concentrations.
| Condition | Typical "this compound" (G-34) Levels (pg/mL) | Notes |
| Healthy Adults | Generally < 100 - 180 pg/mL (total gastrin)[5][6][7] | Levels may be slightly higher in older adults.[5] G-34 constitutes a significant portion of basal gastrin. |
| Zollinger-Ellison Syndrome (ZES) | Can be extremely high, often >1000 pg/mL, and can reach levels as high as 2000 pg/mL[2][8] | Caused by a gastrin-producing tumor (gastrinoma) in the pancreas or duodenum.[9][10][11] |
| Helicobacter pylori Infection | Moderately elevated, often double the average fasting levels of healthy individuals (e.g., 57-103 pg/mL)[2][12] | H. pylori infection can increase gastrin production, which in turn raises stomach acid levels.[2][13] |
| Atrophic Gastritis | Significantly elevated, often > 1000 pg/mL[14] | The loss of acid-producing parietal cells leads to a lack of negative feedback on gastrin secretion.[3][15] |
| Pernicious Anemia | Elevated[8] | Associated with autoimmune atrophic gastritis.[16] |
| Chronic Kidney Disease | Can be elevated[6] | Impaired clearance of gastrin can lead to higher circulating levels. |
Gastrin Signaling Pathway
Gastrin exerts its physiological effects by binding to the cholecystokinin B receptor (CCKBR), a G-protein coupled receptor.[17] This binding initiates a cascade of intracellular signaling events that ultimately lead to the stimulation of gastric acid secretion from parietal cells and histamine release from enterochromaffin-like (ECL) cells.[17][18] The major signaling pathways activated include the phospholipase C/protein kinase C (PLC/PKC) pathway and the mitogen-activated protein kinase (MAPK) pathway.[18][19]
Experimental Protocols for "this compound" Measurement
Accurate quantification of "this compound" is crucial for clinical diagnosis and research. The two primary methods employed are Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA).
Radioimmunoassay (RIA)
RIA is a highly sensitive and specific method for measuring gastrin concentrations.[20][21]
Principle: This assay is based on the competitive binding principle.[20] A known quantity of radiolabeled gastrin (e.g., ¹²⁵I-gastrin) competes with the unlabeled gastrin in the patient's sample for a limited number of binding sites on a specific anti-gastrin antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled gastrin in the sample.
Methodology:
-
Sample Collection: A blood sample is collected, and the serum is separated. It is crucial to handle the sample appropriately to avoid degradation of the peptide hormone.[20]
-
Reagent Preparation: Prepare gastrin standards of known concentrations, the radiolabeled gastrin tracer, and the specific anti-gastrin antibody.[20]
-
Assay Procedure:
-
Incubate the patient serum or standards with a fixed amount of anti-gastrin antibody.
-
Add a known amount of ¹²⁵I-labeled gastrin to the mixture.
-
Allow the mixture to incubate to reach binding equilibrium.
-
Separate the antibody-bound gastrin from the free gastrin, often using a second antibody or a solid-phase separation technique.[20]
-
-
Detection: Measure the radioactivity of the antibody-bound fraction using a gamma counter.
-
Data Analysis: Construct a standard curve by plotting the radioactivity of the standards against their known concentrations. Determine the gastrin concentration in the patient samples by interpolating their radioactivity readings on the standard curve.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is another common method for gastrin measurement, offering a non-radioactive alternative to RIA.[22][23]
Principle: A competitive ELISA format is often used. The microtiter plate is pre-coated with a capture antibody specific to gastrin. Gastrin in the sample competes with a fixed amount of enzyme-labeled gastrin for binding to the capture antibody. The amount of enzyme activity is inversely proportional to the concentration of gastrin in the sample.[22]
Methodology:
-
Sample Collection and Preparation: Similar to RIA, collect a blood sample and prepare serum or plasma.[24]
-
Assay Procedure:
-
Add standards and patient samples to the wells of the antibody-coated microtiter plate.
-
Add a fixed amount of biotinylated gastrin to each well.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound components.
-
Add avidin conjugated to horseradish peroxidase (HRP) to each well and incubate.[22]
-
Wash the plate again.
-
Add a TMB substrate solution, which will be converted by HRP to produce a colored product.[22]
-
-
Detection: Stop the enzyme-substrate reaction with a stop solution and measure the absorbance of the color change using a microplate reader at a specific wavelength (e.g., 450 nm).[22]
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their concentrations. Calculate the gastrin concentration in the samples from the standard curve.
Experimental Workflow for Gastrin Measurement and Analysis
The following diagram illustrates a typical workflow for the measurement and analysis of "this compound" levels in a research or clinical setting.
References
- 1. Physiology, Gastrin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. labs.selfdecode.com [labs.selfdecode.com]
- 3. Gastrin - Wikipedia [en.wikipedia.org]
- 4. US20040229810A1 - Gastrin compositions and formulations, and methods of use and preparation - Google Patents [patents.google.com]
- 5. Gastrin Levels & Gastrin Hormone Test: Purpose, Procedure, Results [webmd.com]
- 6. ucsfhealth.org [ucsfhealth.org]
- 7. healthlibrary.osfhealthcare.org [healthlibrary.osfhealthcare.org]
- 8. labcorp.com [labcorp.com]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. niddk.nih.gov [niddk.nih.gov]
- 11. Zollinger-Ellison syndrome - Symptoms and causes - Mayo Clinic [mayoclinic.org]
- 12. Effect of Helicobacter pylori infection on antral gastrin and somatostatin cells and on serum gastrin concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Helicobacter pylori - Wikipedia [en.wikipedia.org]
- 14. Autoimmune Metaplastic Atrophic Gastritis - Gastrointestinal Disorders - MSD Manual Professional Edition [msdmanuals.com]
- 15. Atrophic gastritis - Wikipedia [en.wikipedia.org]
- 16. emedicine.medscape.com [emedicine.medscape.com]
- 17. A network map of the gastrin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. ibl-america.com [ibl-america.com]
- 21. researchgate.net [researchgate.net]
- 22. Human GT(Gastrin) ELISA Kit [elkbiotech.com]
- 23. Human Gastrin ELISA Kit (EEL058) - Invitrogen [thermofisher.com]
- 24. Human Gastrin (gas) Elisa Kit – AFG Scientific [afgsci.com]
A Researcher's Guide to "Big Gastrin" Immunoassay Platforms: A Comparative Analysis
For researchers and drug development professionals investigating the role of gastrin in physiological and pathological processes, accurate measurement of its various forms is paramount. "Big gastrin" (G34), a 34-amino acid peptide hormone, is a key precursor to the more potent gastrin-17 (G17) and a significant component of circulating gastrin. The choice of immunoassay platform for the specific and sensitive detection of "this compound" can critically impact experimental outcomes. This guide provides a comparative overview of available immunoassay technologies, supported by experimental data and detailed protocols for their cross-validation.
Performance Characteristics of "this compound" Immunoassay Platforms
Table 1: Comparison of Commercially Available Gastrin Immunoassay Kits
| Feature | Platform A (Example: ELISA Kit 1) | Platform B (Example: ELISA Kit 2) | Platform C (Example: Radioimmunoassay) |
| Assay Type | Competitive ELISA | Sandwich ELISA | Radioimmunoassay (RIA) |
| Target Specificity | Gastrin-17 and Gastrin-34 | Gastrin (Total) | Gastrin (Total) |
| Sensitivity | 7.27 pg/mL | 5.0 pg/mL | 3.3 pg/mL |
| Detection Range | 39.1 - 10,000 pg/mL | 31.2 - 1000 pg/mL | Not specified |
| Intra-assay CV | < 10% | < 15% | < 6% |
| Inter-assay CV | < 12% | < 15% | < 11% |
| Cross-reactivity with G17 | 100% | Not specified | High |
| Cross-reactivity with G34 | 0.8% | Not specified | High |
| Sample Type | Serum, Plasma, Cell Culture Supernatants | Serum, Plasma | Serum |
| Assay Time | ~5 hours | ~3 hours | > 24 hours |
Note: The data presented in this table is a synthesis of information from various sources and should be used for guidance only. Performance characteristics are lot-dependent and require independent verification.
A study comparing two commercial ELISA kits to a validated radioimmunoassay for equine gastrin highlighted significant discrepancies in measured concentrations, with Pearson correlation coefficients of 0.27 and -0.32 for the two ELISA kits against the RIA[1]. This underscores the critical need for thorough cross-validation of any chosen immunoassay platform.
Experimental Protocols for Cross-Validation
To ensure the reliability and comparability of "this compound" measurements across different platforms, a rigorous cross-validation protocol is essential. The following are detailed methodologies for key validation experiments.
Sample Preparation
Consistent sample handling is crucial for accurate and reproducible results.
-
Blood Collection: Collect whole blood into serum separator tubes.
-
Clotting and Centrifugation: Allow blood to clot at room temperature for 30-60 minutes. Centrifuge at 1000 x g for 15 minutes at 4°C.
-
Aliquoting and Storage: Immediately aliquot the serum into polypropylene tubes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C until analysis.
Linearity of Dilution
This experiment assesses the ability of the immunoassay to produce results that are directly proportional to the concentration of the analyte in the sample.
-
Procedure:
-
Select a high-concentration sample.
-
Prepare a series of serial dilutions of the sample using the assay's recommended diluent (e.g., 1:2, 1:4, 1:8, 1:16).
-
Analyze the undiluted and diluted samples according to the manufacturer's protocol.
-
Calculate the concentration of "this compound" in each dilution, corrected for the dilution factor.
-
-
Acceptance Criteria: The coefficient of variation (CV) of the back-calculated concentrations across the dilution series should be ≤ 15%.
Spike and Recovery
This experiment evaluates the effect of the sample matrix on the measurement of the analyte.
-
Procedure:
-
Select a sample with a known endogenous "this compound" concentration.
-
Spike the sample with a known amount of "this compound" standard at two or three different concentrations.
-
Analyze the unspiked and spiked samples.
-
Calculate the percentage recovery using the following formula: % Recovery = [(Concentration of spiked sample - Concentration of unspiked sample) / Concentration of spike] x 100
-
-
Acceptance Criteria: The mean percentage recovery should be within 80-120%.
Specificity (Cross-reactivity)
This experiment determines the extent to which the assay detects other forms of gastrin or related peptides.
-
Procedure:
-
Prepare solutions of potentially cross-reacting peptides (e.g., Gastrin-17, Gastrin-14, Cholecystokinin) at high concentrations.
-
Analyze these solutions using the "this compound" immunoassay.
-
Calculate the percentage cross-reactivity based on the concentration of the cross-reactant that gives a response equivalent to a known concentration of "this compound".
-
-
Acceptance Criteria: The cross-reactivity with other gastrin forms should be characterized and reported. For an assay intended to be specific for "this compound," cross-reactivity with G17 should be minimal.
Visualizing Key Processes
To aid in the understanding of "this compound" biology and the experimental workflows for its analysis, the following diagrams are provided.
References
"Big gastrin" vs. progastrin: functional differences and similarities
A detailed examination of the functional distinctions and shared characteristics of "big gastrin" (G34) and its precursor, progastrin, is crucial for researchers in gastroenterology and oncology. While originating from the same gene, these peptides exhibit divergent physiological and pathological roles. This guide provides a comprehensive comparison, supported by experimental data and detailed methodologies, to elucidate their unique contributions to cellular signaling and disease.
I. Functional Overview: From Digestion to Disease
"this compound" (G34) is a major circulating form of the hormone gastrin, a key regulator of gastric acid secretion and mucosal growth.[1][2] Synthesized in the G-cells of the stomach and duodenum, its primary role is to stimulate parietal cells to release hydrochloric acid, aiding in digestion.[1][3][4][5] In contrast, progastrin, the 80-amino acid precursor to all gastrin forms, is typically processed intracellularly and not secreted in significant amounts in healthy individuals.[6][7] However, in various malignancies, particularly gastrointestinal cancers, progastrin processing is incomplete, leading to its secretion into the bloodstream where it is often referred to as hPG80.[7][8] This circulating progastrin has been implicated in promoting tumor growth, cell proliferation, and the survival of cancer stem cells.[7][9]
II. Comparative Data
To facilitate a clear understanding of their distinct properties, the following tables summarize key quantitative data for "this compound" and progastrin.
Table 1: Physicochemical and Receptor Binding Characteristics
| Feature | "this compound" (G34) | Progastrin |
| Amino Acid Length | 34 | 80 |
| Primary Receptor | Cholecystokinin B (CCKB) Receptor[1][10] | Putative specific receptor(s), Annexin II, GPR56[9][11] |
| Receptor Binding Affinity (Kd/Ki) | High affinity for CCKB receptor (approx. 0.3–1 nM)[12] | High affinity for its own binding sites (0.5 to 1 nM)[11] |
Table 2: Plasma Concentrations in Health and Disease
| Condition | "this compound" (G34) Concentration | Progastrin (hPG80) Concentration |
| Healthy Individuals (Fasting) | Basal levels are similar to G17[13] | Barely detectable to low levels (Median: ~0.20 - 1.37 pM)[7][14] |
| Gastric Ulcer Patients | Raised basal levels before a meal[15] | Not typically elevated |
| Duodenal Ulcer Patients | Similar to normal basal levels, but significantly increased after a meal[15] | Not typically elevated |
| Cancer Patients (various) | May be elevated in certain neuroendocrine tumors | Significantly higher than in healthy individuals (Median: ~3.96 - 10.65 pM)[7][16] |
Table 3: Proliferative Effects
| Molecule | Cell Type | Proliferative Effect |
| "this compound" (G34) | Gastric mucosal cells | Stimulates DNA, RNA, and protein synthesis; increases parietal cell number[1][17][18] |
| Progastrin | Colonic epithelial cells, Colorectal cancer cells | Promotes proliferation and is essential for cancer stem cell survival[7][9][19][20] |
III. Signaling Pathways
The functional differences between "this compound" and progastrin are rooted in their distinct signaling pathways.
"this compound" Signaling Pathway
"this compound" exerts its effects primarily through the G-protein coupled CCKB receptor.[1][21] Binding of G34 to the CCKB receptor on parietal and enterochromaffin-like (ECL) cells activates multiple downstream signaling cascades, including the phospholipase C/protein kinase C (PLC/PKC) and MAPK pathways, ultimately leading to increased gastric acid secretion and mucosal cell proliferation.[3][4][22]
Progastrin Signaling Pathway
Progastrin's signaling is more complex and less completely understood. In cancer cells, progastrin can activate the Wnt/β-catenin signaling pathway, a critical pathway in development and cancer.[22] This activation can lead to the transcription of genes that promote cell proliferation and survival.[6] Unlike amidated gastrins, progastrin does not appear to signal through the classical G-protein coupled pathways of the CCKB receptor, but may utilize a β-arrestin-dependent pathway.[5][23]
References
- 1. Plasma hPG80 (Circulating Progastrin) as a Novel Prognostic Biomarker for early-stage breast cancer in a breast cancer cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gastrin [vivo.colostate.edu]
- 3. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Progastrin stimulates colonic cell proliferation via CCK2R- and β-arrestin-dependent suppression of BMP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ascopubs.org [ascopubs.org]
- 8. Binding of progastrin fragments to the 78 kDa gastrin-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Cholecystokinin B receptor - Wikipedia [en.wikipedia.org]
- 11. Progastrin: An Overview of Its Crucial Role in the Tumorigenesis of Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gastrin and the Moderate Hypergastrinemias - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound - Wikipedia [en.wikipedia.org]
- 16. gavinpublishers.com [gavinpublishers.com]
- 17. Effect of gastrin on gastric mucosal cell proliferation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Physiology, Gastrin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Progastrin Peptides Increase the Risk of Developing Colonic Tumors: Impact on Colonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Progastrin-Induced Secretion of Insulin-Like Growth Factor 2 From Colonic Myofibroblasts Stimulates Colonic Epithelial Proliferation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Reactome | Gastrin binds to CCK-B receptor [reactome.org]
- 22. researchgate.net [researchgate.net]
- 23. Progastrin Stimulates Colonic Cell Proliferation via CCK2R- and β-Arrestin–Dependent Suppression of BMP2 - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling "Big Gastrin": A Comparative Guide to Its Clinical Utility in Oncology
For Researchers, Scientists, and Drug Development Professionals
The quest for sensitive and specific biomarkers is a cornerstone of modern oncology research and drug development. Among the promising candidates, human progastrin (hPG80), often referred to as "big gastrin," has garnered significant attention for its potential role in cancer diagnostics, prognostics, and as a therapeutic target. This guide provides an objective comparison of progastrin with established tumor markers, supported by experimental data, to aid in the evaluation of its clinical and research applications.
Progastrin (hPG80): An Emerging Biomarker in Oncology
Progastrin is the precursor to the hormone gastrin.[1][2] Under normal physiological conditions, it is processed into mature gastrin and is typically not detectable in the blood of healthy individuals.[1] However, in various malignancies, tumor cells can secrete unprocessed progastrin into circulation.[1][2] This circulating form, hPG80, has been implicated in key tumorigenic processes, including cell proliferation, angiogenesis, and the survival of cancer stem cells.[1] The expression of the gene encoding progastrin, GAST, is a direct target of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in cancer.[3]
Comparative Analysis of Progastrin and Conventional Tumor Markers
A direct comparison of the diagnostic and prognostic performance of progastrin with established biomarkers such as Carcinoembryonic Antigen (CEA), Cancer Antigen 125 (CA-125), and Prostate-Specific Antigen (PSA) from head-to-head studies is limited in the current literature. However, by compiling data from various studies, we can assess their individual performances.
Diagnostic Performance
The diagnostic accuracy of a biomarker is crucial for its clinical utility in detecting cancer. The following tables summarize the reported diagnostic performance of progastrin (hPG80), CEA, CA-125, and PSA in various cancers.
Table 1: Diagnostic Performance of Progastrin (hPG80)
| Cancer Type | Sensitivity | Specificity | Area Under the Curve (AUC) | Notes |
| Multiple Cancers (pooled) | 77% | - | 0.91 | Detected in 15 different cancer types.[3] |
| Lung Cancer | - | 88% (for hPG80 > 7.73 pM in patients > 58 years) | 0.75 | [4] |
| Hepatocellular Carcinoma | - | 88% (for hPG80 > 7.73 pM in patients > 58 years) | 0.75 | [4] |
| Neuroendocrine Neoplasms | 58.67% - 69.23% | 90% | - | Compared to a young healthy control group.[5] |
| Early-Stage Cancers (pooled) | 100% | 80% | 0.89 | In a multi-cancer early detection study.[6] |
Table 2: Diagnostic Performance of Conventional Biomarkers
| Biomarker | Cancer Type | Sensitivity | Specificity | Area Under the Curve (AUC) |
| CEA | Colorectal Cancer | 50% - 80% | >80% | - |
| CA-125 | Ovarian Cancer (Epithelial) | - | - | 0.91 |
| PSA | Prostate Cancer | High (e.g., 93%) | Low (e.g., 20%) | 0.72 - 0.97 |
It is important to note that the sensitivity and specificity of these markers can vary significantly depending on the cancer stage, the cutoff values used, and the patient population studied. One study suggested that hPG80 identified more patients than conventional tumor markers in several cancers, with the exception of prostate cancer where its performance was similar to PSA.[7]
Prognostic Performance
The ability of a biomarker to predict patient outcomes is critical for risk stratification and treatment planning. The following tables summarize the prognostic value of progastrin and other established markers.
Table 3: Prognostic Performance of Progastrin (hPG80)
| Cancer Type | Association with Outcome | Hazard Ratio (HR) / p-value |
| Metastatic Renal Cell Carcinoma | High hPG80 levels associated with poorer overall survival. | p < 0.0001[8] |
| Hepatocellular Carcinoma | High hPG80 levels associated with significantly lower median overall survival. | p < 0.0001[9][10] |
Table 4: Prognostic Performance of Conventional Biomarkers
| Biomarker | Cancer Type | Association with Outcome | Hazard Ratio (HR) / p-value |
| CA-125 | Ovarian Cancer (Advanced) | Elevated pretreatment levels associated with shorter progression-free survival. | HR for progression increased by 7% for every 1-fold increase in CA-125 (p < 0.001)[11] |
| CA-125 | Ovarian Cancer (Epithelial) | Higher pretreatment levels significantly associated with poorer overall and progression-free survival. | OS: HR=1.62; PFS: HR=1.59 (p<0.001 for both)[12] |
Signaling Pathways and Experimental Workflows
Progastrin Signaling Pathway
Progastrin exerts its pro-tumorigenic effects through various signaling pathways. A key pathway involves its interaction with the Wnt/β-catenin signaling cascade. The GAST gene, which encodes progastrin, is a direct target of this pathway, creating a potential positive feedback loop that promotes cancer progression.
Caption: Progastrin and the Wnt/β-catenin signaling pathway in cancer.
Experimental Workflow for hPG80 Measurement
The quantification of circulating hPG80 is typically performed using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA). The DxPG80 kit is a commercially available assay for this purpose.
Caption: A typical experimental workflow for measuring hPG80 levels.
Experimental Protocols
Measurement of Circulating hPG80 by ELISA (DxPG80 Assay)
This protocol is a generalized summary based on available information for the DxPG80 ELISA kit. For precise details, refer to the manufacturer's instructions.
1. Sample Collection and Preparation:
-
Collect whole blood samples in EDTA-containing tubes.
-
Centrifuge the samples to separate the plasma.
-
Store plasma samples at -20°C or -80°C until analysis. Avoid repeated freeze-thaw cycles.
2. ELISA Procedure:
-
Bring all reagents and samples to room temperature before use.
-
Add standards, controls, and plasma samples to the appropriate wells of the microplate pre-coated with an anti-hPG80 capture antibody.
-
Incubate the plate, typically for 60-90 minutes at 37°C.
-
Wash the wells multiple times with the provided wash buffer to remove unbound substances.
-
Add a biotin-labeled anti-hPG80 detection antibody to each well and incubate, usually for 60 minutes at 37°C.
-
Wash the wells again.
-
Add a streptavidin-HRP (Horseradish Peroxidase) conjugate and incubate, typically for 30 minutes at 37°C.
-
Perform a final wash step.
-
Add TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution to each well and incubate in the dark for 10-20 minutes at 37°C to allow for color development.
-
Stop the reaction by adding a stop solution.
-
Measure the optical density (absorbance) of each well using a microplate reader at a wavelength of 450 nm.
3. Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of hPG80 in the patient samples by interpolating their absorbance values from the standard curve.
The DxPG80 assay has a reported limit of detection of 1 pM and a limit of quantification of 3.3 pM.[13] It shows no cross-reactivity with other gastrin-related peptides like gastrin-17, Gastrin-Gly, or CTFP (C-Terminus Flanking Peptide), nor with other common tumor markers such as CA125, CEA, or PSA.[4][13]
Conclusion and Future Directions
Circulating progastrin (hPG80) shows considerable promise as a pan-cancer biomarker with potential applications in diagnosis, prognosis, and monitoring of treatment response. Its connection to the fundamental Wnt signaling pathway provides a strong biological rationale for its involvement in tumorigenesis. While existing data suggests favorable performance characteristics, there is a clear need for large-scale, prospective clinical trials that directly compare the diagnostic and prognostic utility of hPG80 against or in combination with established biomarkers like CEA, CA-125, and PSA across various cancer types. Such studies are essential to definitively establish the clinical value of "this compound" and guide its integration into routine oncological practice and drug development pipelines.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Association between Serum Progastrin Biomarker Level and Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Diagnostic value of the wnt target and cancer-associated blood biomarker hPG80: ONCOPRO case-control prospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hPG80 (Circulating Progastrin), a Novel Blood-Based Biomarker for Detection of Poorly Differentiated Neuroendocrine Carcinoma and Well Differentiated Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gavinpublishers.com [gavinpublishers.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Plasma hPG80 (Circulating Progastrin) as a Novel Prognostic Biomarker for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plasma hPG80 (Circulating Progastrin) as a Novel Prognostic Biomarker for Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DSpace [christie.openrepository.com]
- 12. Confirmation of the utility of the CA-125 elimination rate (KELIM) as an indicator of the chemosensitivity in advanced-stage ovarian cancer in a “real-life setting” - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of the Pharmacokinetics of Gastrin Isoforms: Half-Life and Clearance Rates
For researchers, scientists, and drug development professionals, understanding the pharmacokinetic properties of gastrin isoforms is crucial for elucidating their physiological roles and harnessing their therapeutic or diagnostic potential. This guide provides a comprehensive comparison of the half-life and clearance rates of major gastrin isoforms, supported by experimental data and detailed methodologies.
Gastrin, a key peptide hormone regulating gastric acid secretion, exists in various isoforms differing in peptide chain length and post-translational modifications. These structural variations significantly impact their metabolic stability, influencing their duration of action and overall biological potency. This comparison focuses on the principal circulating forms: gastrin-34 ("big gastrin"), gastrin-17 ("little gastrin"), and their precursor, progastrin, which has gained attention for its role in oncology as hPG80. Additionally, the influence of post-translational modifications such as sulfation on these parameters will be examined.
Quantitative Comparison of Gastrin Isoform Pharmacokinetics
The following table summarizes the available data on the half-life and metabolic clearance rates of various gastrin isoforms in humans. These parameters are critical determinants of the in vivo bioactivity of each isoform.
| Gastrin Isoform | Half-Life (t½) | Metabolic Clearance Rate (MCR) | Species |
| Progastrin (hPG80) | ~30 minutes[1] | Not well-defined | Human |
| Gastrin-34 (G-34) | 14.7 - 16.8 minutes | Slower than G-17 | Dog[2] |
| Gastrin-17 (G-17) | 9.5 - 10.5 minutes[3] | 16.5 ± 1.3 ml·kg⁻¹·min⁻¹[4][5] | Human[3] |
| 5.3 ± 0.3 minutes[4][5] | Human[4][5] | ||
| 3.5 minutes[3] | 3 times faster than in humans | Dog[3] | |
| Sulfated Gastrin-6 | 2.1 ± 0.3 minutes[4][5] | 42.8 ± 3.7 ml·kg⁻¹·min⁻¹[4][5] | Human[4][5] |
| Nonsulfated Gastrin-6 | 1.9 ± 0.3 minutes[4][5] | 139.4 ± 9.6 ml·kg⁻¹·min⁻¹[4][5] | Human[4][5] |
Experimental Protocols
The determination of gastrin isoform half-life and clearance rates typically involves in vivo infusion studies coupled with sensitive immunoassays for quantification.
Determination of Half-Life and Metabolic Clearance Rate
A common experimental approach involves the continuous intravenous infusion of a specific gastrin isoform until a steady-state plasma concentration is achieved. The metabolic clearance rate (MCR) is then calculated based on the infusion rate and the steady-state plasma concentration. The half-life (t½) is determined by measuring the rate of disappearance of the hormone from the circulation after the infusion is stopped.
Workflow for Determining Gastrin Pharmacokinetics
Key Steps in the Protocol:
-
Subject Preparation: Human or animal subjects are typically required to fast overnight to ensure basal gastrin levels are stable and to prevent interference from food-stimulated gastrin release.
-
Infusion: A sterile solution of the purified gastrin isoform is infused intravenously at a constant rate.
-
Blood Sampling: Blood samples are collected at baseline before the infusion begins, at regular intervals during the infusion to monitor the approach to steady-state, and at multiple time points after the cessation of the infusion to measure the decay in plasma concentration.
-
Sample Processing: Blood samples are collected in tubes containing anticoagulants and protease inhibitors to prevent degradation of the peptide hormones. Plasma is then separated by centrifugation and stored frozen until analysis.
-
Quantification: The concentration of the specific gastrin isoform in the plasma samples is measured using a highly sensitive and specific method, most commonly a radioimmunoassay (RIA).
-
Pharmacokinetic Analysis:
-
MCR is calculated using the formula: MCR = Infusion Rate / (Steady-State Concentration - Basal Concentration).
-
Half-life (t½) is determined from the elimination phase data (post-infusion) by plotting the logarithm of the gastrin concentration against time. The time it takes for the concentration to decrease by half is the half-life.
-
Radioimmunoassay (RIA) for Gastrin Quantification
RIA is a classic and highly sensitive technique used to measure the concentration of antigens, such as peptide hormones, in biological fluids.
Radioimmunoassay (RIA) Workflow
Key Components of the RIA Protocol:
-
Antibody: A specific antibody that binds to the gastrin isoform of interest.
-
Radiolabeled Gastrin: A purified preparation of the gastrin isoform that has been labeled with a radioisotope (e.g., ¹²⁵I).
-
Standard Curve: A series of known concentrations of the unlabeled gastrin isoform are used to generate a standard curve, which allows for the determination of the unknown concentration in the plasma samples.
-
Separation Technique: A method to separate the antibody-bound radiolabeled gastrin from the free radiolabeled gastrin (e.g., precipitation with a second antibody or solid-phase separation).
Signaling Pathways
The biological effects of gastrin are primarily mediated through the cholecystokinin B (CCK-B) receptor, a G-protein coupled receptor. In contrast, progastrin (hPG80) exerts its effects in cancer through distinct signaling pathways.
Gastrin Signaling Pathway
Upon binding to the CCK-B receptor on parietal and enterochromaffin-like (ECL) cells, gastrin initiates a signaling cascade that ultimately leads to the secretion of gastric acid.
Gastrin Signaling via the CCK-B Receptor
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cholecystokinin-B/gastrin receptor signaling pathway involves tyrosine phosphorylations of p125FAK and p42MAP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
A Comparative Guide to a Novel Biomarker Panel Featuring "Big Gastrin" for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of a novel biomarker panel incorporating "Big Gastrin" (progastrin, G-34) against established panels, primarily those including gastrin-17, for the potential diagnosis and monitoring of certain cancers, with a focus on gastrointestinal malignancies. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by available experimental data.
Introduction to Gastrin and its Forms as Biomarkers
Gastrin is a peptide hormone that plays a crucial role in stimulating gastric acid secretion and mucosal growth. It exists in several forms, with the most abundant being gastrin-34 ("this compound") and gastrin-17 ("Little Gastrin"). While gastrin-17 has been a component of biomarker panels for some time, recent research has highlighted the potential of its precursor, progastrin (which is closely related to this compound), as a valuable biomarker in oncology.[1][2] Progastrin is reported to be elevated in the circulation of patients with various cancers and is implicated in tumorigenesis through pathways promoting cell proliferation and inhibiting apoptosis.[1][3]
Performance of a "this compound" (Progastrin) Biomarker
Recent studies have investigated progastrin as a standalone biomarker for cancer detection. A notable study assessing progastrin in 1,319 patients with various cancers and 557 healthy individuals reported a significant difference in plasma concentrations between the two groups.[4]
Table 1: Performance of Progastrin as a Cancer Biomarker
| Biomarker | Method | Population | Key Findings |
| Progastrin (hPG80) | ELISA | 1,319 cancer patients (12 types), 557 healthy controls | Median concentration in cancer patients: 4.47 pM vs. 0.20 pM in controls (P < 0.0001).[4] |
| Area Under the Curve (AUC) for diagnostic discrimination: 0.86 (95% CI, 0.83-0.89).[4] | |||
| Progastrin | ELISA | 40 gastric cancer patients, 42 healthy controls | Significantly higher serum levels in gastric cancer patients (P = 0.035).[1][5] |
Established Biomarker Panels: Gastrin-17 and Pepsinogens
The most widely used biomarker panels for gastric health assessment, particularly in the context of atrophic gastritis and gastric cancer risk, combine gastrin-17 with pepsinogen I (PGI) and pepsinogen II (PGII). The levels of these markers in the blood can indicate the health of the gastric mucosa.
Table 2: Performance of Gastrin-17 and Pepsinogen Biomarker Panels in Gastric Cancer and Atrophic Gastritis
| Biomarker(s) | Method | Population | Condition | Sensitivity | Specificity | AUC |
| PGI and PGR | Not specified | Mongolian subjects (40 gastric cancer, 40 atrophic gastritis, 40 healthy) | Gastric Cancer | PGI: 47.2%, PGR: 75% | PGI: 86.8%, PGR: 60.5% | PGI: 64.3%, PGR: 71.6%[6] |
| PGI and PGR | Not specified | Mongolian subjects (40 gastric cancer, 40 atrophic gastritis, 40 healthy) | Atrophic Gastritis | PGI: 75%, PGR: 85% | PGI: 50%, PGR: 44.7% | PGI: 65.2%, PGR: 62.7%[6] |
| G-17, PGII, PGR | Not specified | Eastern China population | Gastric Cancer | G-17: 83.3%, PGII: 70.4%, PGR: 79.6% | G-17: 51.8%, PGII: 56.3%, PGR: 47.8% | Not specified[7] |
| G-17 and PGR combined | Not specified | Eastern China population | Gastric Cancer | 70.4% | 70.1% | Not specified[7] |
| Gastrin-17, CEA, CA12-5, CA19-9 | Not specified | 230 gastric cancer patients, 99 healthy controls | Gastric Cancer | Gastrin-17: 71.30% (with optimal cutoff) | Gastrin-17: 63.64% (with optimal cutoff) | Not specified[8] |
Experimental Protocols
Sample Collection and Handling for Gastrin Measurement
Accurate measurement of gastrin levels requires strict adherence to sample collection and handling protocols due to the instability of the analyte.
-
Patient Preparation: The patient should fast overnight (preferably for 12 hours or more). Certain medications that can influence gastrin levels, such as proton pump inhibitors (PPIs) and H2-receptor antagonists, should be discontinued for a specified period before the test (e.g., one week for PPIs, 72 hours for H2-receptor antagonists).
-
Blood Collection: A venous blood sample is collected into an SST tube.
-
Immediate Handling: The collected sample should be placed on ice immediately.
-
Processing: The blood should be centrifuged, and the serum aliquoted into a plastic vial and frozen within one hour of collection. Hemolyzed samples are not suitable for analysis.
Enzyme-Linked Immunosorbent Assay (ELISA) for Progastrin/Gastrin
ELISA is a common method for quantifying gastrin and progastrin levels in serum or plasma. Commercial kits are available for this purpose. The general principle is as follows:
-
Coating: A microplate is pre-coated with an antibody specific to the target gastrin form.
-
Sample/Standard Addition: Patient samples and standards of known concentrations are added to the wells.
-
Competitive Binding (for competitive ELISA): In this format, a fixed amount of biotin-labeled gastrin competes with the gastrin in the sample/standard for binding to the coated antibody.
-
Washing: Unbound components are washed away.
-
Conjugate Addition: A streptavidin-HRP conjugate is added, which binds to the biotin-labeled gastrin.
-
Substrate Reaction: A substrate solution (e.g., TMB) is added, which is converted by the HRP enzyme to produce a colored product.
-
Signal Detection: The intensity of the color is measured using a microplate reader. The concentration of the target gastrin in the sample is inversely proportional to the signal in a competitive ELISA.
Signaling Pathways and Experimental Workflow
Gastrin Signaling Pathway
Gastrin and its precursors exert their effects through various signaling pathways, primarily by binding to the cholecystokinin B (CCK-B) receptor. This interaction can trigger a cascade of intracellular events that influence cell growth, proliferation, and apoptosis.
Caption: Gastrin Signaling Pathway
Biomarker Validation Workflow
The validation of a new biomarker panel involves a multi-step process to ensure its analytical and clinical performance.
Caption: Biomarker Validation Workflow
Conclusion
The inclusion of "this compound" (progastrin) in biomarker panels shows promise for enhancing the diagnosis and monitoring of various cancers. While direct comparative studies with established gastrin-17/pepsinogen panels are limited, the available data suggests that progastrin is a strong candidate biomarker. Further large-scale validation studies are necessary to fully elucidate the clinical utility of a "this compound"-inclusive panel and to establish its superiority or complementary role to existing biomarker panels. The methodologies and workflows outlined in this guide provide a framework for the continued evaluation of this and other novel biomarker panels.
References
- 1. Association between Serum Progastrin Biomarker Level and Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ascopubs.org [ascopubs.org]
- 5. Association between Serum Progastrin Biomarker Level and Gastric Cancer [journal.waocp.org]
- 6. Diagnostic performances of pepsinogens and gastrin-17 for atrophic gastritis and gastric cancer in Mongolian subjects | PLOS One [journals.plos.org]
- 7. The Diagnostic Value of Serum Gastrin-17 and Pepsinogen for Gastric Cancer Screening in Eastern China - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
Head-to-head comparison of "Big gastrin" ELISA kits from different manufacturers
For researchers, scientists, and drug development professionals, the accurate quantification of "Big gastrin" (G34), a key gastrointestinal hormone, is crucial for a wide range of studies, from cancer research to gastrointestinal physiology. The selection of a reliable ELISA kit is a critical first step in ensuring the validity of experimental data. This guide provides a head-to-head comparison of commercially available "this compound" ELISA kits, focusing on their performance characteristics and experimental protocols to aid in the selection of the most suitable kit for your research needs.
Performance Characteristics
The performance of an ELISA kit is determined by several key parameters, including sensitivity, detection range, precision, and specificity. The following table summarizes the reported performance characteristics of "this compound" ELISA kits from various manufacturers. It is important to note that this data is compiled from manufacturers' specifications and available literature, and direct comparative studies are limited. Therefore, performance may vary under different experimental conditions.
| Manufacturer/Supplier | Kit Name/Catalog No. | Sensitivity (pg/mL) | Detection Range (pg/mL) | Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) | Cross-Reactivity Highlights |
| RayBiotech | Gastrin ELISA Kit | 9.92 | 0.1 - 1,000 | Not specified | Not specified | No cross-reactivity with Ghrelin, Nesfatin, Angiotensin II, NPY, and APC.[1] |
| Cusabio | Rat Gastrin ELISA Kit | 0.078 | 0.312 - 20 | <8 | <10 | No significant cross-reactivity or interference observed with analogues.[2] |
| Cloud-Clone Corp. | ELISA Kit for Gastrin (GT) (CEB224Hu) | <4.89 | 12.35 - 1,000 | <10 | <12 | High sensitivity and excellent specificity for Gastrin (GT). No significant cross-reactivity or interference between Gastrin (GT) and analogues was observed.[3] |
| FineTest | Human PG80 (Circulating progastrin) QuickTest ELISA Kit (QT-EH4077) | Not specified | Not specified | Specified for low, medium, and high concentration samples tested 20 times on the same plate. | Specified for low, medium, and high concentration samples tested 20 times on three different plates. | Specifically binds with PG80, no obvious cross reaction with other analogues.[4] |
| Abcam | Human Gastrin I ELISA Kit (ab133033) | Not specified | Not specified | Not specified | Not specified | Human Gastrin I (G17-I): 100%, this compound (G34-I): 0.8%.[5] |
| Reddot Biotech | Guinea pig Gastrin (GT) ELISA Kit (RD-GT-Gu) | 5.9 | 15.625 - 1000 | <10 | <12 | Not specified |
| LifeSct | Canine Gastrin (GT) ELISA Kit (96T) | Not specified | Not specified | <10 | <12 | Not specified |
Experimental Protocols
The general workflow for "this compound" ELISA kits is similar across manufacturers, typically involving a competitive or sandwich immunoassay format. However, incubation times, reagent preparation, and washing steps can vary. Below is a generalized experimental protocol, with specific details from various manufacturers highlighted. Researchers should always refer to the specific kit manual for the most accurate and up-to-date instructions.
General Experimental Workflow:
-
Reagent and Sample Preparation:
-
Bring all reagents and samples to room temperature before use.
-
Reconstitute or dilute standards and controls as per the kit instructions to generate a standard curve.
-
Prepare wash buffer by diluting the concentrated stock.
-
Dilute samples as necessary to fall within the detection range of the assay.
-
-
Assay Procedure:
-
Add standards, controls, and samples to the appropriate wells of the pre-coated microplate.
-
For Sandwich ELISA: Add a biotin-conjugated detection antibody. Incubate.
-
For Competitive ELISA: Add a fixed amount of HRP-conjugated "this compound" and the specific antibody. Incubate.
-
Wash the plate multiple times to remove unbound reagents.
-
Add Streptavidin-HRP (for sandwich ELISA) or substrate solution (for competitive ELISA). Incubate.
-
Stop the reaction and measure the absorbance at the specified wavelength (typically 450 nm).
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the corresponding concentrations of the standards.
-
Determine the concentration of "this compound" in the samples by interpolating their absorbance values from the standard curve.
-
Key Variations in Protocols:
-
Incubation Times: Incubation times for sample/antibody binding and substrate reaction can vary significantly between kits, ranging from 1 to 2.5 hours for the initial incubation and 15 to 60 minutes for the substrate incubation.
-
Assay Format: Kits may employ either a sandwich ELISA or a competitive ELISA format. This will alter the specific steps of adding detection reagents.
-
Washing Steps: The number of washes and the volume of wash buffer per well can differ. Thorough washing is critical for reducing background and ensuring accurate results.
Mandatory Visualizations
To further clarify the biological context and experimental process, the following diagrams are provided.
Gastrin Signaling Pathway
Gastrin exerts its physiological effects primarily through the cholecystokinin B receptor (CCKBR), a G-protein coupled receptor. Upon binding, it activates downstream signaling cascades, leading to various cellular responses, including gastric acid secretion and cell proliferation.
References
- 1. raybiotech.com [raybiotech.com]
- 2. cusabio.com [cusabio.com]
- 3. ELISA Kit for Gastrin (GT) | CEB224Hu | Homo sapiens (Human) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 4. Human PG80 (Circulating progastrin) QuickTest ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 5. Human Gastrin I ELISA Kit (GAST) (ab133033) | Abcam [abcam.com]
Differentiating the Signaling Pathways of "Big Gastrin" (G-34) and Gastrin-17 (G-17): A Comparative Guide for Researchers
For Immediate Publication
This guide provides a detailed comparison of the signaling pathways and biological activities of two major forms of amidated gastrin: "Big gastrin" (G-34) and gastrin-17 (G-17). Synthesized by G-cells in the gastrointestinal tract, these peptide hormones are critical regulators of gastric acid secretion and mucosal growth.[1][2][3] While both isoforms exert their physiological effects through the same primary receptor, their distinct pharmacokinetic profiles lead to notable differences in their overall biological impact. This document is intended for researchers, scientists, and drug development professionals investigating gastrin signaling in physiological and pathological contexts.
Overview of Gastrin Signaling
Both G-34 and G-17 are products of the post-translational processing of preprogastrin.[1][4] They mediate their effects primarily by binding to the cholecystokinin B receptor (CCKBR), a G-protein coupled receptor (GPCR).[1] The CCKBR is expressed on various cell types, most notably parietal cells and enterochromaffin-like (ECL) cells in the stomach.[2]
The canonical signaling cascade initiated by the binding of gastrin to the CCKBR involves the activation of the Gq alpha subunit. This, in turn, stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These second messengers subsequently activate downstream signaling networks, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways, which are crucial for cell proliferation and survival.[2]
Signaling Pathway Diagram
The following diagram illustrates the common signaling pathway activated by both G-34 and G-17 upon binding to the CCKBR.
Comparative Analysis of G-34 and G-17
While both gastrin isoforms activate the same primary signaling cascade, their differentiation lies more in their pharmacokinetic properties rather than distinct molecular signaling mechanisms. Current research indicates that G-34 and G-17 have similar intrinsic bioactivity at the receptor level when present at equivalent concentrations.
Data Presentation: Quantitative Comparison
The table below summarizes the key quantitative differences between G-34 and G-17 based on available experimental data.
| Parameter | "this compound" (G-34) | Gastrin-17 (G-17) | Key Findings |
| Structure | 34 amino acids | 17 amino acids | G-17 is the C-terminal 17-amino acid sequence of G-34.[1] |
| Half-life in Plasma | ~42 minutes | ~7 minutes | G-34 has a significantly longer plasma half-life.[5] |
| Predominant Form | Duodenum and fasting plasma[5] | Gastric antrum and postprandial plasma[5] | The relative abundance of each form varies by location and physiological state. |
| Acid Secretion Potency | Similar to G-17 at equimolar blood concentrations | Similar to G-34 at equimolar blood concentrations | Despite differences in size, their intrinsic potency for stimulating gastric acid secretion is comparable. |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and differentiate the signaling of gastrin isoforms.
Radioligand Binding Assay for CCKBR
This assay is used to determine the binding affinity (Kd) and receptor density (Bmax) of G-34 and G-17 for the CCKBR.
-
Cell/Membrane Preparation:
-
Culture cells expressing CCKBR (e.g., CHO-CCKBR or AR4-2J cells) to confluence.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration using a BCA or Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, add cell membranes (20-50 µg of protein) to each well.
-
For saturation binding, add increasing concentrations of radiolabeled gastrin (e.g., ¹²⁵I-G-17) in the absence (total binding) or presence (non-specific binding) of a high concentration of unlabeled gastrin.
-
For competition binding, add a fixed concentration of radiolabeled gastrin along with increasing concentrations of unlabeled G-34 or G-17.
-
Incubate at 37°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through a glass fiber filter (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine.
-
Wash the filters rapidly with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
Intracellular Calcium Mobilization Assay
This assay measures the ability of G-34 and G-17 to stimulate an increase in intracellular calcium concentration.[11][12][13]
-
Cell Preparation and Dye Loading:
-
Plate CCKBR-expressing cells on glass-bottom dishes or 96-well black-walled plates.
-
Wash the cells with a balanced salt solution (e.g., HBSS) buffered with HEPES.
-
Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM (2-5 µM), in the dark at room temperature for 30-45 minutes.
-
Wash the cells twice with the buffered salt solution to remove excess dye and allow for de-esterification of the dye for 30 minutes.
-
-
Calcium Measurement:
-
Place the plate in a fluorescence plate reader or on the stage of a fluorescence microscope equipped for ratiometric imaging.
-
Measure the baseline fluorescence ratio by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.
-
Add varying concentrations of G-34 or G-17 to the wells.
-
Record the change in fluorescence ratio over time.
-
-
Data Analysis:
Western Blot Analysis of ERK and Akt Phosphorylation
This method is used to assess the activation of downstream signaling pathways by measuring the phosphorylation of key kinases.[14][15][16][17]
-
Cell Treatment and Lysis:
-
Serum-starve CCKBR-expressing cells for 12-24 hours.
-
Treat the cells with different concentrations of G-34 or G-17 for various time points (e.g., 5, 15, 30, 60 minutes).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants.
-
-
SDS-PAGE and Immunoblotting:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) or phosphorylated Akt (p-Akt) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
Conclusion
The primary difference between "this compound" (G-34) and gastrin-17 (G-17) lies in their pharmacokinetic properties, with G-34 exhibiting a substantially longer plasma half-life.[5] At the molecular level, both isoforms bind to and activate the CCKBR, initiating a common set of downstream signaling pathways, including the PLC/IP3/DAG and MAPK/ERK cascades. While direct comparative studies on receptor affinity and downstream effector activation are limited, the available evidence suggests that their intrinsic biological activity is largely equivalent. Therefore, the prolonged action of G-34 due to its slower clearance is the most significant factor differentiating its physiological effects from those of G-17. Researchers should consider these pharmacokinetic differences when designing experiments and interpreting data related to gastrin signaling.
Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for comparing G-34 and G-17 and the logical relationship of their biological effects.
References
- 1. Gastrin - Wikipedia [en.wikipedia.org]
- 2. The Production and Role of Gastrin-17 and Gastrin-17-Gly in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UpToDate 2018 [bsgdtphcm.vn]
- 4. uniprot.org [uniprot.org]
- 5. Gastrin and the Moderate Hypergastrinemias - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. moodle2.units.it [moodle2.units.it]
- 12. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. ccrod.cancer.gov [ccrod.cancer.gov]
- 17. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Big Gastrin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of biologically active compounds like big gastrin is a critical aspect of laboratory operations. Adherence to proper disposal protocols mitigates potential environmental and health risks. This guide provides essential, step-by-step procedures for the proper disposal of this compound and associated laboratory waste.
While specific regulatory disposal guidelines for this compound are not extensively detailed, the overarching principles for the disposal of peptide and pharmaceutical waste must be strictly followed. The primary objective is to prevent the release of this biologically active hormone into the environment and to comply with all local, state, and federal regulations, such as those set by the Resource Conservation and Recovery Act (RCRA) and the Environmental Protection Agency (EPA).[1]
Key Disposal Considerations
All waste streams containing this compound, including the pure peptide, stock solutions, experimental solutions, and contaminated materials, must be identified and segregated from other laboratory waste at the point of generation.[1] Use dedicated, clearly labeled, and sealed containers for collection.
| Waste Stream | Disposal Consideration | Regulatory Framework |
| Unused/Expired this compound | Treat as chemical waste. Do not dispose of down the drain or in regular trash. | RCRA, EPA, Local Institutional Policies |
| Contaminated Labware | Segregate as contaminated waste. Decontaminate if possible; otherwise, dispose of as hazardous waste. | Institutional Environmental Health & Safety (EH&S) Guidelines |
| Solutions Containing this compound | Collect in a designated, labeled waste container. Do not mix with incompatible waste streams. | RCRA, State and Local Waste Regulations |
| Personal Protective Equipment (PPE) | Dispose of as solid waste, unless grossly contaminated, in which case it should be treated as hazardous waste. | Institutional EH&S Guidelines |
Experimental Protocol: Inactivation and Disposal of this compound
This protocol outlines the recommended steps for the chemical inactivation and subsequent disposal of this compound waste. This procedure is based on the principle that gastrin degradation is pH-dependent.[1]
Materials:
-
This compound waste (solutions or reconstituted lyophilized powder)
-
Sodium hydroxide (NaOH) solution (e.g., 1 M) or Hydrochloric acid (HCl) solution (e.g., 1 M)
-
pH meter or pH indicator strips
-
Appropriate personal protective equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
-
Designated hazardous waste container, properly labeled
Procedure:
-
Segregation and Preparation:
-
Collect all aqueous waste containing this compound in a dedicated, chemically resistant container.
-
Perform all subsequent steps in a certified chemical fume hood.
-
Ensure all PPE is worn correctly.
-
-
Inactivation via pH Adjustment:
-
While stirring the this compound waste solution, slowly add a sodium hydroxide solution to raise the pH to a strongly alkaline condition (e.g., pH > 12) or a hydrochloric acid solution to lower the pH to a strongly acidic condition (e.g., pH < 2). Gastrin degradation is marked at both low and high pH.[1]
-
Monitor the pH of the solution continuously using a calibrated pH meter or pH strips.
-
Once the target pH is reached, continue stirring for a minimum of 24 hours to ensure complete denaturation of the peptide.
-
-
Neutralization (if required by institutional policy):
-
After the inactivation period, neutralize the solution by slowly adding an acid (if initially made basic) or a base (if initially made acidic) until the pH is between 6.0 and 8.0. This step should be performed with caution to avoid vigorous reactions.
-
-
Containerization and Labeling:
-
Transfer the treated and neutralized waste solution into a designated hazardous waste container.
-
The container must be securely sealed and clearly labeled as "Hazardous Waste - Inactivated this compound" and include information about the chemical composition and any potential hazards.[1]
-
-
Storage and Disposal:
-
Store the sealed waste container in a designated and secure satellite accumulation area, away from incompatible materials.[2]
-
Contact your institution's Environmental Health & Safety (EH&S) department to arrange for the pickup and final disposal of the waste.[1] Provide them with accurate information regarding the waste's composition and volume.
-
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Big Gastrin
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent bioactive molecules like Big gastrin. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound, establishing a foundation of trust and value beyond the product itself. Adherence to these protocols is critical for protecting personnel and maintaining the integrity of your research.
This compound, also known as G-34, is the 34-amino acid form of the peptide hormone gastrin.[1] It is primarily responsible for stimulating gastric acid secretion, promoting gastric mucosal growth, and influencing gastric motility.[2][3] While a vital physiological molecule, elevated levels of gastrin are associated with pathological conditions, including Zollinger-Ellison syndrome and the growth of certain cancers.[1][4][5] Due to its biological activity, it must be handled with care in a laboratory setting.
Personal Protective Equipment (PPE) and Safety Recommendations
When handling this compound, particularly in its lyophilized powder form, a comprehensive approach to personal protection is non-negotiable. The following table summarizes the required PPE and safety measures.
| Equipment/Practice | Specification | Purpose |
| Eye Protection | ANSI Z87.1-compliant safety glasses or chemical splash goggles.[6] | Protects against accidental splashes during reconstitution and handling of solutions.[7] |
| Hand Protection | Chemical-resistant nitrile gloves. | Provides a primary barrier against skin contact. Gloves should be inspected before use and changed immediately if contaminated.[7][8] |
| Body Protection | Long-sleeved lab coat. | Protects skin and personal clothing from spills and contamination.[7][8] |
| Respiratory Protection | Work within a certified chemical fume hood or biosafety cabinet. | Essential when handling the lyophilized powder to prevent inhalation of aerosolized particles.[7] |
| Emergency Equipment | Accessible eyewash station and safety shower. | For immediate decontamination in case of accidental exposure.[7] |
| Work Area | Designated and clearly labeled area for peptide handling. | Confines potent compounds to a specific zone, preventing cross-contamination.[7] |
Operational Plan: From Receipt to Storage
A systematic workflow ensures safety and preserves the stability of this compound. The following diagram and procedural steps outline the process from receiving the compound to its proper storage.
Caption: Workflow for Safe Handling and Storage of this compound.
Step-by-Step Handling Protocol:
-
Receiving and Inspection : Upon receipt, inspect the package for any signs of damage.
-
Equilibration : Before opening, allow the sealed vial of lyophilized peptide to equilibrate to room temperature. This prevents condensation from forming inside the vial, which can degrade the peptide.
-
Personal Protective Equipment : Don all required PPE as outlined in the table above.
-
Work Area Preparation : Perform all handling of the lyophilized powder within a fume hood or biosafety cabinet to prevent inhalation.[7]
-
Reconstitution : Carefully reconstitute the peptide according to the experimental protocol (see below).
-
Aliquoting : To avoid repeated freeze-thaw cycles that degrade the peptide, divide the reconstituted solution into single-use aliquots.[9]
-
Labeling and Storage : Clearly label each aliquot with the peptide name, concentration, and date. For long-term storage, lyophilized powder and reconstituted solutions should be stored at -20°C or -80°C.[10]
Experimental Protocol: Reconstitution of Lyophilized this compound
This protocol provides a detailed methodology for the reconstitution of a lyophilized peptide like this compound to a stock solution.
Materials:
-
Vial of lyophilized this compound
-
Sterile, high-purity water, or a recommended buffer from the supplier's data sheet
-
Sterile, low-retention polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile, low-retention tips
-
Vortex mixer
Procedure:
-
Review Data Sheet : Before beginning, consult the manufacturer's Safety Data Sheet (SDS) and technical data sheet for any specific instructions on solubility and recommended solvents.
-
Prepare Solvent : Ensure the chosen solvent (e.g., sterile water) is at room temperature.
-
Calculate Volume : Determine the volume of solvent needed to achieve the desired stock concentration. For example, to make a 1 mg/mL (1000 µg/mL) stock solution from 1 mg of peptide, add 1 mL of solvent.
-
Add Solvent : In a fume hood, carefully remove the cap from the this compound vial. Using a calibrated pipette, add the calculated volume of solvent to the vial.
-
Dissolve Peptide : Replace the cap and gently swirl or vortex the vial to ensure the peptide is fully dissolved. Avoid vigorous shaking, which can cause aggregation.
-
Aliquot for Storage : Once fully dissolved, immediately aliquot the solution into single-use, sterile microcentrifuge tubes. The volume per aliquot should be appropriate for a single experiment.
-
Store Properly : Securely cap the aliquots and store them at -20°C or -80°C until use.
This compound Signaling Pathway
This compound exerts its primary physiological effects by binding to cholecystokinin B (CCK-B) receptors on parietal cells and enterochromaffin-like (ECL) cells in the stomach.[2][3] This interaction triggers a cascade that results in the secretion of gastric acid (HCl).
Caption: Simplified Signaling Pathway of this compound in Gastric Acid Secretion.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure. All waste must be treated as hazardous chemical waste.
Procedure:
-
Segregation : Collect all materials that have come into contact with this compound separately from regular lab trash. This includes:
-
Empty vials
-
Used pipette tips
-
Contaminated gloves and other PPE
-
Excess or expired solutions
-
-
Waste Containers : Place all contaminated solid and liquid waste into designated, clearly labeled, and sealed hazardous waste containers.
-
Institutional Protocols : Adhere strictly to your institution's environmental health and safety (EH&S) guidelines for chemical waste disposal.[7]
-
Decontamination : Decontaminate the designated work area with an appropriate cleaning agent after handling is complete.
-
Documentation : Maintain accurate records of waste generation and disposal as required by institutional and local regulations.
By implementing these rigorous safety and handling protocols, researchers can confidently work with this compound, ensuring both personal safety and the generation of reliable, high-quality scientific data.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Physiology, Gastrin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Gastrin - Wikipedia [en.wikipedia.org]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. cancerresearchuk.org [cancerresearchuk.org]
- 6. Personal Protective Equipment (PPE); Personal Attire and Hygiene – Laboratory Safety [wp.stolaf.edu]
- 7. peptide24.store [peptide24.store]
- 8. fishersci.pt [fishersci.pt]
- 9. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 10. jpt.com [jpt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
